molecular formula C7H7ClN4 B1451772 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1144442-91-0

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1451772
CAS No.: 1144442-91-0
M. Wt: 182.61 g/mol
InChI Key: FXGLEUMJGWWUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine ( 1144442-91-0) is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly for developing novel anticancer agents . This compound features a fused triazolopyridazine core, a scaffold recognized for its extensive therapeutic properties, including anxiolytic, anticonvulsant, and antimicrobial activities . Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules that act as potent cytotoxic agents . Studies have demonstrated that derivatives stemming from this chemical structure exhibit promising antiproliferative activity against various human cancer cell lines, including leukemia (SB-ALL, NALM-6) and breast cancer (MCF-7) . Furthermore, recent research explores triazolo[4,3-b]pyridazine derivatives as dual inhibitors of critical oncology targets, such as the c-Met and Pim-1 kinases . These kinases play crucial roles in tumor growth, proliferation, and metastasis, and their inhibition can induce apoptosis (programmed cell death) in cancer cells . The synthetic utility of this compound is highlighted by efficient, modern synthesis routes, such as oxidative cyclization using iodobenzene diacetate (IBD), which offers a greener alternative with mild reaction conditions . With a molecular formula of C 7 H 7 ClN 4 and a molecular weight of 182.61 g/mol, this reagent is an essential tool for researchers designing and synthesizing new bioactive molecules for oncological and pharmacological investigations .

Properties

IUPAC Name

6-chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-6-9-10-7-4-3-5(8)11-12(6)7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGLEUMJGWWUAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653420
Record name 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144442-91-0
Record name 6-Chloro-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

An In-depth Technical Guide to the Synthesis of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the strategic approach to its synthesis, rooted in established chemical principles, and offers a step-by-step experimental protocol. The guide emphasizes the rationale behind the chosen synthetic route, the critical parameters for successful execution, and the analytical characterization of the target molecule. This paper is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the privileged triazolopyridazine scaffold.

Introduction: The Significance of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a prominent heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. This fused bicyclic system is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this scaffold have been reported to exhibit potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others.

The unique electronic and steric features of the triazolopyridazine ring system, conferred by the arrangement of its nitrogen atoms, allow for versatile molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules. The chloro-substituent at the 6-position and the ethyl group at the 3-position of the target molecule, 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine, offer opportunities for further structural modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles. This guide focuses on a reliable and efficient synthetic pathway to access this valuable molecular entity.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine is most effectively approached through a convergent strategy. The core of this strategy lies in the construction of the triazole ring onto a pre-existing pyridazine framework. A logical retrosynthetic disconnection of the target molecule reveals two key precursors: 6-chloro-3-hydrazinopyridazine and a source for the ethyl-substituted carbon of the triazole ring.

A plausible forward synthesis, therefore, involves three main stages:

  • Hydrazinolysis: The initial step is the nucleophilic substitution of a chlorine atom in the readily available starting material, 3,6-dichloropyridazine, with hydrazine hydrate. This reaction selectively yields the key intermediate, 6-chloro-3-hydrazinopyridazine.

  • Hydrazone Formation: The subsequent condensation reaction between 6-chloro-3-hydrazinopyridazine and propionaldehyde introduces the ethylidene moiety, forming the corresponding hydrazone intermediate. This step is crucial for incorporating the desired ethyl substituent at the 3-position of the final triazole ring.

  • Oxidative Cyclization: The final and pivotal step is the intramolecular oxidative cyclization of the hydrazone. This transformation constructs the fused triazole ring, leading to the formation of the aromatic 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine. Various oxidizing agents can be employed for this purpose, with iodobenzene diacetate (IBD) being a mild and environmentally benign option.

This synthetic approach is advantageous due to the commercial availability of the starting materials, the generally high yields of each step, and the operational simplicity of the procedures.

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Characterization of the synthesized compounds should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of 6-chloro-3-hydrazinopyridazine (Intermediate 1)

A detailed procedure for the synthesis of this key intermediate has been reported.[3]

  • Procedure: To a solution of 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L), add 3,6-dichloropyridazine (3 kg) while maintaining a gentle stream of nitrogen. The mixture is heated at reflux for 2 hours. After cooling, the precipitate is collected by filtration, washed with water, and dried to afford 6-chloro-3-hydrazinopyridazine.

Synthesis of N'-(6-chloropyridazin-3-yl)propanehydrazonamide (Intermediate 2)
  • Procedure: In a round-bottom flask, dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in a suitable solvent such as ethanol. Add propionaldehyde (1.1 eq) dropwise to the solution at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction should be monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

Synthesis of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine (Final Product)

A solvent-free approach using iodobenzene diacetate (IBD) is a green and efficient method for the final cyclization step.[1]

  • Procedure: The crude N'-(6-chloropyridazin-3-yl)propanehydrazonamide (1.0 eq) is homogenized with iodobenzene diacetate (1.1 eq) in a mortar and pestle at room temperature. The mixture is ground for approximately 1 hour. The reaction progress can be monitored by TLC. Upon completion, the solid reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the iodine-containing byproducts. The crude product is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by column chromatography on silica gel or by recrystallization to afford the pure 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Product Characteristics
ParameterValueReference
Molecular Formula C₇H₇ClN₄[4]
Molecular Weight 182.61 g/mol [4]
Appearance Expected to be a solidGeneral observation for similar compounds
Key Intermediate 1 6-chloro-3-hydrazinopyridazine[3]
Key Intermediate 2 N'-(6-chloropyridazin-3-yl)propanehydrazonamide-
Oxidizing Agent Iodobenzene Diacetate (IBD)[1]
Purification Method Column Chromatography / RecrystallizationStandard laboratory practice
Table 2: Expected Spectroscopic Data
Technique Expected Observations
¹H NMR A triplet and a quartet in the aliphatic region corresponding to the ethyl group. Two doublets in the aromatic region corresponding to the pyridazine protons.
¹³C NMR Resonances corresponding to the ethyl group carbons and the aromatic carbons of the fused ring system.
Mass Spec (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z = 182.61), with a characteristic isotopic pattern for a chlorine-containing compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway for 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis_Workflowcluster_0Step 1: Hydrazinolysiscluster_1Step 2: Hydrazone Formationcluster_2Step 3: Oxidative Cyclization3,6-Dichloropyridazine3,6-DichloropyridazineIntermediate_16-chloro-3-hydrazinopyridazine3,6-Dichloropyridazine->Intermediate_1NH2NH2·H2O, RefluxHydrazine HydrateHydrazine HydrateIntermediate_2N'-(6-chloropyridazin-3-yl)propanehydrazonamideIntermediate_1->Intermediate_2Propionaldehyde, EtOH, rtPropionaldehydePropionaldehydeFinal_Product6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazineIntermediate_2->Final_ProductIodobenzene Diacetate (IBD)

Caption: Synthetic scheme for 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

Conclusion

This technical guide has outlined a robust and efficient synthetic route for the preparation of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine. By detailing the strategic considerations, providing a step-by-step experimental protocol, and summarizing the key analytical data, this document serves as a practical resource for researchers in the field of medicinal chemistry. The described methodology, which employs readily available starting materials and environmentally conscious reagents, is well-suited for laboratory-scale synthesis and can be adapted for the preparation of a diverse library of related analogues for drug discovery programs. The continued exploration of the synthetic and medicinal applications of the triazolopyridazine scaffold is a promising avenue for the development of novel therapeutic agents.

References

  • Mamta, et al. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars.
  • Preis, J., Schollmeyer, D., & Detert, H. (2025). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications, E71(Pt 8), o793.

  • Preis, J., Schollmeyer, D., & Detert, H. (2025). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. IUCrData, 1, x160793.

  • PrepChem. (n.d.). Synthesis of 3-chloro-6-hydrazinopyridazine. Retrieved from [Link]

  • Parrillo, J. V., & Jantzi, K. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. Summer Interdisciplinary Research Symposium. 248.

  • Gouda, M. A., et al. (2020). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Africa Research Connects.

An In-depth Technical Guide to the Mechanism of Action of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine and its Congeners: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][5] Derivatives of this core have demonstrated potent inhibitory effects against a range of therapeutic targets, particularly protein kinases and bromodomains, positioning them as promising candidates for the development of novel therapeutics in oncology and other disease areas. This in-depth technical guide synthesizes the current understanding of the mechanisms of action associated with this class of compounds, with a specific focus on the potential activities of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine. While direct experimental data on this specific analog is limited, this guide provides a comprehensive overview of the well-characterized mechanisms of closely related derivatives, offering a robust framework for initiating research and development efforts. We will delve into the molecular interactions, signaling pathways, and cellular consequences of inhibiting key targets such as the c-Met and Pim kinases, as well as the BRD4 bromodomain. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to investigate the precise mechanism of action of novel triazolo[4,3-b]pyridazine derivatives.

Introduction: The Therapeutic Potential of the Triazolo[4,3-b]pyridazine Scaffold

The[1][2][3]triazolo[4,3-b]pyridazine core is a fused bicyclic heteroaromatic system that serves as a versatile template for the design of biologically active molecules.[4] Its rigid structure and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and target-specific interactions. This has led to the discovery of derivatives with a wide spectrum of pharmacological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] The core structure's ability to engage with the ATP-binding pockets of kinases has been a particularly fruitful avenue of investigation, yielding potent inhibitors of crucial oncogenic signaling pathways.

Established Mechanisms of Action for Triazolo[4,3-b]pyridazine Derivatives

Extensive research into the biological activities of triazolo[4,3-b]pyridazine derivatives has revealed several key mechanisms of action, primarily centered around the inhibition of protein kinases and epigenetic readers.

Dual Inhibition of c-Met and Pim-1 Kinases: A Synergistic Approach to Cancer Therapy

A significant number of triazolo[4,3-b]pyridazine derivatives have been identified as potent dual inhibitors of the c-Met and Pim-1 kinases.[1] Both c-Met, a receptor tyrosine kinase, and Pim-1, a serine/threonine kinase, are well-established proto-oncogenes that play critical roles in cell proliferation, survival, and metastasis.[1][6] Their simultaneous inhibition presents a promising strategy for overcoming resistance mechanisms and achieving enhanced antitumor efficacy.

Molecular Interaction and Downstream Signaling:

Docking studies have revealed that these derivatives typically bind to the ATP-binding sites of both c-Met and Pim-1.[1] This competitive inhibition prevents the phosphorylation of their respective downstream substrates. The inhibition of c-Met disrupts the HGF/c-Met signaling axis, leading to the downregulation of pathways such as PI3K/AKT/mTOR.[1] Concurrently, Pim-1 inhibition impacts cell cycle progression and apoptosis. The combined effect is a potent antiproliferative and pro-apoptotic response in cancer cells.

dot

cMet_Pim1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Activates HGF HGF HGF->cMet Binds Compound Triazolo[4,3-b]pyridazine Derivative Compound->cMet Inhibits Pim1 Pim-1 Kinase Compound->Pim1 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Pim1->CellCycle Promotes Apoptosis Apoptosis Pim1->Apoptosis Inhibits

Caption: Dual inhibition of c-Met and Pim-1 signaling pathways by triazolo[4,3-b]pyridazine derivatives.

Cellular Consequences:

Studies on potent dual inhibitors have demonstrated significant antiproliferative effects across a broad range of cancer cell lines.[1] Mechanistically, these compounds have been shown to induce cell cycle arrest, often in the S phase, and to trigger apoptosis, as evidenced by increased levels of caspase-9.[1]

Compound Derivative Target(s) IC50 (µM) Cellular Effect Reference
Compound 4gc-Met, Pim-10.163, 0.283S-phase arrest, apoptosis induction[1]
Compound 4ac-Met, Pim-1-Antiproliferative activity[1]
Selective Inhibition of PIM Kinases

The PIM kinase family, comprising PIM-1, PIM-2, and PIM-3, represents another attractive target for cancer therapy.[2] These serine/threonine kinases are involved in cell survival, proliferation, and drug resistance. Several triazolo[4,3-b]pyridazine-based compounds have been developed as pan-PIM or selective PIM kinase inhibitors.[2]

Mechanism of Action:

Similar to other kinase inhibitors, these derivatives act by competing with ATP for binding to the PIM kinase active site. This leads to the inhibition of the phosphorylation of downstream substrates, such as the pro-apoptotic protein BAD.[2] The inhibition of BAD phosphorylation promotes its pro-apoptotic function.

Inhibition of the BRD4 Bromodomain

Beyond kinase inhibition, derivatives of the[1][2][3]triazolo[4,3-b]pyridazine scaffold have been identified as inhibitors of the bromodomain and extraterminal (BET) family of proteins, particularly BRD4.[7] BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and plays a crucial role in transcriptional regulation. Its dysregulation is implicated in various cancers.

Binding and Functional Consequences:

X-ray crystallography studies have elucidated the binding mode of these inhibitors within the acetylated lysine binding pocket of the first bromodomain of BRD4 (BD1).[7] By occupying this pocket, the compounds displace BRD4 from chromatin, leading to the downregulation of key oncogenes such as MYC.

dot

BRD4_Inhibition_Workflow cluster_nucleus Nucleus Compound Triazolo[4,3-b]pyridazine Derivative BRD4 BRD4 Compound->BRD4 Inhibits Binding AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to Transcription Gene Transcription (e.g., MYC) BRD4->Transcription Promotes Chromatin Chromatin AcetylatedHistones->Chromatin Associated with

Caption: Mechanism of BRD4 inhibition by triazolo[4,3-b]pyridazine derivatives.

Experimental Protocols for Mechanistic Elucidation

To determine the precise mechanism of action of a novel compound such as 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, a systematic and multi-faceted experimental approach is required. The following protocols provide a robust framework for such an investigation.

Kinase Inhibition Assay (Example: c-Met Kinase)

Objective: To determine the in vitro inhibitory activity of the test compound against a specific kinase.

Methodology:

  • Reagents and Materials:

    • Recombinant human c-Met kinase

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP

    • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

    • Test compound (6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • In a 384-well plate, add the test compound dilutions, recombinant c-Met kinase, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the test compound on the growth of cancer cell lines.

Methodology:

  • Reagents and Materials:

    • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

    • Complete cell culture medium

    • Test compound dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Western Blot Analysis for Pathway Modulation

Objective: To determine the effect of the test compound on key signaling proteins.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-BAD, anti-BAD)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-b]pyridazine scaffold represents a highly promising starting point for the development of targeted therapies, particularly in oncology. The well-documented ability of its derivatives to inhibit key kinases like c-Met and Pim, as well as epigenetic regulators such as BRD4, underscores the therapeutic potential of this chemical class. While the precise mechanism of action of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine remains to be elucidated, the comprehensive framework provided in this guide offers a clear path for its investigation. Future research should focus on a systematic evaluation of its inhibitory profile against a panel of kinases and other relevant targets, followed by a thorough characterization of its cellular effects and in vivo efficacy. Such studies will be instrumental in unlocking the full therapeutic potential of this and other novel triazolo[4,3-b]pyridazine derivatives.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.
  • b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity rel
  • 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine. Chem-Impex.
  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars.
  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules.

Sources

Navigating the Therapeutic Potential of theTriazolo[4,3-b]pyridazine Scaffold: A Technical Guide for Researchers

Navigating the Therapeutic Potential of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the properties and uses of the[1][2]triazolo[4,3-b]pyridazine scaffold, with a focus on its therapeutic potential. The specific compound, 6-chloro-3-ethyl[1][2]triazolo[4,3-b]pyridazine (CAS Number: 1144442-91-0), is a representative of this class. However, it is important to note that publicly available, in-depth technical data, including specific biological activity, mechanism of action, and clinical studies for this particular ethyl-substituted derivative, is limited. This guide, therefore, synthesizes information from studies on closely related analogs to provide a comprehensive overview of the scaffold's promise for researchers, scientists, and drug development professionals.

Introduction: The[1][2][3]Triazolo[4,3-b]pyridazine Core - A Privileged Scaffold in Medicinal Chemistry

The[1][2]triazolo[4,3-b]pyridazine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an attractive framework for the design of novel therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, positioning them as promising candidates for the development of treatments for various diseases, including cancer and neurological disorders.[3] This guide will delve into the chemical properties, synthesis, and known biological applications of this important chemical class, providing a foundation for future research and development.

Physicochemical Properties of a Representative Compound: 6-chloro-3-ethyl[1][2][3]triazolo[4,3-b]pyridazine

PropertyValueSource
CAS Number 1144442-91-0[4]
Molecular Formula C₇H₇ClN₄[4]
Molecular Weight 182.61 g/mol [4]
InChI Key FXGLEUMJGWWUAL-UHFFFAOYSA-N[4]
Purity Typically available at ≥95% for laboratory use[4]

Synthesis of the[1][2][3]Triazolo[4,3-b]pyridazine Scaffold

The synthesis of the[1][2]triazolo[4,3-b]pyridazine core is a well-established process in organic chemistry, allowing for the generation of a diverse library of derivatives. A common and effective method involves the cyclization of a hydrazinopyridazine with a suitable carboxylic acid derivative. This approach offers flexibility in introducing various substituents at the 3-position of the triazole ring.

A general, solvent-free synthetic protocol has been developed for the synthesis of 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazines, which is noted for its efficiency and use of environmentally friendly reagents.[1]

Representative Synthetic Workflow

A3,6-dichloropyridazineC6-chloro-3-hydrazinopyridazineA->CReflux in tert-butanolBHydrazine hydrateB->CEHydrazone IntermediateC->EHomogenizationDAldehyde/Carboxylic Acid DerivativeD->EG6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazineE->GOxidative CyclizationFOxidizing Agent (e.g., Iodobenzene diacetate)F->G

Caption: General synthesis of 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazines.

Step-by-Step Methodology
  • Formation of 6-chloro-3-hydrazinopyridazine: 3,6-dichloropyridazine is refluxed with hydrazine hydrate in a suitable solvent like tert-butanol to yield 6-chloro-3-hydrazinopyridazine.[1]

  • Formation of Hydrazone Intermediate: The resulting 6-chloro-3-hydrazinopyridazine is then reacted with an appropriate aldehyde or carboxylic acid derivative at room temperature to form a hydrazone intermediate.[1]

  • Oxidative Cyclization: The hydrazone intermediate undergoes oxidative cyclization in the presence of an oxidizing agent, such as iodobenzene diacetate, to yield the final 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazine product.[1]

This synthetic route is amenable to high-throughput synthesis, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

Biological Activities and Therapeutic Potential

The[1][2]triazolo[4,3-b]pyridazine scaffold has been identified as a key pharmacophore in a variety of therapeutic areas. The following sections highlight some of the most promising applications based on studies of various derivatives.

Anticancer Activity

1. Antitubulin Agents:

Certain 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazines have been designed as analogs of combretastatin A-4 (CA-4), a potent antitubulin agent.[2][5] These compounds function by inhibiting the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.

One notable compound from this class, with a 3-amino-4-methoxyphenyl moiety, demonstrated highly potent antiproliferative activity against various cancer cell lines, with IC₅₀ values in the nanomolar range, comparable to CA-4.[5]

A[1,2,4]Triazolo[4,3-b]pyridazine DerivativeBBinds to Colchicine Site on β-TubulinA->BCInhibition of Tubulin PolymerizationB->CDDisruption of Microtubule DynamicsC->DEG2/M Phase Cell Cycle ArrestD->EFApoptosisE->F

Caption: Mechanism of action for antitubulin[1][2]triazolo[4,3-b]pyridazine derivatives.

2. PIM Kinase Inhibitors:

The PIM kinase family (PIM-1, PIM-2, and PIM-3) of serine/threonine kinases are implicated in the regulation of cell survival, proliferation, and apoptosis, and are frequently overexpressed in various cancers.[6] Novel tricyclic compounds based on the triazolo[4,3-b]pyridazine scaffold have been developed as potent and selective inhibitors of PIM kinases. These inhibitors have shown significant antiproliferative activity and have demonstrated synergistic effects when used in combination with other anticancer agents in several tumor cell lines.[6]

Anticonvulsant Activity

Derivatives of the[1][2]triazolo[4,3-b]pyridazine scaffold have also been investigated for their potential as anticonvulsant agents.[3][7] Studies on certain analogs have shown significant activity in animal models of epilepsy, such as the maximal electroshock (MES) test. The mechanism of action for their anticonvulsant effects is an area of ongoing research but may involve modulation of ion channels or neurotransmitter systems in the central nervous system.

Future Directions and Conclusion

The[1][2]triazolo[4,3-b]pyridazine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. While the specific biological profile of 6-chloro-3-ethyl[1][2]triazolo[4,3-b]pyridazine (CAS 1144442-91-0) remains to be fully elucidated in the public domain, the extensive research on related analogs provides a strong rationale for its further investigation.

For researchers and drug development professionals, the key takeaways are:

  • The[1][2]triazolo[4,3-b]pyridazine core is a "privileged scaffold" with demonstrated potential in oncology and neurology.

  • Established synthetic routes allow for the efficient generation of diverse libraries of derivatives for SAR studies.

  • Antitubulin activity and PIM kinase inhibition are two of the most promising anticancer mechanisms associated with this scaffold.

Future research should focus on the systematic evaluation of a broader range of 3- and 6-substituted[1][2]triazolo[4,3-b]pyridazines, including the title compound, to fully map their therapeutic potential. In-depth mechanistic studies, coupled with comprehensive preclinical evaluation, will be crucial in advancing compounds from this class into clinical development.

References

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars.
  • 6-chloro-3-ethyl[1][2]triazolo[4,3-b]pyridazine. CymitQuimica.

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH.

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline deriv
  • TRIAZOLES: AS POTENTIAL BIOACTIVE AGENTS Review Article. International Journal of Pharmaceutical Research and Analysis.

Spectroscopic Characterization of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine: A Technical Guide

Spectroscopic Characterization of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed interpretation of its anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features.

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, known to be present in a number of marketed drugs.[1] The specific substitution pattern of an ethyl group at the 3-position and a chloro group at the 6-position fine-tunes the molecule's physicochemical properties, influencing its biological activity and metabolic profile.

Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages expert analysis and comparative data from closely related, structurally verified analogs. By examining the spectroscopic data of compounds such as 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine and 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, we can confidently predict the spectral characteristics of the title compound.[2][4]

Molecular Structure and Expected Spectroscopic Behavior

The structural integrity of a synthesized compound is the bedrock of any drug discovery program. Spectroscopic techniques provide a non-destructive method to elucidate the molecular structure and confirm the identity of a target molecule. The key structural features of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine that will be interrogated are the triazolopyridazine core, the ethyl substituent, and the chloro substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity, and integration of the proton signals provide a detailed map of the proton environment. For 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine, we anticipate a spectrum characterized by distinct signals for the pyridazine ring protons and the ethyl group protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

Anticipated ¹H NMR Spectral Data

Based on the analysis of related structures, the following ¹H NMR signals are predicted for 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine in CDCl₃.[2][4]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyridazine H-77.8 - 8.2Doublet (d)~ 9.51H
Pyridazine H-87.2 - 7.5Doublet (d)~ 9.51H
Ethyl -CH₂-2.9 - 3.2Quartet (q)~ 7.52H
Ethyl -CH₃1.3 - 1.6Triplet (t)~ 7.53H

Causality Behind Predictions:

  • Pyridazine Protons: The protons on the pyridazine ring are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the deshielding effect of the aromatic and electron-withdrawing heterocyclic system. In analogs, these protons consistently appear in the 7.0-8.4 ppm range with a coupling constant of approximately 9.2-9.6 Hz.[1][2]

  • Ethyl Group Protons: The methylene (-CH₂-) protons are adjacent to the triazole ring and are therefore more deshielded than the terminal methyl (-CH₃) protons. The quartet multiplicity of the methylene signal arises from coupling to the three methyl protons, while the triplet multiplicity of the methyl signal is due to coupling with the two methylene protons, following the n+1 rule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is an essential tool for confirming the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR, operating at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: A standard ¹³C NMR experiment is proton-decoupled to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good spectrum.

  • Data Processing: Similar processing steps as for ¹H NMR are applied. The chemical shift scale is calibrated to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Anticipated ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine are summarized below. These predictions are based on data from similar triazolopyridazine systems.[2][4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 (Triazole)150 - 155
C8a (Bridgehead)145 - 150
C6 (Pyridazine)140 - 145
C5 (Bridgehead)130 - 135
C7 (Pyridazine)125 - 130
C8 (Pyridazine)118 - 122
Ethyl -CH₂-20 - 25
Ethyl -CH₃10 - 15

Expert Insights:

  • The quaternary carbons (C3, C8a, C6, and C5) are expected to have lower intensities in the proton-decoupled spectrum compared to the protonated carbons.

  • The chemical shifts of the pyridazine carbons are influenced by the electronegativity of the nitrogen atoms and the chloro substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in drug discovery. It typically produces protonated molecules [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. The isotopic pattern, particularly for chlorine-containing compounds, is a key diagnostic feature.

Anticipated Mass Spectrometry Data

For 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine (C₇H₇ClN₄):

  • Monoisotopic Mass: 182.0359 Da[5]

  • Expected [M+H]⁺: 183.0432 m/z[5]

  • Isotopic Pattern: A characteristic feature will be the presence of two major peaks for the molecular ion, corresponding to the two stable isotopes of chlorine: ³⁵Cl and ³⁷Cl. The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak will be approximately 3:1.

The following diagram illustrates the logical workflow for confirming the molecular formula using high-resolution mass spectrometry.

HRMS_Workflowcluster_expExperimental Measurementcluster_analysisData Analysiscluster_validationValidationExp_MassAcquire High-Resolution Mass SpectrumObs_MassObserve [M+H]⁺ Peak at m/z 183.0432Exp_Mass->Obs_MassIonization & DetectionIsotope_PatternAnalyze Isotopic Pattern (3:1 ratio for ³⁵Cl/³⁷Cl)Obs_Mass->Isotope_PatternIsotopic AnalysisConfirmationConfirm Elemental CompositionIsotope_Pattern->ConfirmationComparisonCalc_MassCalculate Theoretical Mass for C₇H₈ClN₄⁺ (183.0432)Calc_Mass->Confirmation

Caption: High-Resolution Mass Spectrometry Workflow for Molecular Formula Confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Anticipated IR Absorption Bands

The IR spectrum of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine is expected to show the following characteristic absorption bands, based on data from a similar structure.[6]

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic)2850 - 3000
C=N and C=C stretching (ring)1500 - 1650
C-Cl stretching1000 - 1100

Interpretation:

  • The presence of both aromatic and aliphatic C-H stretching vibrations will be indicative of the pyridazine ring and the ethyl group, respectively.

  • A series of sharp bands in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the triazolopyridazine core structure.

Conclusion

The spectroscopic characterization of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine is crucial for its development as a potential therapeutic agent. This technical guide, grounded in the principles of spectroscopic interpretation and supported by data from closely related analogs, provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. The provided protocols and expert analysis serve as a valuable resource for researchers working on the synthesis and characterization of this and similar heterocyclic compounds, ensuring a high degree of scientific rigor and confidence in their findings.

References

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Indian Journal of Heterocyclic Chemistry, 26(1/2), 59-68. Available at: [Link]

  • Schollmeyer, D. & Detert, H. (2014). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1099. Available at: [Link]

  • National Center for Biotechnology Information (2024). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. PubChem Compound Summary for CID 91745857. Available at: [Link]

  • Africa Research Connects. (n.d.). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Available at: [Link]

  • Preis, S., et al. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2551. Available at: [Link]

  • PubChemLite. (n.d.). 6-chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine. Available at: [Link]

An In-Depth Technical Guide to ¹H and ¹³C NMR Analysis of Triazolopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Triazolopyridazines and the Power of NMR Spectroscopy

Triazolopyridazines, a class of fused nitrogen-containing heterocyclic compounds, have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural framework serves as a versatile scaffold for the design of novel therapeutic agents with a wide spectrum of biological activities, including their roles as kinase inhibitors in anticancer therapy.[1] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like triazolopyridazines. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure, connectivity, and stereochemistry. This guide offers a comprehensive overview of the ¹H and ¹³C NMR analysis of triazolopyridazine derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for confident spectral interpretation and structural assignment.

¹H NMR Spectral Analysis: Unraveling the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each signal are key parameters for structural determination.

Characteristic Chemical Shifts of the Triazolopyridazine Core

The protons on the triazolopyridazine core exhibit characteristic chemical shifts that are influenced by the electronic environment created by the nitrogen atoms and the fused ring system. While the exact values are substituent-dependent, a general understanding of the expected regions is crucial for initial spectral interpretation.

In a typical triazolo[4,3-b]pyridazine system, the protons on the pyridazine ring are deshielded due to the electron-withdrawing nature of the adjacent nitrogen atoms. Protons closer to the triazole ring fusion may experience further electronic effects.

Proton PositionTypical Chemical Shift Range (ppm)Notes
H-68.20 - 8.30Often appears as a doublet.
H-77.50 - 7.70Often appears as a doublet of doublets or a multiplet.
H-89.20 - 9.30Typically the most deshielded proton, appearing as a singlet or a finely split multiplet.[2]
Triazole Proton8.10 - 8.30If present, its chemical shift is influenced by the neighboring substituents.[2]

Note: These are approximate ranges and can vary significantly based on substitution and solvent.

Coupling Constants: Deciphering Proton Connectivity

Spin-spin coupling between adjacent protons provides valuable information about the connectivity within the pyridazine ring. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

Coupling TypeTypical J-value (Hz)
³J(H-6, H-7)7.0 - 8.0
⁴J(H-6, H-8)~1.0
³J(H-7, H-8)4.0 - 5.0
Substituent Effects on ¹H NMR Spectra

The introduction of substituents onto the triazolopyridazine scaffold can cause significant changes in the chemical shifts of the ring protons. Electron-donating groups (EDGs) like alkoxy or amino groups will generally shield the protons, causing them to resonate at a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) such as nitro or cyano groups will deshield the protons, shifting their signals to a lower field (higher ppm). The position of the substituent dictates which protons are most affected. For instance, a substituent at the 6-position will have the most pronounced effect on the chemical shifts of H-7 and H-8.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.

Characteristic Chemical Shifts of the Triazolopyridazine Core

The carbon atoms of the triazolopyridazine core resonate in the aromatic region of the ¹³C NMR spectrum, typically between 110 and 160 ppm. The chemical shifts are highly sensitive to the electronic environment, with carbons directly attached to nitrogen atoms appearing at a lower field.

Carbon PositionTypical Chemical Shift Range (ppm)Notes
C-3148.0 - 155.0Carbon in the triazole ring, often deshielded.
C-6117.0 - 122.0
C-7130.0 - 138.0
C-8135.0 - 142.0
C-9a (bridgehead)140.0 - 150.0

Note: These are approximate ranges and are highly dependent on the substitution pattern.

Substituent Effects on ¹³C NMR Spectra

Similar to ¹H NMR, substituents exert predictable effects on the ¹³C chemical shifts. EDGs will cause an upfield shift (shielding) of the carbon signals, particularly for the carbon to which they are attached (ipso-carbon) and the ortho- and para-carbons. EWGs will induce a downfield shift (deshielding) of these carbons. These substituent-induced chemical shifts (SCS) can be a powerful tool for confirming the position of substitution on the heterocyclic ring.

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For complex triazolopyridazine derivatives with overlapping signals in the 1D spectra, a suite of two-dimensional (2D) NMR experiments is essential for complete and unambiguous structure determination.

Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for establishing the spin systems within the molecule, such as the connectivity of the protons on the pyridazine ring.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is one of the most powerful tools for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, an HMBC correlation from a substituent's proton to a carbon in the triazolopyridazine core can definitively establish the point of attachment.[3]

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity.[4][5][6][7] It detects correlations between protons that are close to each other in space (typically < 5 Å). This is particularly useful for determining the regiochemistry of substitution and for elucidating the three-dimensional conformation of the molecule. For instance, a NOESY correlation between a proton on a substituent and a specific proton on the triazolopyridazine ring can confirm the substituent's orientation.

Experimental Protocols

Sample Preparation: A Foundation for High-Quality Spectra

The quality of the NMR spectrum is highly dependent on proper sample preparation.[8][9][10]

Step-by-Step Protocol:

  • Analyte Purity: Ensure the triazolopyridazine derivative is of high purity. Impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for N-heterocycles include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[9] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies. For polar triazolopyridazine derivatives, DMSO-d₆ is often a good choice due to its high dissolving power.[9]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[9] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be necessary.

  • Dissolution: Dissolve the sample in a small vial before transferring it to the NMR tube. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often used as a secondary reference.

  • Degassing: For sensitive experiments like NOESY or for compounds prone to oxidation, degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by the freeze-pump-thaw method may be necessary to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

Data Interpretation Workflow

The following diagram illustrates a systematic workflow for the NMR-based structure elucidation of a novel triazolopyridazine derivative.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation a Acquire ¹H NMR c Analyze Chemical Shifts, Multiplicities, and Coupling Constants a->c b Acquire ¹³C{¹H} NMR b->c i Propose Preliminary Structure c->i Initial Structural Fragments d Acquire COSY h Correlate ¹H-¹H, ¹H-¹³C (1-bond), ¹H-¹³C (long-range), and through-space interactions d->h e Acquire HSQC e->h f Acquire HMBC f->h g Acquire NOESY (optional) g->h j Refine and Confirm Structure h->j Unambiguous Connectivity and Stereochemistry i->j k Final Structure Assignment j->k

Caption: A typical workflow for the structural elucidation of triazolopyridazine derivatives using NMR spectroscopy.

Conclusion

¹H and ¹³C NMR spectroscopy, particularly when augmented with 2D techniques, provides an unparalleled level of detail for the structural characterization of triazolopyridazine derivatives. A thorough understanding of the characteristic chemical shifts, coupling constants, and the influence of substituents is crucial for accurate spectral interpretation. The systematic application of the experimental protocols and data analysis workflows outlined in this guide will empower researchers to confidently elucidate the structures of novel triazolopyridazine compounds, thereby accelerating the drug discovery and development process.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds. National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]

  • [2][3][11]triazolo[4,3-b]pyridazine, 6-(3-methoxyphenoxy)-3-phenyl-. SpectraBase. [Link]

  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Thieme Connect. [Link]

  • Abu‐Hashem, A. A., Fathy, U., & Gouda, M. A. (2020). Synthesis of 1, 2, 4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 57(9), 3461-3474. Sci-Hub. [Link]

  • Cmoch, P., Stefaniak, L., Melzer, E., Bałoniak, S., & Webb, G. A. (1999). 1H,13C and15N NMR study of some triazolo- and tetrazolopyridazines and thioxotriazolopyridines. Magnetic Resonance in Chemistry, 37(7), 493-497. Sci-Hub. [Link]

  • NMR Sample Preparation. University of Alberta. [Link]

  • Sample Preparation. University of California, San Diego. [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. National Center for Biotechnology Information. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Repositório Institucional da Universidade de Aveiro. [Link]

  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. ResearchGate. [Link]

  • 1,2,4-Triazolo(4,3-b)pyridazine. PubChem. [Link]

  • NMR Sample Preparation. University of Alberta. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3, 4-b][2][3][12] Thiadiazine Derivatives. PubMed. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • Measurement of Long Range C H Coupling Constants. University of Ottawa. [Link]

  • Long-range heteronuclear correlation. Queen Mary University of London. [Link]

  • NOESY and ROESY. University of Missouri. [Link]

  • 1H and 13C NMR Study of 1‐Hydrazino‐2,3‐dihydro‐1H‐pyrazolo[1,2‐a]pyridazine‐5,8‐diones and ‐1H‐pyrazolo[1,2‐b]phthalazine‐5,10‐diones and Their Ring‐Chain Tautomerism. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Stereochemistry | How to read NOESY spectrum? YouTube. [Link]

  • 3.17.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Accurate determination of one-bond heteronuclear coupling constants with “pure shift” broadband proton-decoupled CLIP-HSQC and CLAP-HSQC experiments. National Center for Biotechnology Information. [Link]

  • NMRShiftDB. PubChem. [Link]

  • The NMR spectral characteristics of some meso‐Ionic s‐triazoles. Sci-Hub. [Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

  • nmrshiftdb2. FAIRsharing. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. PubMed. [Link]

  • Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. National Center for Biotechnology Information. [Link]

  • NMR Database for Faster Structural Data. CAS. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of Triazolo[4,3-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. As such, the thorough characterization of these molecules is paramount in drug discovery and development. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and informative analytical technique for the structural elucidation and quality control of these compounds. This guide provides a comprehensive overview of the principles, experimental methodologies, and spectral interpretation of the infrared spectroscopy of triazolo[4,3-b]pyridazine derivatives. By integrating theoretical principles with practical insights, this document aims to empower researchers to effectively utilize IR spectroscopy in their work with this important class of molecules.

Introduction: The Significance of the Triazolo[4,3-b]pyridazine Core

The fused heterocyclic system of 1,2,4-triazolo[4,3-b]pyridazine is a cornerstone in the design of novel therapeutic agents. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique framework for molecular recognition by biological targets. This has led to the development of compounds with a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen bonding capacity, contribute significantly to the drug-like properties of these compounds.

Given the critical role of the triazolo[4,3-b]pyridazine scaffold in medicinal chemistry, a profound understanding of its structural and electronic properties is essential. Infrared spectroscopy offers a powerful lens through which to probe the vibrational characteristics of these molecules, providing a unique "fingerprint" that is sensitive to both the core heterocyclic structure and the nature of its substituents.

Theoretical Foundations: Understanding the Vibrational Landscape

The infrared spectrum of a molecule arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational transitions of its chemical bonds. For a complex molecule like a triazolo[4,3-b]pyridazine derivative, the IR spectrum is a superposition of various stretching and bending vibrations of the constituent atoms.

Vibrational Modes of the Triazolo[4,3-b]pyridazine Core

Key vibrational regions for the core structure include:

  • 3150-3000 cm⁻¹: C-H stretching vibrations of the aromatic-like rings.

  • 1650-1450 cm⁻¹: A complex region of C=C and C=N stretching vibrations, characteristic of the heterocyclic rings. These bands are often intense and provide a fingerprint of the fused ring system.

  • 1450-1000 cm⁻¹: In-plane bending vibrations of C-H bonds and ring stretching/breathing modes.

  • Below 1000 cm⁻¹: Out-of-plane C-H bending and ring deformation modes.

The fusion of the triazole and pyridazine rings results in a unique vibrational signature that is distinct from its individual components. The coupling of vibrational modes between the two rings can lead to shifts in band positions and changes in intensity compared to simple triazoles or pyridazines.

The Influence of Substituents

The true utility of IR spectroscopy in the study of triazolo[4,3-b]pyridazine derivatives lies in its ability to identify and characterize the various functional groups attached to the core scaffold. The position and nature of these substituents significantly influence the overall IR spectrum. Common substituents in medicinal chemistry and their characteristic IR absorptions are summarized in the table below.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
-OH (Phenolic)O-H stretch3600-3200Strong, BroadBroadening is due to hydrogen bonding.[1]
-NH (Amine/Amide)N-H stretch3500-3200Medium-StrongPrimary amines show two bands; secondary amines show one.[1]
C=O (Amide, Ester)C=O stretch1750-1650StrongPosition is sensitive to conjugation and ring strain.[1]
C-N (Aromatic)C-N stretch1350-1250Medium-StrongOften coupled with other ring vibrations.
C-H (Aliphatic)C-H stretch3000-2850MediumCharacteristic of alkyl substituents.[1]
C-F (Aromatic)C-F stretch1250-1000StrongCan be a useful marker for fluorinated analogs.
C-Cl (Aromatic)C-Cl stretch1100-800Medium-Strong
NO₂ (Nitro)N=O asymmetric stretch1570-1500Strong
N=O symmetric stretch1370-1300Strong

Table 1: Characteristic Infrared Absorption Ranges for Common Substituents on the Triazolo[4,3-b]pyridazine Core.

Experimental Protocols: Acquiring High-Quality Spectra

The choice of sampling technique is crucial for obtaining a high-quality and reproducible IR spectrum. For solid-state pharmaceutical compounds like most triazolo[4,3-b]pyridazine derivatives, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are the most common.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is often the preferred method for its simplicity, speed, and minimal sample preparation.[9]

Protocol: ATR-FTIR Analysis of a Triazolo[4,3-b]pyridazine Compound

  • Instrument Preparation: Ensure the FTIR spectrometer is properly calibrated and the ATR crystal (typically diamond or zinc selenide) is clean.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the powdered triazolo[4,3-b]pyridazine compound onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Potassium Bromide (KBr) Pellet Method

The KBr pellet technique involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.[10][11]

Protocol: KBr Pellet Preparation and Analysis

  • Sample and KBr Preparation: Gently grind 1-2 mg of the triazolo[4,3-b]pyridazine compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Considerations for Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit distinct physicochemical properties.[12][13] IR spectroscopy is a valuable tool for identifying and differentiating between polymorphs, as the different crystal lattice arrangements can lead to subtle but measurable shifts in the vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹).[14][15][16] When analyzing triazolo[4,3-b]pyridazine compounds, it is crucial to be aware of the potential for polymorphism and to use a consistent sample preparation method to ensure the results are comparable.

Spectral Interpretation: A Step-by-Step Approach

A systematic approach is key to accurately interpreting the IR spectrum of a triazolo[4,3-b]pyridazine derivative.

Spectral_Interpretation_Workflow Start Obtain High-Quality IR Spectrum Region1 Analyze High-Frequency Region (4000-2500 cm⁻¹) Start->Region1 Step 1 Region2 Examine Double and Triple Bond Region (2500-1500 cm⁻¹) Region1->Region2 Step 2 Region3 Interpret Fingerprint Region (1500-600 cm⁻¹) Region2->Region3 Step 3 Final Correlate with Known Structure and Data Region3->Final Step 4

Figure 1: A workflow for the systematic interpretation of IR spectra of triazolo[4,3-b]pyridazine compounds.

Step 1: High-Frequency Region (4000-2500 cm⁻¹)

  • Look for broad bands indicative of O-H or N-H stretching, which are common in many biologically active molecules.

  • Observe the C-H stretching region. Absorptions above 3000 cm⁻¹ suggest aromatic or vinyl C-H bonds, while those below 3000 cm⁻¹ indicate aliphatic C-H bonds.[1]

Step 2: Double and Triple Bond Region (2500-1500 cm⁻¹)

  • This region is dominated by strong absorptions from C=O, C=N, and C=C stretching vibrations.

  • A strong band in the 1750-1650 cm⁻¹ range is a clear indicator of a carbonyl group.

  • The 1650-1450 cm⁻¹ range will contain a complex pattern of bands from the stretching of the fused heterocyclic rings.

Step 3: Fingerprint Region (1500-600 cm⁻¹)

  • This region is rich in information but can be complex to interpret. It contains C-H bending, ring stretching, and other skeletal vibrations.

  • While individual band assignments can be challenging, the overall pattern in this region is unique to a specific molecule and can be used for identification by comparison with a reference spectrum.

Step 4: Correlation and Confirmation

  • Correlate the observed bands with the expected functional groups of the synthesized or analyzed compound.

  • Compare the spectrum with literature data for similar triazolo[4,3-b]pyridazine derivatives or with a reference standard if available.

Case Study: Interpretation of a Substituted Triazolo[4,3-b]pyridazine

Let's consider the hypothetical IR spectrum of 3-(4-hydroxyphenyl)-6-chloro-[10][11][12]triazolo[4,3-b]pyridazine.

Expected IR Absorptions:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (phenolic)
~3100-3050Aromatic C-H stretch
~1620, 1580, 1500C=C and C=N stretching of the fused rings and phenyl group
~1250C-O stretch (phenolic)
~1100C-Cl stretch
~830Out-of-plane C-H bend (para-disubstituted phenyl)

This predictive analysis, based on established correlation tables, provides a framework for interpreting the experimental spectrum and confirming the identity of the target compound.

Conclusion: The Indispensable Role of IR Spectroscopy

Infrared spectroscopy is an essential tool in the arsenal of chemists and pharmaceutical scientists working with triazolo[4,3-b]pyridazine compounds. Its ability to provide rapid and reliable structural information makes it invaluable for reaction monitoring, purity assessment, and the identification of unknown compounds. A thorough understanding of the principles of IR spectroscopy, coupled with a systematic approach to spectral interpretation, empowers researchers to fully leverage the capabilities of this technique in the advancement of drug discovery and development programs centered on this important heterocyclic scaffold.

References

  • Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Retrieved from [Link]

  • Drawell Scientific. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29403-29425. Retrieved from [Link]

  • Lorena, C. (2023). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences and Research, 15(1), 1-3. Retrieved from [Link]

  • Bala, M., Gautam, M. K., & Chadha, R. (2014). FTIR spectra of the two pure polymorphs and polymorphic mixture of famotidine. ResearchGate. Retrieved from [Link]

  • Hilden, J. L., et al. (2014). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. Applied Spectroscopy, 68(5), 533-543. Retrieved from [Link]

  • Thakral, S., & Thakral, N. K. (2018). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. Journal of Pharmaceutical Sciences, 107(12), 3045-3054. Retrieved from [Link]

  • RTI Laboratories. FTIR Analysis. Retrieved from [Link]

  • Coherent. Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Sakyi, P. O., et al. (2023). Molecular docking, design, synthesis and in vitro analysis identify[10][11][12]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. Parasitology Research, 122(1), 173-189. Retrieved from [Link]

  • Kumar, A., et al. (2022). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. Journal of Molecular Structure, 1248, 131438. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Callis, P. R. (2018). CHMY 374: Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. Montana State University. Retrieved from [Link]

  • Billes, F., Endrédi, H., & Keresztury, G. (2000). Vibrational spectroscopy of triazoles and tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-3), 183-200. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(45), 29403-29425. Retrieved from [Link]

  • Aly, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

  • Stocker, M., et al. (2022). Computational Vibrational Spectroscopy. arXiv preprint arXiv:2204.06777. Retrieved from [Link]

  • Aly, A. A., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. Retrieved from [Link]

  • Ionescu, E., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(14), 11642. Retrieved from [Link]

  • Shundo, M., & Brown, H. C. (1959). Correlations of the infrared spectra of some pyridines. Journal of the American Chemical Society, 81(12), 3143-3146. Retrieved from [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 170, 235-253. Retrieved from [Link]

  • Cinar, M. E., & Gökce, H. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121901. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4983. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Lu, T., & Chen, F. (2023). Automatic materials characterization from infrared spectra using convolutional neural networks. Scientific Reports, 13(1), 5104. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2023). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Molecules, 28(14), 5396. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide focuses on a specific derivative, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, providing a comprehensive overview of its chemical properties, probable biological activities, and the experimental methodologies required for its evaluation. While direct studies on the 3-ethyl derivative are limited, this document synthesizes data from closely related analogs to project its potential as a therapeutic agent, particularly in oncology. We will delve into its synthesis, potential mechanisms of action, including apoptosis induction, and provide detailed, field-proven protocols for its biological characterization.

Introduction: The Triazolo[4,3-b]pyridazine Scaffold

The fusion of a triazole and a pyridazine ring system creates the[1][2][3]triazolo[4,3-b]pyridazine core, a scaffold that has garnered significant attention for its diverse pharmacological profile. Derivatives of this core have been investigated for a wide array of therapeutic applications, including anxiolytic, anticonvulsant, antimicrobial, and antiviral activities.[2] More recently, this scaffold has emerged as a promising framework for the development of novel anticancer agents, with derivatives exhibiting potent activity against various cancer cell lines.[2][4][5] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological and pharmacokinetic properties. The 6-chloro substitution is a common feature in many active analogs, and the nature of the substituent at the 3-position is often a key determinant of the compound's specific biological activity.[6]

Physicochemical Properties of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

Understanding the fundamental physicochemical properties of a compound is a prerequisite for any biological investigation. For 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine (CAS: 1144442-91-0), these properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClN₄[7]
Molecular Weight 182.61 g/mol [7]
Appearance Solid (predicted)-
Purity >95.0% (typical for commercial samples)[7]

Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

The synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines typically follows a multi-step reaction sequence starting from 3,6-dichloropyridazine. A generalized, efficient synthesis protocol is described below.[1]

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine. Reflux a mixture of 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent such as tert-butyl alcohol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated to yield 6-chloro-3-hydrazinopyridazine.

  • Step 2: Formation of the Hydrazone. The 6-chloro-3-hydrazinopyridazine is then reacted with an appropriate aldehyde or ketone. For the synthesis of the 3-ethyl derivative, propanal would be the corresponding aldehyde. This reaction is typically carried out at room temperature.

  • Step 3: Oxidative Cyclization. The resulting hydrazone undergoes oxidative cyclization to form the final triazolo[4,3-b]pyridazine ring. A mild and eco-friendly oxidizing agent such as iodobenzene diacetate (IBD) can be used for this step.[1] The reaction is typically performed without a solvent (solvent-free conditions), with the reactants being ground together in a pestle and mortar. The completion of the reaction is monitored by TLC. The final product, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, is then purified.

Synthesis_Workflow A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinopyridazine A->B Hydrazine Hydrate (Reflux) C Hydrazone Intermediate B->C Propanal (Room Temp) D 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine C->D Iodobenzene Diacetate (IBD) (Solvent-free) Apoptosis_Pathway Compound 6-Chloro-3-ethyl- triazolo[4,3-b]pyridazine CancerCell Cancer Cell Compound->CancerCell ProCaspase37 Pro-caspase-3/7 ActiveCaspase37 Active Caspase-3/7 ProCaspase37->ActiveCaspase37 Activation Apoptosis Apoptosis (Cell Death) ActiveCaspase37->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction.
Experimental Protocol: Caspase-3/7 Activity Assay

This protocol outlines the use of a luminescent assay to measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. [1][2]

  • Cell Treatment: Seed and treat cancer cells with 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine as described in the cytotoxicity assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer. [1]3. Assay Procedure: After the desired treatment period, add the Caspase-Glo® 3/7 reagent directly to the wells of the 96-well plate containing the treated cells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Effect on Cell Cycle Progression

Many anticancer agents induce cell cycle arrest, preventing cancer cells from proliferating. It is possible that 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine affects the cell cycle distribution of cancer cells.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cancer cells with the compound of interest at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all cells are collected.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_invitro In Vitro Evaluation A Cancer Cell Culture B Compound Treatment A->B C Cytotoxicity Assay (LDH) B->C D Apoptosis Assay (Caspase-3/7) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Data Analysis (IC50, Fold Change, % Distribution) C->F D->F E->F

Caption: Workflow for in vitro biological evaluation.

Other Potential Biological Activities

The triazolo[4,3-b]pyridazine scaffold is known to interact with various biological targets. Therefore, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine may possess other activities beyond general cytotoxicity.

  • Enzyme Inhibition: Derivatives of this scaffold have been identified as inhibitors of kinases such as c-Met and Pim-1, which are implicated in cancer progression. [4][8]* Antitubulin Activity: Some 3,6-diaryl-t[1][2][3]riazolo[4,3-b]pyridazines have been shown to inhibit tubulin polymerization, a mechanism shared by several successful anticancer drugs. [5][9] Further investigation into these potential activities would be a logical next step in characterizing the biological profile of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine.

Conclusion and Future Directions

6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine belongs to a class of heterocyclic compounds with significant therapeutic potential, particularly in the realm of oncology. Based on the activity of closely related analogs, it is hypothesized that this compound will exhibit cytotoxicity against cancer cells, likely through the induction of apoptosis via caspase-3/7 activation. The detailed experimental protocols provided in this guide offer a robust framework for the validation of these hypotheses. Future research should focus on confirming these activities through the described in vitro assays, followed by elucidation of its precise molecular target(s) and subsequent in vivo efficacy studies. The exploration of this and similar derivatives could lead to the development of novel and effective therapeutic agents.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol. [URL: https://www.promega.com/protocols/technical-bulletin/caspase-glo-3-7-assay-protocol/]
  • protocols.io. Caspase 3/7 Activity. [URL: https://www.protocols.io/view/caspase-3-7-activity-14egnrw48l5d/v1]
  • El-Sayed, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra04036h]
  • Luminex Corporation. Muse™ Caspase-3/7 Kit User's Guide. [URL: https://www.luminexcorp.
  • Li, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00252]

  • CymitQuimica. 6-chloro-3-ethylt[1][2][3]riazolo[4,3-b]pyridazine. [URL: https://www.cymitquimica.com/6-chloro-3-ethyl-1-2-4-triazolo-4-3-b-pyridazine-1144442-91-0]

  • Aly, A. A., et al. (2020). Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. MSA Repository. [URL: https://msarepository.com/triazolopyridazine-derivatives-synthesis-cytotoxic-evaluation-c-met-kinase-activity-and-molecular-docking-msa-20-101/]
  • PubChem. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/911387]
  • Chem-Impex. 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine. [URL: https://www.chemimpex.com/6-chloro-124-triazolo43-bpyridazine-pi-48356]
  • El-Sayed, M. A., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11257404/]
  • MDPI. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [URL: https://www.mdpi.com/1420-3049/24/19/3510]
  • BenchChem. Application Note: Flow Cytometry Protocol for Cell Cycle Analysis of Anticancer Agent 27. [URL: https://www.benchchem.com/application-note-flow-cytometry-protocol-for-cell-cycle-analysis-of-anticancer-agent-27]
  • Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. [URL: https://primescholars.com/proceedings/solventfree-synthesis-and-characterization-of-6chloro3alkylarylheteroaryl-124triazolo43bpyridazines-60291.html]
  • PubChem. 6-Chloro-t[1][2][3]riazolo[4,3-b]pyridazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/313624]

  • Hładoń, B., et al. (1997). In vitro cytostatic activity of 1,2,4-triazolo- and 1,2,3,4-tetrazolo pyridazines. Polish Journal of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/9566051/]
  • Creative Biolabs. Protocol of Cell Cycle Staining Flow Cytometry. [URL: https://www.creative-biolabs.com/adc/protocol-of-cell-cycle-staining-flow-cytometry.htm]
  • ResearchGate. a Cell cycle analysis To determine cell cycle distributions, cells were... [URL: https://www.researchgate.net/figure/a-Cell-cycle-analysis-To-determine-cell-cycle-distributions-cells-were-measured-using_fig4_335667104]
  • Dojindo Molecular Technologies. Cell Cycle Assay Solution Blue. [URL: https://www.dojindo.com/store/p/504-Cell-Cycle-Assay-Solution-Blue.html]
  • Li, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5020948/]

Sources

The Triazolopyridazine Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The triazolopyridazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the key therapeutic targets of triazolopyridazine derivatives, with a focus on their application in oncology, inflammation, and metabolic diseases. We will delve into the specific molecular interactions, structure-activity relationships (SAR), and the experimental methodologies used to validate these interactions. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, providing both foundational knowledge and practical insights into the therapeutic potential of this versatile scaffold.

Introduction: The Ascendancy of the Triazolopyridazine Core in Medicinal Chemistry

The fusion of a triazole and a pyridazine ring system gives rise to the triazolopyridazine scaffold, a heterocyclic framework that has garnered significant attention in the pharmaceutical sciences. This scaffold's inherent properties, including its ability to engage in a multitude of non-covalent interactions such as hydrogen bonding and π-π stacking, make it an ideal starting point for the design of targeted therapies. The nitrogen atoms within the bicyclic structure act as key hydrogen bond acceptors, while the aromatic nature of the rings facilitates interactions with hydrophobic pockets in protein targets.

The synthetic tractability of the triazolopyridazine core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of numerous derivatives with potent inhibitory activity against a range of enzymes and receptors implicated in human diseases. This guide will explore the major classes of therapeutic targets that have been successfully modulated by triazolopyridazine-based compounds.

Kinase Inhibition: A Dominant Therapeutic Arena for Triazolopyridazines

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The triazolopyridazine scaffold has proven to be an exceptionally effective framework for the development of kinase inhibitors.

Targeting the c-Met Proto-Oncogene

The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, metastasis, and angiogenesis. Several triazolopyridazine-based compounds have been developed as potent c-Met inhibitors.

A notable example is the development of a series of[1][2]triazolo[4,3-b]pyridazine derivatives. These compounds have demonstrated significant inhibitory activity against c-Met kinase and have shown efficacy in various cancer cell lines.

Key Compound Examples and Biological Activity:

Compound IDc-Met IC50 (nM)Cell LineCellular IC50 (µM)Reference
Compound 12e 90A549 (Lung)1.06[3]
MCF-7 (Breast)1.23[3]
HeLa (Cervical)2.73[3]
Compound 17l 26A549 (Lung)0.98[4]
MCF-7 (Breast)1.05[4]
HeLa (Cervical)1.28[4]

Signaling Pathway:

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Triazolopyridazine Triazolopyridazine Inhibitor Triazolopyridazine->cMet Inhibits

Caption: The HGF/c-Met signaling pathway and the inhibitory action of triazolopyridazine compounds.

Experimental Protocol: c-Met Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a luminescent-based assay to determine the in vitro inhibitory activity of compounds against c-Met kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare test compounds at 4X the final desired concentration in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 2.5 µL of the 4X test compound or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.[5][6][7]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

PIM Kinase Inhibition

PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[8] Triazolopyridazine derivatives have been identified as potent inhibitors of PIM-1 kinase.[9][10]

Key Compound and Biological Activity:

A series of 3-aryl-6-amino-triazolo[4,3-b]pyridazines were developed, with compound 4g emerging as a potent dual inhibitor of both c-Met and PIM-1.[11]

Compound IDPIM-1 IC50 (µM)c-Met IC50 (µM)Reference
4g 0.2830.163[11]

Experimental Workflow: Kinase Inhibition Screening

Kinase_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., ADP-Glo™ Assay) Start->Primary_Screen Hit_ID Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Lead_Comp Lead Compound Dose_Response->Lead_Comp

Caption: A generalized workflow for identifying kinase inhibitors.

Janus Kinase (JAK) Inhibition

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in inflammatory and autoimmune diseases. Triazolopyridine derivatives have been developed as potent and selective JAK inhibitors.[12][13][14]

Key Compound and Biological Activity:

Compound 19 , a triazolopyridine-based molecule, was identified as a potent dual inhibitor of JAK1/2 and histone deacetylases (HDACs).[15]

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)HDAC6 IC50 (nM)Reference
19 1652788.75[15]

Phosphodiesterase (PDE) Inhibition: Targeting Inflammatory Pathways

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are key second messengers in various signaling pathways. PDE4, in particular, is a target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[16][17]

Triazolopyridazine-based compounds have been explored as PDE4 inhibitors.[18] The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle.

Tankyrase Inhibition: Modulating the Wnt/β-catenin Signaling Pathway

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key positive regulators of the Wnt/β-catenin signaling pathway. Aberrant activation of this pathway is a major driver in many cancers, particularly colorectal cancer.

A novel triazolopyridine derivative, TI-12403 , has been identified as a potent and selective tankyrase inhibitor.[19][20][21] By inhibiting tankyrase, TI-12403 stabilizes Axin2, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and the downregulation of Wnt target genes.

Signaling Pathway:

Wnt_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates for degradation APC APC Axin Axin TCF TCF/LEF bCatenin->TCF Accumulates and translocates to nucleus Proteasome Proteasomal Degradation bCatenin->Proteasome Gene_Expression Target Gene Expression TCF->Gene_Expression Tankyrase Tankyrase Tankyrase->Axin Promotes degradation Triazolopyridazine Triazolopyridazine Inhibitor (TI-12403) Triazolopyridazine->Tankyrase Inhibits

Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase and its inhibition by triazolopyridazine derivatives.

Experimental Protocol: Cell Viability Assay (MTT)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2][22][23][24]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Target for Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels. Triazolopyridazine derivatives have been investigated as potential DPP-4 inhibitors for the treatment of type 2 diabetes.

Conclusion and Future Perspectives

The triazolopyridazine scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its versatility has enabled the development of potent and selective inhibitors for a wide range of therapeutic targets, with significant progress made in the fields of oncology, inflammation, and metabolic diseases. The continued exploration of this scaffold, coupled with advances in computational chemistry and structure-based drug design, holds immense promise for the discovery of novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on expanding the repertoire of targets for triazolopyridazine-based compounds, as well as optimizing their drug-like properties to facilitate their progression into clinical development.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Protocols.io. (2023, February 27). MTT assay protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • [No valid URL provided]
  • Lee, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Xu, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2325838. [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Taylor & Francis Online. (2024, October 8). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Retrieved from [Link]

  • PubMed. (2021, July 8). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • ACS Publications. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Retrieved from [Link]

  • Bentham Science Publisher. (2025, February 24). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from [Link]

  • National Institutes of Health. (2022, April 6). Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Retrieved from [Link]

  • [No valid URL provided]
  • ResearchGate. (2025, August 6). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Retrieved from [Link]

  • RSC Publishing. (2024, September 24). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Retrieved from [Link]

  • Journal of Pharmaceutical Chemistry. (2022, July 20). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Retrieved from [Link]

  • CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-[1][2]triazolo[1,5-a]pyridines as JAK2 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Phosphodiesterase 4 and its inhibitors in inflammatory diseases. Retrieved from [Link]

  • PubMed. (n.d.). Therapeutic benefit of PDE4 inhibitors in inflammatory diseases. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust One-Pot Synthesis ofTriazolo[4,3-b]pyridazine Derivatives via Oxidative Cyclization

Application Note & Protocol: A Robust One-Pot Synthesis of[1][2][3]Triazolo[4,3-b]pyridazine Derivatives via Oxidative Cyclization

Abstract

The[1][2]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] This application note provides a detailed, field-proven experimental protocol for the efficient one-pot synthesis of 3-substituted[1][2]triazolo[4,3-b]pyridazine derivatives. The described methodology leverages the condensation of a pyridazine-hydrazine precursor with various aldehydes to form a hydrazone intermediate, which undergoes subsequent in situ oxidative cyclization.[5] This approach is noted for its operational simplicity, tolerance of diverse functional groups, and good to excellent yields, making it a valuable strategy in medicinal chemistry research and drug discovery pipelines.

Introduction & Scientific Rationale

Fused heterocyclic systems containing the 1,2,4-triazole ring are of significant interest in drug development. Specifically, the fusion of this triazole with a pyridazine ring to form the[1][2]triazolo[4,3-b]pyridazine core has given rise to compounds with diverse therapeutic potential.[6] Traditional multi-step syntheses of these derivatives often suffer from drawbacks such as harsh reaction conditions, extended reaction times, and laborious work-up procedures, which can limit the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[7]

The protocol detailed herein overcomes many of these limitations by employing a one-pot reaction sequence. This strategy is predicated on two key chemical transformations occurring sequentially in a single reaction vessel:

  • Hydrazone Formation: The initial step is the acid-catalyzed condensation between a heteroaryl hydrazine (e.g., 3-hydrazinylpyridazine) and an aldehyde. This reaction is a classic nucleophilic addition-elimination process that rapidly forms the corresponding hydrazone intermediate.

  • Oxidative Cyclization: The newly formed hydrazone is then subjected to an oxidizing agent. The oxidant facilitates an intramolecular electrophilic cyclization onto the adjacent pyridazine nitrogen, followed by aromatization to yield the stable, fused triazolopyridazine ring system. This oxidative C-N bond formation is the critical ring-closing step.[5][8]

This one-pot approach is highly efficient as it minimizes handling and purification of intermediates, thereby saving time and resources while often improving overall yield. The choice of oxidant is crucial; mild and selective agents are preferred to avoid over-oxidation or side reactions with sensitive functional groups on the aldehyde precursor.

Reaction Mechanism & Workflow Visualization

The overall synthetic strategy involves the condensation of a pyridazine hydrazine with an aldehyde to form a key hydrazone intermediate, which then undergoes oxidative cyclization to furnish the final triazolopyridazine product.

Gcluster_reactantsReactantscluster_productProductA3-HydrazinylpyridazineC₄H₆N₄CHydrazone IntermediateA->C+ Aldehyde (B)(Acid catalyst, -H₂O)BSubstituted AldehydeR-CHOB->CD3-Substituted-[1,2,4]triazolo[4,3-b]pyridazineC₁₁H₈N₄RC->DOxidative Cyclization(e.g., Me₄NBr/Oxone)-2H⁺, -2e⁻

Caption: General reaction scheme for the one-pot synthesis.

The experimental protocol is designed for efficiency, moving from reactants to purified product in a streamlined manner.

GstartStart: Assemble ReactantsreagentsStep 1: Dissolve 3-hydrazinylpyridazineand aldehyde in solvent (e.g., DMF).start->reagentscondensationStep 2: Add catalytic acid.Stir at room temperature to form hydrazone.reagents->condensationoxidationStep 3: Add oxidant solution (e.g., Me₄NBr/Oxone).Monitor reaction by TLC.condensation->oxidationworkupStep 4: Quench reaction (e.g., with Na₂S₂O₃).Perform aqueous work-up.oxidation->workupextractionStep 5: Extract product with organic solvent(e.g., Ethyl Acetate).workup->extractionpurifyStep 6: Purify crude product viaflash column chromatography.extraction->purifyendEnd: Characterize Pure Product(NMR, HRMS)purify->end

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative compound, 3-phenyl-[1][2]triazolo[4,3-b]pyridazine , as a model system. The methodology can be adapted for a wide range of aromatic and heteroaromatic aldehydes.[5]

Safety Precaution: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. Oxone® is a strong oxidizing agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Hydrazinylpyridazine≥97%Commercially AvailableStore under inert gas.
Benzaldehyde≥99%Commercially AvailableFreshly distilled if necessary.
Tetramethylammonium bromide (Me₄NBr)≥98%Commercially Available-
Oxone® (Potassium peroxymonosulfate)Reagent GradeCommercially Available-
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction & chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated Sodium Bicarbonate (NaHCO₃)-Lab PreparedFor work-up.
Brine-Lab PreparedFor work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydrazinylpyridazine (110 mg, 1.0 mmol, 1.0 equiv.) and benzaldehyde (106 mg, 102 µL, 1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL). Stir the mixture at room temperature until all solids dissolve.

    • Rationale: DMF is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates both the condensation and the subsequent oxidation step.

  • Hydrazone Formation: Add one drop of glacial acetic acid as a catalyst. Stir the reaction mixture at room temperature for 30 minutes.

    • Rationale: The acid catalyzes the dehydration step in hydrazone formation, accelerating the condensation. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting aldehyde.

  • Preparation of Oxidant: In a separate vial, prepare a solution of tetramethylammonium bromide (Me₄NBr) (154 mg, 1.0 mmol, 1.0 equiv.) and Oxone® (615 mg, 1.0 mmol, 1.0 equiv.) in water (5 mL).

    • Rationale: The combination of a bromide source (Me₄NBr) and a primary oxidant (Oxone®) generates an in situ electrophilic bromine species (e.g., hypobromite), which is the active agent for the oxidative cyclization.[5]

  • Oxidative Cyclization: Add the freshly prepared oxidant solution dropwise to the reaction flask over 5 minutes. Stir the reaction vigorously at room temperature.

    • Rationale: The reaction is typically complete within 1-3 hours. Monitor the formation of the product and disappearance of the hydrazone intermediate by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, leaving inorganic salts and residual DMF in the aqueous phase.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Rationale: The NaHCO₃ wash neutralizes any remaining acetic acid. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization
  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.

    • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield 3-phenyl-[1][2]triazolo[4,3-b]pyridazine as a white or off-white solid.

    • Expected Yield: 75-85%.

    • Expected Characterization Data:

      • ¹H NMR (400 MHz, CDCl₃) δ: 8.60 (dd, J = 4.4, 1.6 Hz, 1H), 8.15 – 8.10 (m, 2H), 7.85 (dd, J = 9.2, 1.6 Hz, 1H), 7.60 – 7.50 (m, 3H), 7.25 (dd, J = 9.2, 4.4 Hz, 1H).

      • HRMS (ESI): Calculated for C₁₁H₉N₄ [M+H]⁺: 197.0827; Found: 197.0825.

Conclusion and Outlook

This application note details a reliable and efficient one-pot protocol for synthesizing 3-substituted[1][2]triazolo[4,3-b]pyridazine derivatives. The method's key advantages—operational simplicity, mild conditions, and amenability to diversification by varying the aldehyde component—make it a powerful tool for medicinal chemists. This synthetic route can be readily integrated into drug discovery programs to generate libraries of novel heterocyclic compounds for biological screening and lead optimization efforts.

References

  • Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 18(8), 105125. [Link]

  • El Mrayej, H., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Al-Ostath, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(25), 2825-2856. [Link]

  • Reddy, T., et al. (2014). A facile and practical one-pot synthesis of[1][2]triazolo[4,3-a]pyridines. RSC Advances, 4(73), 38761-38765. [Link]

  • Aggarwal, R., et al. (2015). Oxidative Cyclisation Based One-Pot Synthesis of 3-Substituted[1][2]triazolo[4,3-b]pyridazines Using Me4NBr/Oxone. ResearchGate. [Link]

  • Wikipedia contributors. (2025). Triazolopyridine. Wikipedia, The Free Encyclopedia. [Link]

  • Aggarwal, R., et al. (2019). An expeditious one-pot multicomponent synthesis of sterically hindered bis-1,2,4-triazolopyridazines under solvent-free conditions. ARKIVOC, 2019(6), 19-32. [Link]

  • Al-Sanea, M. M., et al. (2019). Efficient Synthesis and X-ray Structure of[1][2]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules, 24(18), 3276. [Link]

  • Mohite, P., et al. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2025). Pharmacological activities of triazole derivatives. ResearchGate. [Link]

  • El-Sayed, A. H. (2016). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2]Triazolo[4, 3-b]-Pyridazine Derivatives. World Journal of Chemistry, 11(1), 01-08. [Link]

  • Nolan, K. B., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4704. [Link]

  • Adimurthy, S., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. The Journal of Organic Chemistry, 81(16), 7044-7051. [Link]

  • Kamlesh, S. (2014). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. ResearchGate. [Link]

  • Kumar, A., et al. (2025). The Chemistry of the Triazolopyridines: An Update. ResearchGate. [Link]

  • Mrayej, H. E., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 57(5), 2095-2106. [Link]

Application Notes & Protocols for the Greener Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating demand for sustainable practices in pharmaceutical manufacturing necessitates the development of greener synthetic routes for key heterocyclic scaffolds. This document provides a comprehensive guide to the synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, a significant pharmacophore, with a focus on environmentally benign methodologies. We will first detail a traditional synthesis pathway, highlighting its inherent drawbacks, and then present a detailed protocol for a superior, greener alternative employing solvent-free reaction conditions and a safer oxidizing agent. Further sustainable approaches, including microwave and ultrasound-assisted methods, will also be discussed. This guide is intended to provide researchers and process chemists with the necessary information to implement more sustainable and efficient synthetic strategies in their laboratories.

Introduction

The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, is a key intermediate in the synthesis of various therapeutic agents. Traditional synthetic methods for this class of compounds often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, leading to significant environmental waste and safety concerns.[4]

The principles of green chemistry provide a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances.[5][6] Key tenets include waste prevention, maximizing atom economy, and the use of safer solvents and reagents.[5][7] This application note will demonstrate the practical application of these principles to the synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine.

Traditional Synthesis Pathway: A Critical Evaluation

The conventional synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine typically proceeds via a two-step process. The first step involves the formation of 6-chloro-3-hydrazinopyridazine from 3,6-dichloropyridazine and hydrazine hydrate. The second step is the condensation of this intermediate with propionaldehyde to form a hydrazone, which is then subjected to oxidative cyclization.

While effective, this pathway often employs hazardous oxidizing agents such as lead tetraacetate or bromine for the final cyclization step.[4] These reagents are toxic, produce hazardous waste, and require stringent safety precautions. The use of organic solvents for both reaction and purification further contributes to the environmental footprint of the process.

Workflow of Traditional Synthesis

G A 3,6-Dichloropyridazine C 6-Chloro-3-hydrazinopyridazine A->C B Hydrazine Hydrate B->C E Pyridazinyl Hydrazone Intermediate C->E D Propionaldehyde D->E G 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine E->G F Hazardous Oxidizing Agent (e.g., Pb(OAc)4, Br2) F->G H Organic Solvent (e.g., Ethanol, Acetic Acid) H->C H->E H->G

Caption: Traditional synthesis workflow.

Greener Synthesis: A Solvent-Free Mechanochemical Approach

A significantly greener approach to the synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine involves a solvent-free, mechanochemical protocol.[4] This method eliminates the need for hazardous organic solvents and replaces the toxic oxidizing agent with the more environmentally benign iodobenzene diacetate (IBD).[4] Mechanochemistry, the use of mechanical force to induce chemical reactions, offers numerous advantages, including reduced reaction times, lower energy consumption, and simplified work-up procedures.[8][9]

Workflow of Greener Synthesis

G A 3,6-Dichloropyridazine C 6-Chloro-3-hydrazinopyridazine A->C B Hydrazine Hydrate B->C E In-situ Hydrazone Formation (Grinding) C->E Grind D Propionaldehyde D->E Grind G 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine E->G Grind F Iodobenzene Diacetate (IBD) (Greener Oxidant) F->G

Caption: Greener, solvent-free synthesis workflow.

Comparative Analysis: Traditional vs. Greener Synthesis

ParameterTraditional MethodGreener (Mechanochemical) Method
Solvent Organic solvents (e.g., ethanol, acetic acid)Solvent-free
Oxidizing Agent Hazardous (e.g., lead tetraacetate, bromine)Iodobenzene diacetate (IBD) - less toxic
Reaction Conditions Refluxing temperaturesRoom temperature
Energy Consumption High (heating)Low (mechanical grinding)
Waste Generation Significant hazardous wasteMinimal waste
Work-up Complex (extraction, purification)Simple (trituration)
Safety High risk due to toxic reagents and flammable solventsSignificantly safer

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • To a solution of 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L), add 3,6-dichloropyridazine (3 kg) while maintaining a gentle stream of nitrogen.[10]

  • Heat the mixture at reflux for 2 hours.

  • After cooling, collect the precipitate by filtration, wash with water, and dry to afford 6-chloro-3-hydrazinopyridazine.

Step 2: Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

  • Dissolve 6-chloro-3-hydrazinopyridazine (10 mmol) in ethanol (50 mL).

  • Add propionaldehyde (12 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.

  • Cool the reaction mixture in an ice bath and add a solution of bromine (11 mmol) in acetic acid dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Greener Mechanochemical Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • This step is identical to Step 1 of the traditional protocol.

Step 2: Solvent-Free Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

  • In a pestle and mortar, homogenize 6-chloro-3-hydrazinopyridazine (10 mmol) and propionaldehyde (12 mmol) by grinding at room temperature for approximately 20 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[4]

  • To the resulting hydrazone intermediate in the mortar, add iodobenzene diacetate (IBD) (11 mmol) in situ.[4]

  • Continue grinding the reaction mixture for another 1 hour. Monitor the formation of the product by TLC.

  • Upon completion of the reaction, triturate the solid residue with a small amount of cold diethyl ether and collect the product by filtration.

  • Wash the product with cold diethyl ether and dry to obtain pure 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine.

Further Greener Alternatives: Energy-Efficient Synthesis

Beyond the mechanochemical approach, other green chemistry techniques can be applied to further enhance the sustainability of this synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, reduced reaction times, and often improved yields compared to conventional heating methods.[2][3][11] The cyclization of the pyridazinyl hydrazone can be efficiently carried out in a microwave reactor, potentially in a greener solvent or even under solvent-free conditions, further reducing the environmental impact.[12][13]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also provide a green alternative.[14][15] Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique can be particularly effective for heterogeneous reactions and can often be performed at lower bulk temperatures than conventional methods.

Conclusion

The adoption of greener synthesis methods is not merely an environmental consideration but a critical aspect of modern, efficient, and safe chemical manufacturing. The solvent-free mechanochemical synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine presented here offers a stark contrast to traditional methods by eliminating hazardous solvents and reagents, reducing energy consumption, and simplifying the overall process. Researchers and drug development professionals are encouraged to explore and implement such green alternatives to contribute to a more sustainable future for the pharmaceutical industry. The exploration of microwave and ultrasound-assisted syntheses presents further opportunities for process optimization and environmental impact reduction.

References

  • Antifungal activity of some compounds has not been reported. (2025-08-10). ResearchGate. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024-02-18). National Center for Biotechnology Information. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][5][12]triazines. MDPI. [Link]

  • Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. MDPI. [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals. (2021-12-15). Chemical Reviews. [Link]

  • Autoxidation of Hydrazones. Some New Insights. (2025-08-06). ResearchGate. [Link]

  • Synthesis of 3-chloro-6-hydrazinopyridazine. PrepChem.com. [Link]

  • Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations. (2024-08-14). National Center for Biotechnology Information. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025-01-24). Royal Society of Chemistry. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025-09-23). National Center for Biotechnology Information. [Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]

  • Ultrasound assisted Heterocycles Synthesis. ResearchGate. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • Green method for removing hydrazine in oxidizing manner. (CN103880682A).
  • Preparation method of 3,4,6-trichloro-pyridazine. (CN101817788A).
  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Royal Society of Chemistry. [Link]

  • Recent Advances on Triazolium Ionic Liquids: Synthesis and Applications. ResearchGate. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025-01-24). RSC Publishing. [Link]

  • Product Class 8: Pyridazines. Thieme. [Link]

  • Green Chemistry. (2019-03-14). UCL Discovery. [Link]

  • Recent Advances on Triazolium Ionic Liquids: Synthesis and Applications. ResearchGate. [Link]

  • Synthesis and Application of Imidazolium-Based Ionic Liquids as Extraction Solvent for Pretreatment of Triazole Fungicides in Water Samples. (2018-01-02). PubMed. [Link]

  • Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. MDPI. [Link]

  • The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. [Link]

  • Ionic liquids for the green synthesis of 1,2,3-triazoles: a systematic review. RSC Publishing. [Link]

  • Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022-05-11). PubMed Central. [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (CN102249991A).
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem. [Link]

  • 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem. [Link]

  • Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023-05-25). National Center for Biotechnology Information. [Link]

  • Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. (2025-08-11). Arabian Journal of Chemistry. [Link]

  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. [Link]

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]

Sources

Application Notes and Protocols for the Evaluation of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazolo[4,3-b]pyridazine Scaffold as a Privileged Motif in Oncology

The[1][2][3]triazolo[4,3-b]pyridazine heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity for interaction with a diverse array of biological targets. This structural motif is a cornerstone in the design of novel therapeutic agents, particularly in oncology. Derivatives of this core have exhibited potent activities, including the inhibition of key signaling proteins crucial for cancer cell proliferation, survival, and metastasis. Notably, various analogs have been identified as inhibitors of PIM kinases, c-Met, and as agents that interfere with tubulin polymerization, all of which are validated targets in cancer therapy.[2][4][5]

This application note focuses on a specific derivative, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine , a compound whose potential in anticancer drug design remains to be fully elucidated. The presence of a chlorine atom at the 6-position and an ethyl group at the 3-position presents a unique chemical entity.[6] The chloro group can serve as a key interaction point or a site for further chemical modification, while the ethyl group contributes to the molecule's steric and electronic profile. Based on the established bioactivity of its parent scaffold, we hypothesize that 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine may exert anticancer effects through one or more of the following mechanisms:

  • Inhibition of PIM Kinases: The PIM family of serine/threonine kinases (PIM1, PIM2, PIM3) are key regulators of cell survival and proliferation and are frequently overexpressed in various cancers.[7][8]

  • Inhibition of c-Met Tyrosine Kinase: The c-Met receptor, upon activation by its ligand HGF, triggers signaling cascades that promote cell growth, invasion, and angiogenesis.[3][9]

  • Disruption of Tubulin Polymerization: Microtubules are essential for mitotic spindle formation, and their disruption leads to cell cycle arrest and apoptosis.[10][11]

This document provides a comprehensive guide for researchers to systematically investigate the anticancer potential of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, from initial cytotoxicity screening to detailed mechanistic studies.

PART 1: Foundational In Vitro Evaluation

The initial phase of evaluation is to ascertain the compound's general cytotoxic and antiproliferative effects against a panel of human cancer cell lines. This provides a broad overview of its potency and spectrum of activity.

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Causality and Experimental Choices:

  • Cell Line Panel: A diverse panel of cell lines from different tissue origins (e.g., breast, lung, colon, leukemia) is crucial to identify potential tissue-specific sensitivities.

  • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin) is essential to validate assay performance.

  • Dose Range: A broad, logarithmic dose range (e.g., 0.01 µM to 100 µM) is necessary to capture the full dose-response curve and accurately determine the IC50 value.

Step-by-Step Methodology:

  • Cell Culture: Maintain selected human cancer cell lines (e.g., MCF-7, A549, HCT116, K562) in their recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere and resume exponential growth for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Treatment: Remove the seeding medium and add 100 µL of medium containing the various concentrations of the test compound, vehicle control (DMSO), and positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cell LineTissue of Origin6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast AdenocarcinomaExperimental DataExperimental Data
A549Lung CarcinomaExperimental DataExperimental Data
HCT116Colon CarcinomaExperimental DataExperimental Data
K562Chronic Myelogenous LeukemiaExperimental DataExperimental Data

PART 2: Mechanistic Investigation

Based on the initial cytotoxicity results, the next phase involves dissecting the molecular mechanism of action. The following protocols are designed to test the primary hypotheses.

Experimental Workflow for Mechanistic Studies

G cluster_cellular Cell-Based Confirmation start Active Compound Identified (IC50 < 10 µM) kinase_assay Biochemical Kinase Assays (PIM1, c-Met) start->kinase_assay Hypothesis 1 & 2 tubulin_assay Tubulin Polymerization Assay start->tubulin_assay Hypothesis 3 pathway_analysis Western Blot for Downstream Effectors kinase_assay->pathway_analysis If inhibition observed cell_cycle Cell Cycle Analysis (Flow Cytometry) tubulin_assay->cell_cycle If polymerization affected apoptosis Apoptosis Assay (Annexin V/PI) cell_cycle->apoptosis conclusion Elucidate Mechanism of Action apoptosis->conclusion pathway_analysis->apoptosis

Caption: Tiered workflow for mechanistic investigation.

Protocol 2: PIM and c-Met Kinase Inhibition Assays (Biochemical)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based (e.g., ADP-Glo™) assay to quantify the inhibitory effect of the compound on purified kinase enzymes.[12]

Causality and Experimental Choices:

  • Recombinant Kinases: Using purified, recombinant PIM1 and c-Met kinases ensures that the observed inhibition is a direct effect on the enzyme and not a result of upstream or downstream cellular events.

  • ATP Concentration: The ATP concentration should be at or near the Km value for each kinase to allow for the detection of both ATP-competitive and non-competitive inhibitors.

  • Staurosporine Control: A broad-spectrum kinase inhibitor like staurosporine serves as a potent positive control for inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PIM1 or c-Met kinase, the appropriate peptide substrate, and ATP solution.

  • Compound Dilution: Perform serial dilutions of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, followed by the kinase enzyme. Allow a brief pre-incubation period (e.g., 15 minutes).

  • Initiate Reaction: Add the substrate/ATP mixture to initiate the kinase reaction. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (e.g., TR-FRET antibody pair or ADP-Glo™ reagents).

  • Signal Measurement: After a final incubation, read the plate on a suitable plate reader (TR-FRET or luminescence).

  • Data Analysis: Convert the raw signal to percent inhibition relative to controls. Calculate the IC50 value by plotting percent inhibition against compound concentration.

Hypothesized PIM Kinase Signaling Pathway

G cluster_downstream Downstream Effects cytokine Cytokines/Growth Factors jak_stat JAK/STAT Pathway cytokine->jak_stat pim PIM Kinase (PIM1/2/3) jak_stat->pim Transcription bad BAD (p) pim->bad Phosphorylates (Inhibits) myc c-Myc pim->myc Stabilizes mtor mTORC1 pim->mtor Activates p27 p27 (p) pim->p27 Phosphorylates (Inactivates) compound 6-Chloro-3-ethyl- triazolo[4,3-b]pyridazine compound->pim Inhibition proliferation Cell Proliferation & Survival bad->proliferation myc->proliferation mtor->proliferation p27->proliferation

Caption: PIM kinase signaling and point of inhibition.

Protocol 3: Tubulin Polymerization Assay (Cell-Free)

This assay measures the effect of the compound on the in vitro assembly of purified tubulin into microtubules.[13]

Causality and Experimental Choices:

  • Purified Tubulin: Using highly purified tubulin is essential for a clean and reproducible polymerization reaction.

  • Temperature Control: Tubulin polymerization is highly temperature-dependent. A temperature-controlled spectrophotometer is critical for maintaining the reaction at 37°C.

  • Controls: Paclitaxel (a polymerization promoter) and Nocodazole (a polymerization inhibitor) are included as controls to validate the assay's ability to detect both types of activity.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin in a general tubulin buffer on ice. Prepare GTP stock solution.

  • Reaction Mixture: On ice, prepare the reaction mixture containing tubulin, assay buffer, and GTP.

  • Compound Addition: Add 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine or control compounds (Paclitaxel, Nocodazole, vehicle) to the wells of a pre-chilled 96-well plate.

  • Initiate Polymerization: Add the tubulin reaction mixture to the wells. Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot absorbance versus time. Compare the polymerization curves of the test compound to the vehicle control. Inhibitors will decrease the rate and extent of polymerization, while enhancers will increase them.

PART 3: Cellular Mechanism Confirmation

Following biochemical validation, it is imperative to confirm the mechanism of action within a cellular context.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after compound treatment.[4][14]

Causality and Experimental Choices:

  • Propidium Iodide (PI): PI is a stoichiometric DNA stain, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the clear distinction between 2n (G1), intermediate (S), and 4n (G2/M) DNA content.

  • RNase Treatment: PI can also bind to double-stranded RNA. Treating cells with RNase is crucial to eliminate this non-specific signal and ensure accurate DNA content measurement.

  • Time Course: Analyzing cells at different time points (e.g., 24h, 48h) can reveal the dynamics of cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Treat with 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 5: Apoptosis Induction via Annexin V/PI Staining

This assay quantifies the induction of apoptosis (programmed cell death) versus necrosis.[1][15]

Causality and Experimental Choices:

  • Annexin V: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.

  • Propidium Iodide (PI): PI is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.

  • Dual Staining: Using both stains simultaneously allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for a relevant time period (e.g., 48 hours).

  • Cell Harvest: Collect all cells, including the supernatant, and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add additional binding buffer and analyze immediately by flow cytometry.

  • Data Analysis: Create a quadrant plot of Annexin V-FITC versus PI fluorescence to quantify the percentage of cells in each population.

Hypothesized c-Met Signaling and Apoptosis Induction

G cluster_downstream Downstream Signaling hgf HGF Ligand cmet c-Met Receptor hgf->cmet Activation pi3k_akt PI3K/AKT Pathway cmet->pi3k_akt ras_mapk RAS/MAPK Pathway cmet->ras_mapk compound 6-Chloro-3-ethyl- triazolo[4,3-b]pyridazine compound->cmet Inhibition proliferation Proliferation & Survival pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis ras_mapk->proliferation

Caption: c-Met signaling and the pro-apoptotic effect of its inhibition.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic evaluation of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine as a potential anticancer agent. By progressing from broad phenotypic screening to specific, hypothesis-driven mechanistic studies, researchers can efficiently characterize its biological activity and determine its mechanism of action. Positive results from these in vitro assays would provide a strong rationale for advancing the compound to more complex studies, including in vivo xenograft models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and drug-like properties. The versatile[1][2][3]triazolo[4,3-b]pyridazine scaffold continues to be a promising starting point for the development of next-generation targeted cancer therapies.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. [Link]

  • Barrios-García, M. D., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 123-144. [Link]

  • Ma, P. C., et al. (2009). Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 15(7), 2297-2308. [Link]

  • Song, J. H., & Wang, Z. (2024). Targeting PIM kinases in cancer therapy: An update on pharmacological small-molecule inhibitors. Acta Pharmaceutica Sinica B, 14(1), 1-18. [Link]

  • Pasculli, B., et al. (2012). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular Physiology, 227(9), 3155-3162. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Fox, E., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Cancer Research, 80(1), 1-10. [Link]

  • Wlodkowic, D., & Darzynkiewicz, Z. (2011). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe. International Journal of Molecular Sciences, 12(10), 6716-6729. [Link]

  • Wikipedia. (2023, December 1). c-Met inhibitor. Wikipedia. [Link]

  • Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

  • Parker, A. L., Kavallaris, M., & McCarroll, J. A. (2014). Tubulins as Therapeutic Targets in Cancer: From Bench to Bedside. Current Cancer Drug Targets, 14(8), 755-766. [Link]

  • AbbVie. (n.d.). c-MET. AbbVie Science. [Link]

  • Patsnap. (2024, June 21). What are c-Met inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Liu, X., et al. (2015). Development of antibody-based c-Met inhibitors for targeted cancer therapy. Antibody Therapeutics, 28(1), 29-38. [Link]

  • ResearchGate. (n.d.). (PDF) Targeting the c-Met Signaling Pathway in Cancer. ResearchGate. [Link]

  • OncLive. (2020, November 30). Novel Tubulin-Targeting Therapies Make Headway. OncLive. [Link]

  • Juniper Publishers. (2025, March 26). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. Juniper Publishers. [Link]

  • Lee, C., et al. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(16), e879. [Link]

  • MDPI. (2024, May 22). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. MDPI. [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(9), 841-846. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Expert Opinion on Therapeutic Patents. (2023, December 1). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-15. [Link]

  • ResearchGate. (2025, August 7). Microtubule Targeting Agents: A Benchmark in Cancer Therapy. ResearchGate. [Link]

  • Juniper Publishers. (2025, March 26). PIM Kinase Inhibitors and Cancer Treatment. Juniper Publishers. [Link]

  • NIH. (2025, April 29). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. National Center for Biotechnology Information. [Link]

  • Endocrine-Related Cancer. (2016, June 1). Fighting tubulin-targeting anticancer drug toxicity and resistance in. Endocrine-Related Cancer, 23(6), T1-T15. [Link]

  • Asploro. (2020, October 1). Tubulin Role in Cancer Development and Treatment. Asploro Open Access Publications. [Link]

  • Bio-protocol. (2020, March 5). Cell-Based Tubulin Polymerization Assay. Bio-protocol, 10(5), e3544. [Link]

  • ACS Publications. (2014, May 14). Potential Use of Selective and Nonselective Pim Kinase Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry, 57(11), 4496-4511. [Link]

  • NIH. (2017, March 21). Pim-1 kinase as cancer drug target: An update. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, November 13). Cell cycle analysis. Wikipedia. [Link]

  • NIH. (2022, November 29). The role of Pim kinase in immunomodulation. National Center for Biotechnology Information. [Link]

  • NIH. (2011, March 1). Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Bio-protocol. (2020, December 20). Tubulin Polymerization Assay. Bio-protocol, 10(24), e3865. [Link]

  • NIH. (2022, April 1). A review of research progress of antitumor drugs based on tubulin targets. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). MET Kinase Assay. ResearchGate. [Link]

  • AACR. (2007, May 1). Combined antitumor effects of novel tubulin-polymerization inhibitor with some existing antitumor agents; capecitabine, irinotecan, cisplatin, trastuzumab and pertuzumab. AACR Publications. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. [Link]

  • Creative Diagnostics. (n.d.). Met Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. [Link]

Sources

Application Notes and Protocols for the In Vitro Evaluation of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, a heterocyclic compound belonging to the triazolopyridazine class. Derivatives of this scaffold have demonstrated significant potential as anticancer agents, notably through the inhibition of key signaling kinases such as PIM and c-Met.[1][2] This guide outlines a logical, multi-step workflow, beginning with informed cell line selection and progressing through cytotoxicity, apoptosis, and cell cycle analysis. The protocols provided are designed to be robust and self-validating, enabling the generation of reliable data to assess the compound's therapeutic potential.

Introduction: The Rationale for Investigating Triazolopyridazines

The triazolo[4,3-b]pyridazine core is a privileged scaffold in medicinal chemistry, with numerous derivatives being explored for their therapeutic properties. In oncology, this structural class has garnered significant attention due to its association with the inhibition of proto-oncogenic kinases. The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are key regulators of cell survival and proliferation, and their overexpression is a hallmark of various cancers.[1] Similarly, the c-Met receptor tyrosine kinase is another critical target, as its aberrant activation drives tumor growth, angiogenesis, and metastasis.

Recent studies have highlighted novel triazolo[4,3-b]pyridazine derivatives that exhibit potent dual inhibitory activity against both c-Met and Pim-1 kinases.[2] These findings suggest that compounds built on this scaffold, such as 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, may function by inducing cell cycle arrest and promoting apoptosis in cancer cells.[2][3] The following protocols provide a systematic approach to test this hypothesis in a cell-based context.

Strategic Cell Line Selection

The choice of cell lines is a critical determinant for the relevance of in vitro findings.[4][5] Given that related compounds target PIM and c-Met kinases, a rational approach involves selecting cell lines with known expression or dependency on these pathways. A preliminary screening panel should include cell lines from diverse cancer types to assess the breadth of activity.

Table 1: Recommended Cell Lines for Initial Screening

Cell LineCancer TypeKey Characteristics & RationaleRecommended Culture Medium
MCF-7 Breast AdenocarcinomaWell-characterized, often used as a standard for anticancer drug screening.[3]Eagle's Minimum Essential Medium + 10% FBS
A549 Lung CarcinomaCommonly used in lung cancer research; some triazolopyridazine derivatives show activity.[3]F-12K Medium + 10% FBS
PC-3 Prostate CancerKnown to have high levels of PIM-1 expression.F-12K Medium + 10% FBS
HCT116 Colon CarcinomaFrequently used in colorectal cancer studies; responsive to apoptosis-inducing agents.McCoy's 5A Medium + 10% FBS
KMS-12-BM Multiple MyelomaPIM kinases are established therapeutic targets in multiple myeloma.RPMI-1640 Medium + 10% FBS

Note: Always refer to the supplier's (e.g., ATCC) specific guidelines for optimal culture conditions.[6][7][8][9]

Experimental Workflow and Core Protocols

A structured experimental approach is essential for a comprehensive evaluation. The workflow should begin with a broad assessment of cytotoxicity to determine the compound's potency, followed by more detailed mechanistic assays to understand how it exerts its effects.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies Compound_Prep Compound Stock Preparation (DMSO) Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Culture & Maintenance Cell_Culture->Cytotoxicity IC50 IC50 Value Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) IC50->Apoptosis Treat at IC50 concentrations Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Treat at IC50 concentrations

Figure 1: A streamlined workflow for the in vitro characterization of a novel anticancer compound.

Compound Preparation and Handling

Proper handling of the test compound is fundamental for reproducible results.

Protocol 3.1.1: Preparation of Stock Solution

  • Compound Information: 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine (C₇H₇ClN₄), Molecular Weight: 182.61 g/mol .[10][11]

  • Solubilization: Prepare a 10 mM stock solution in sterile dimethyl sulfoxide (DMSO). For example, dissolve 1.826 mg of the compound in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate complete cell culture medium. Ensure the final DMSO concentration in the culture wells is ≤ 0.5% to avoid solvent-induced cytotoxicity.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a reliable colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[12] This initial screen determines the compound's half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2.1: MTT Cytotoxicity Assay

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[13]

  • Compound Treatment: Prepare a series of 2x concentrated compound dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the compound dilutions (or vehicle control, e.g., 0.1% DMSO). Incubate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Protocol: Apoptosis Induction Assessment

To determine if cell death occurs via apoptosis, a hallmark of many targeted cancer therapies, two key events can be measured: the activation of executioner caspases and the externalization of phosphatidylserine (PS).[14][15][16]

Protocol 3.3.1: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3.3.2: Annexin V/Propidium Iodide Staining for Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with the compound at 1x and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet once with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add fluorescently-labeled Annexin V and a viability dye like Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.[18]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol: Cell Cycle Analysis

To investigate if the compound inhibits cell proliferation by causing cell cycle arrest, DNA content can be analyzed using propidium iodide staining followed by flow cytometry.[19][20][21][22][23]

Protocol 3.4.1: Propidium Iodide Staining

  • Cell Seeding and Treatment: Culture cells in 6-well plates and treat with the compound at IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to identify any treatment-induced arrest.

Hypothetical Signaling Pathway and Data Interpretation

Based on literature for related compounds, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine may inhibit PIM and/or c-Met signaling pathways. Inhibition of these kinases can disrupt downstream signaling cascades that promote cell survival and proliferation, such as the PI3K/AKT pathway, ultimately leading to apoptosis.

G cluster_input cluster_pathway Cellular Signaling cluster_output Compound 6-Chloro-3-ethyl- triazolo[4,3-b]pyridazine PIM PIM Kinase Compound->PIM inhibits cMet c-Met Kinase Compound->cMet inhibits PI3K_AKT PI3K/AKT Pathway PIM->PI3K_AKT activates cMet->PI3K_AKT activates Cell_Cycle_Prog Cell Cycle Progression PI3K_AKT->Cell_Cycle_Prog promotes Apoptosis Apoptosis PI3K_AKT->Apoptosis inhibits Arrest Cell Cycle Arrest

Figure 2: Hypothetical signaling pathway for 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine.

Interpreting the Results:

  • A low IC₅₀ value across multiple cell lines indicates potent cytotoxic activity.

  • An increase in caspase-3/7 activity and Annexin V staining confirms that cell death is occurring via apoptosis.

  • An accumulation of cells in a specific phase of the cell cycle (e.g., G1 or G2/M) points to an anti-proliferative mechanism involving cell cycle arrest.

Conclusion

This application note provides a foundational framework for the initial in vitro evaluation of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine. By systematically applying these protocols for cytotoxicity, apoptosis, and cell cycle analysis, researchers can generate a robust preliminary dataset. Positive results from these assays would justify further investigation into specific molecular target engagement and progression into more complex preclinical models.

References

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29. [Link]

  • ATCC. (2012). ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines.
  • Yagiz, K., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology. [Link]

  • ResearchGate. Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

  • University of Leicester. Cell Cycle Tutorial Contents. [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. [Link]

  • ResearchGate. Development of 1,2,3-Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. [Link]

  • Bio-Rad. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]

  • ResearchGate. (PDF) Cytotoxicity Assay Protocol v1. [Link]

  • On Science. ATCC ANIMAL CELL CULTURE GUIDE. [Link]

  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

  • ResearchGate. Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Wayment-Steele, H. K., et al. (2021). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. ACS Chemical Biology, 16(11), 2186–2196. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Apoptosis Marker Assays for HTS. [Link]

  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377–2384. [Link]

  • Journal of Chemical Technology. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. [Link]

  • STAR Protocols. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 340-354. [Link]

  • El-Adl, K., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 19836-19860. [Link]

  • PubChem. 6-chloro-3-ethyl-[17][19][20]triazolo[4,3-b]pyridazine. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of Novel Triazolopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobials and the Promise of Triazolopyridazines

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Triazole-based compounds have emerged as a promising class of therapeutics, demonstrating a broad spectrum of biological activities.[1][2] Their mechanism of action often involves the inhibition of crucial microbial enzymes, such as DNA gyrase, topoisomerase IV, and sterol 14-α-demethylase, which are vital for bacterial and fungal survival.[3] The fusion of a triazole ring with other heterocyclic structures, such as pyridazine, can lead to the generation of novel triazolopyridazine derivatives with enhanced antimicrobial properties and unique mechanisms of action.[4][5][6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of novel triazolopyridazine derivatives. The protocols detailed herein are designed to be robust and reproducible, ensuring the generation of high-quality, reliable data to inform the advancement of promising lead compounds.

Part 1: Foundational Screening - The Agar Well Diffusion Assay

The agar well diffusion method serves as an excellent primary screening tool to qualitatively assess the antimicrobial activity of novel compounds.[8][9] It is a cost-effective and relatively simple technique to identify derivatives that warrant further quantitative analysis.[10]

Principle

This method relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound and its diffusion characteristics in the agar.[9]

Experimental Workflow: Agar Well Diffusion

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar (MHA) inoculate_plate Inoculate MHA Plate with Microbial Suspension prep_media->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate create_wells Create Wells in the Inoculated Agar inoculate_plate->create_wells add_compounds Add Triazolopyridazine Derivatives and Controls to Wells create_wells->add_compounds incubate Incubate Plates at 37°C for 18-24 hours add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results measure_zones->interpret

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion Assay

Materials:

  • Novel triazolopyridazine derivatives

  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB)

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Positive control (e.g., Gentamicin)

  • Negative control (e.g., DMSO or the solvent used to dissolve the compounds)

  • Target microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[11][12]

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile petri dishes to a uniform depth of approximately 4 mm. Allow the agar to solidify completely.

  • Inoculum Preparation: Inoculate a loopful of the target microorganism from a fresh culture into 3-5 mL of MHB. Incubate at 37°C until the turbidity of the broth matches that of the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[8]

  • Well Creation: Using a sterile cork borer, create uniform wells in the inoculated agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each triazolopyridazine derivative solution (at a known concentration), the positive control, and the negative control into separate wells.[9]

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[13]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) for each well.

Data Interpretation

The presence of a clear zone of inhibition around a well indicates antimicrobial activity. The larger the diameter of the zone of inhibition, the more potent the compound is against the tested microorganism. The negative control should not show any zone of inhibition. The results from the positive control should fall within the established quality control ranges to validate the assay.[14][15]

Part 2: Quantitative Assessment - Minimum Inhibitory Concentration (MIC)

Following the initial screening, a quantitative assessment is crucial to determine the exact concentration of the triazolopyridazine derivatives required to inhibit microbial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[16][17][18][19]

Principle

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[20][21][22] This is determined by exposing a standardized inoculum of the microorganism to serial dilutions of the test compound in a liquid growth medium.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compounds Prepare Serial Dilutions of Triazolopyridazine Derivatives add_compounds Add Diluted Compounds to Wells prep_compounds->add_compounds prep_inoculum Prepare Standardized Microbial Inoculum inoculate_plate Inoculate 96-Well Plate with Microbial Suspension prep_inoculum->inoculate_plate inoculate_plate->add_compounds incubate Incubate Plate at 37°C for 18-24 hours add_compounds->incubate add_controls Include Growth and Sterility Controls add_controls->incubate read_mic Determine MIC by Visual Inspection or Spectrophotometry incubate->read_mic record_results Record MIC Values (µg/mL) read_mic->record_results

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • Novel triazolopyridazine derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Target microbial strains

  • 0.5 McFarland turbidity standard

  • Positive control (e.g., Gentamicin)

  • Growth control (no compound)

  • Sterility control (no inoculum)

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Compound Dilution: Prepare a stock solution of each triazolopyridazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in CAMHB, adjusted to the 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[23]

  • Plate Inoculation: Inoculate each well (except the sterility control) with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing CAMHB and the microbial inoculum but no test compound.

    • Sterility Control: Wells containing only CAMHB to check for contamination.

    • Positive Control: Include a known antibiotic with a known MIC for the test organism.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which there is no visible growth (turbidity).[24] This can be done by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Data Presentation: MIC Values

Summarize the MIC values for each triazolopyridazine derivative against the tested microbial strains in a clear and organized table.

Compound IDS. aureus (ATCC 25923) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Triazolo-PDZ-011632
Triazolo-PDZ-02864
Triazolo-PDZ-03>128>128
Gentamicin0.51

Part 3: Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the concentration required to kill the bacteria.[25] This distinction is critical in drug development, especially for treating severe infections.[20][26]

Principle

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[27][28] It is determined by subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar medium without the test compound.

Experimental Workflow: MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_analysis Analysis mic_plate Completed MIC Plate (No Visible Growth in Wells) subculture Subculture Aliquots from MIC Wells onto MHA Plates mic_plate->subculture incubate Incubate MHA Plates at 37°C for 24-48 hours subculture->incubate count_colonies Count Colonies on Each Plate incubate->count_colonies determine_mbc Determine MBC (≥99.9% Kill) count_colonies->determine_mbc record_results Record MBC Values (µg/mL) determine_mbc->record_results

Caption: Workflow for MBC Determination.

Detailed Protocol: MBC Assay

Materials:

  • Completed MIC microtiter plate

  • Mueller-Hinton Agar (MHA) plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), transfer a small aliquot (e.g., 10 µL) to a fresh MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 24-48 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[25]

Data Interpretation and Presentation

An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ≤ 4).[27] If the MBC/MIC ratio is greater than 4, the agent is typically considered bacteriostatic.[26]

Compound IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Triazolo-PDZ-0116322Bactericidal
Triazolo-PDZ-028648Bacteriostatic

Part 4: Quality Control and Standardization

To ensure the accuracy and reproducibility of antimicrobial susceptibility testing, strict adherence to quality control (QC) protocols is paramount. This involves the use of well-characterized reference strains with known susceptibility profiles.[11][14][29]

  • Reference Strains: Utilize ATCC (American Type Culture Collection) or other certified reference strains for all assays.[11] Commonly used strains include S. aureus ATCC 25923, E. coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853.[12]

  • Standardized Procedures: Follow established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) for media preparation, inoculum standardization, incubation conditions, and interpretation of results.[16][18][19][30][31][32][33]

  • Controls: Always include positive, negative, growth, and sterility controls in each assay to validate the results.

Conclusion

The systematic screening of novel triazolopyridazine derivatives using the protocols outlined in this guide will enable the identification and characterization of promising new antimicrobial agents. By employing a tiered approach, from initial qualitative screening to quantitative determination of MIC and MBC, researchers can efficiently evaluate the potential of these compounds to address the growing threat of antimicrobial resistance. The emphasis on scientific integrity, robust methodologies, and stringent quality control will ensure the generation of reliable data to guide future drug development efforts.

References

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Progress and challenges in the development of triazole antimicrobials. (2024). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (2023). ACS Bio & Med Chem Au. Retrieved January 20, 2026, from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved January 20, 2026, from [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. Retrieved January 20, 2026, from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. Retrieved January 20, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). News-Medical.net. Retrieved January 20, 2026, from [Link]

  • Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016). Emery Pharma. Retrieved January 20, 2026, from [Link]

  • Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved January 20, 2026, from [Link]

  • Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens. (n.d.). American Society for Microbiology. Retrieved January 20, 2026, from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). The Pharma Innovation. Retrieved January 20, 2026, from [Link]

  • Here is the compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. Retrieved January 20, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved January 20, 2026, from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved January 20, 2026, from [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. (2024). Microbe Investigations. Retrieved January 20, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX. Retrieved January 20, 2026, from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. (2023). Microbiology Class. Retrieved January 20, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 20, 2026, from [Link]

  • Synthesis and antimicrobial activity of triazolopyrimidine and related heterocycles. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 20, 2026, from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved January 20, 2026, from [Link]

  • In vitro activity of the new triazole voriconazole (UK-109,496) against opportunistic filamentous and dimorphic fungi and common and emerging yeast pathogens. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved January 20, 2026, from [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 20, 2026, from [Link]

  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • CLSI M07-A9 and CLSI M100-S22. (n.d.). ANSI Webstore. Retrieved January 20, 2026, from [Link]

  • Quality control of antimicrobial susceptibility discs. (2025). YouTube. Retrieved January 20, 2026, from [Link]

  • In Vitro Activity of the New Triazole Voriconazole (UK-109,496) against Opportunistic Filamentous and Dimorphic Fungi and Common and Emerging Yeast Pathogens. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically : approved standard. (n.d.). National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. Retrieved January 20, 2026, from [Link]

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. Retrieved January 20, 2026, from [Link]

  • Antifungal activity of a new triazole, voriconazole (UK-109,496), compared with three other antifungal agents tested against clinical isolates of filamentous fungi. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][4][34][35] thiadiazine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • In vitro studies of activity of voriconazole (UK-109,496), a new triazole antifungal agent, against emerging and less-common mold pathogens. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Antifungal activity of the new azole UK-109, 496 (voriconazole). (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[3][4][35]TRIAZOLO[4,3-B][3][4][8][35]TETRAZINE DERIVATIVES. (n.d.). CyberLeninka. Retrieved January 20, 2026, from [Link]

Sources

Application Notes and Protocols for Handling and Storage of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomy of Chlorinated Heterocycles in Drug Discovery

Chlorinated heterocyclic compounds represent a cornerstone in modern medicinal chemistry and drug development. The incorporation of chlorine atoms into a heterocyclic scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. These modifications are often pivotal in optimizing a compound's pharmacokinetic and pharmacodynamic profile, contributing to the discovery of potent therapeutics for a wide range of diseases.[1] For instance, numerous approved drugs across various therapeutic areas, such as oncology, infectious diseases, and central nervous system disorders, feature a chlorinated heterocyclic core.[1]

However, the very attributes that make these compounds valuable in a biological context also necessitate a heightened awareness of their potential hazards. Their enhanced reactivity and biological activity mean that stringent handling and storage protocols are not merely procedural formalities but critical components of laboratory safety and research integrity. This guide provides a comprehensive framework for the safe and effective management of chlorinated heterocyclic compounds in a research and development setting, grounded in an understanding of their chemical nature.

I. Foundational Principles of Hazard Recognition and Risk Assessment

A thorough risk assessment is the prerequisite for safely handling any chemical, and it is particularly crucial for chlorinated heterocycles due to their diverse and sometimes potent biological effects.

Understanding the Toxicological Profile

The toxicity of chlorinated heterocyclic compounds is highly variable and structure-dependent.[2] Acute toxicity, often quantified by the median lethal dose (LD50), provides a baseline for assessing the immediate risk. However, it is imperative to also consider chronic effects, such as potential carcinogenicity, mutagenicity, and reproductive toxicity, especially for novel compounds with limited toxicological data. The introduction of chlorine can sometimes lead to the formation of more toxic disinfection byproducts during certain reactions or degradation pathways.[3]

Table 1: Exemplary Acute Toxicity Data for Selected Chlorinated Heterocyclic Compounds

CompoundCAS NumberAnimal ModelRoute of AdministrationLD50Reference
2-Chloropyridine109-09-1RatOral56 mg/kg
2-Chloropyridine109-09-1RabbitDermal75 mg/kg
2-Chloropyridine109-09-1RatIntraperitoneal15 mg/kg

This table is for illustrative purposes. Always consult the specific Safety Data Sheet (SDS) for the compound you are handling.

Decoding the Safety Data Sheet (SDS)

The SDS is the most critical source of information for a specific chlorinated heterocyclic compound. It provides detailed guidance on:

  • Hazards Identification: Signal words, hazard statements (e.g., "Causes skin irritation"), and precautionary statements.[4][5]

  • First-Aid Measures: Immediate actions to take in case of exposure.[4][5]

  • Fire-Fighting Measures: Suitable extinguishing media and specific hazards arising from the chemical.[6][7]

  • Handling and Storage: Recommended procedures and incompatible materials.[4][7][8]

  • Exposure Controls/Personal Protection: Engineering controls, personal protective equipment (PPE), and exposure limits.[4][7]

  • Stability and Reactivity: Chemical stability, conditions to avoid, and hazardous decomposition products.[4][9]

II. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety posture relies on a combination of engineering controls to minimize exposure at the source and appropriate PPE as the last line of defense.

The Primacy of Engineering Controls
  • Chemical Fume Hoods: All work with chlorinated heterocyclic compounds, especially volatile or dusty solids, must be conducted in a certified chemical fume hood to prevent inhalation of vapors, dust, or aerosols.

  • Ventilation: Laboratories must have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[7][10]

  • Glove Boxes: For highly toxic or air-sensitive compounds, a glove box provides a contained environment.

Selecting the Appropriate Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment for the specific compound and procedure.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[11][12] A full-face shield should be worn over goggles when there is a significant risk of splashes.[12][13]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are mandatory. The choice of glove material is critical and should be based on the specific compound and solvent being used. Consult the glove manufacturer's compatibility charts. Common suitable materials include nitrile and neoprene.[13][14] Always inspect gloves for any signs of degradation or perforation before use and remove them using the proper technique to avoid contaminating your skin.[6]

    • Laboratory Coats and Aprons: A buttoned lab coat is standard. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[11][13]

  • Respiratory Protection: In most cases, working in a fume hood provides adequate respiratory protection. If there is a potential for exposure above the occupational exposure limits, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and acid gases should be used.[10][12]

Table 2: General PPE Recommendations for Handling Chlorinated Heterocyclic Compounds

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if fume hood is inadequate)
Weighing SolidsSafety gogglesNitrile or neoprene glovesLab coatNIOSH-approved respirator with particulate filter
Preparing SolutionsSafety goggles and face shieldNitrile or neoprene glovesLab coat and chemical-resistant apronNIOSH-approved respirator with organic vapor/acid gas cartridge
Running ReactionsSafety gogglesNitrile or neoprene glovesLab coatNot generally required with proper fume hood use
Large-Scale OperationsSafety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsSupplied-air respirator may be necessary

III. Storage Guidelines: Ensuring Stability and Preventing Incompatibility

Proper storage is crucial for maintaining the chemical integrity of chlorinated heterocyclic compounds and preventing hazardous reactions.

General Storage Principles
  • Containers: Store compounds in tightly sealed, properly labeled containers.[7][8]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][10]

  • Inventory Management: Maintain an accurate inventory of all chlorinated heterocyclic compounds.

Segregation and Incompatibility

Chlorinated heterocyclic compounds must be segregated from incompatible materials to prevent dangerous reactions.

  • Oxidizing Agents: Store away from strong oxidizing agents.[4][9]

  • Strong Acids: Keep separate from strong acids.[4]

  • Bases: Segregate from strong bases.

  • Reactive Metals: Avoid storage near alkali metals and other reactive metals.[15]

A chemical compatibility chart should be consulted to guide storage decisions.[15][16]

Adherence to Regulatory Standards

Storage practices must comply with regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the National Fire Protection Association (NFPA).[17][18][19]

IV. Standard Operating Protocol: Weighing and Dissolving a Solid Chlorinated Heterocyclic Compound

This protocol outlines the essential steps for safely weighing and preparing a solution of a solid chlorinated heterocyclic compound.

Objective: To accurately weigh a specified amount of a solid chlorinated heterocyclic compound and dissolve it in a suitable solvent.

Materials:

  • Chlorinated heterocyclic compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Magnetic stir bar and stir plate (optional)

  • Appropriate PPE (see Table 2)

Procedure:

  • Preparation:

    • Don all required PPE: safety goggles, lab coat, and appropriate chemical-resistant gloves.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary materials and place them inside the fume hood.

    • Consult the SDS for the specific compound to review its hazards and handling requirements.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of the solid compound onto the weighing paper using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask. A funnel may be used to prevent spillage.

    • Add a small amount of the chosen solvent to the weighing paper to rinse any residual solid into the flask.

    • Add approximately half of the final desired volume of the solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the solid. A magnetic stir bar and stir plate can be used for less soluble compounds.

    • Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup:

    • Dispose of the weighing paper and any other contaminated disposable materials in the designated solid hazardous waste container.

    • Clean the spatula and any non-disposable glassware with an appropriate solvent, and collect the rinsate as liquid hazardous waste.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Remove PPE in the correct order and wash hands thoroughly.

V. Waste Disposal: Responsible Management of Hazardous Materials

All waste containing chlorinated heterocyclic compounds must be treated as hazardous waste.[20][21][22]

  • Segregation: Segregate waste streams based on their chemical compatibility. Do not mix incompatible wastes.[15][16]

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Containers: Use appropriate, sealed containers for waste collection.

  • Institutional Guidelines: Follow all institutional and regulatory guidelines for hazardous waste disposal.[21][23]

Visualizing Workflows and Relationships

Handling_Lifecycle Receiving Receiving and Initial Inspection Storage Segregated Storage (Cool, Dry, Ventilated) Receiving->Storage Verify Integrity Handling Handling in Fume Hood with PPE Storage->Handling Retrieve as Needed Experiment Experimental Use Handling->Experiment Weighing and Dissolution Waste Waste Collection (Segregated and Labeled) Experiment->Waste Collect All Contaminated Materials Disposal Hazardous Waste Disposal Waste->Disposal Follow Institutional Protocols

Storage_Decision_Tree Start New Chlorinated Heterocyclic Compound CheckSDS Consult SDS for Incompatibilities Start->CheckSDS IsOxidizer Is it incompatible with oxidizing agents? CheckSDS->IsOxidizer IsAcid Is it incompatible with strong acids? IsOxidizer->IsAcid No StoreSeparatelyOxidizer Store away from Oxidizers IsOxidizer->StoreSeparatelyOxidizer Yes IsBase Is it incompatible with strong bases? IsAcid->IsBase No StoreSeparatelyAcid Store away from Strong Acids IsAcid->StoreSeparatelyAcid Yes StoreSeparatelyBase Store away from Strong Bases IsBase->StoreSeparatelyBase Yes GeneralStorage Store in General Corrosive/Toxic Cabinet IsBase->GeneralStorage No

Conclusion: Fostering a Culture of Safety

The responsible handling and storage of chlorinated heterocyclic compounds are paramount in a research environment. By integrating a deep understanding of their chemical properties with stringent adherence to safety protocols, researchers can mitigate risks and ensure the integrity of their work. A proactive approach to safety, grounded in the principles outlined in this guide, will foster a secure and productive laboratory culture for the advancement of science.

References

  • An In-depth Technical Guide to the Safety and Handling of Chlorin
  • SAFETY DATA SHEET - Pyrimidine, 2-chloro-. Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4-(4-chlorophenyl)pyrimidine. AFG Bioscience LLC.
  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE Safety D
  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer.
  • 3-Chloropyridine Safety D
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
  • SAFETY DATA SHEET - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. TCI Chemicals.
  • [An outline of chloro-organic compound toxicology]. PubMed.
  • 2-Chloropyridine. Santa Cruz Biotechnology.
  • CHLORINATED HYDROCARBON PESTICIDES. AccessMedicine.
  • SAFETY D
  • SAFETY D
  • Chlorine. CCOHS.
  • Chlorine Safety. Texas Department of Insurance.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY D
  • Detection, transformation, and toxicity of indole-derivative nonsteroidal anti-inflammatory drugs during chlorine disinfection. PubMed.
  • Studies on the mechanism of toxicity of the chlorin
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta.
  • Ab initio study of the formation and degradation reactions of chlorin
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. epa nepis.
  • Chlorination Safety Protocols & PPE for W
  • Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. PubMed.
  • Studies of the mechanism of chlorination of indoles.
  • Complete List of NFPA Standards and Codes. EntirelySAFE.
  • EHS Program Manual 5.2 - Waste Disposal Procedure.
  • List of Incompatible Chemicals – Labor
  • Appendix E: Incompatibility of Common Labor
  • The List of 300+ Codes and Standards. NFPA.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • OSHA standards applicable to medical and safety uses of pure nitrogen gas. OSHA.
  • Abiotic degradation of chlorinated ethanes and ethenes in w
  • Appendix K - Incomp
  • NFPA Chemicals. New Environment Inc.
  • Managing and Disposing of Household Hazardous Waste. NY.Gov.
  • Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride. Organic & Biomolecular Chemistry (RSC Publishing).
  • Examples of Incomp
  • APPENDIX E HAZARD CATEGORIES.
  • NFPA® 1 Fire Code.
  • Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities. Federal Register.
  • Incompatible Chemicals. Utah State University Office of Research Environmental Health and Safety.
  • Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradi
  • Abiotic degradation of chlorinated ethanes and ethenes in w
  • 29 CFR Part 1910 Subpart H -- Hazardous M
  • OSHA FACT SHEET Compressed Gas Safety. Oregon OSHA.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, ultimately aiming to improve reaction yield and purity. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

I. Synthesis Overview & Mechanism

The synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine is typically achieved through a two-step process starting from 3,6-dichloropyridazine. The first step involves a nucleophilic substitution of one of the chlorine atoms with a hydrazine derivative, followed by an intramolecular cyclization to form the fused triazole ring system. A common and effective method involves the reaction of 3,6-dichloropyridazine with propionylhydrazide.

The probable reaction mechanism is outlined below:

  • Nucleophilic Aromatic Substitution: The more reactive chlorine atom of 3,6-dichloropyridazine is displaced by the terminal nitrogen of propionylhydrazide to form an intermediate hydrazide derivative.

  • Intramolecular Cyclization: Under appropriate conditions, typically heating, the hydrazide intermediate undergoes a dehydrative cyclization to form the stable triazolopyridazine ring.

Reaction_Mechanism Probable Reaction Mechanism cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Intramolecular Cyclization A 3,6-Dichloropyridazine C Intermediate Hydrazide A->C + B B Propionylhydrazide D 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine C->D Heat, Dehydration

Caption: Probable two-step reaction mechanism.

II. Troubleshooting Guide: Low Yield & Impurities

This section addresses the most frequently encountered issues during the synthesis in a question-and-answer format.

FAQ 1: The initial reaction of 3,6-dichloropyridazine with propionylhydrazide is sluggish or incomplete, resulting in a low yield of the intermediate.

Potential Causes & Solutions:

  • Reagent Quality:

    • 3,6-Dichloropyridazine: Ensure it is pure and free from decomposition products. It is advisable to use freshly purchased or recrystallized material.

    • Propionylhydrazide: This reagent can degrade over time. It is recommended to use a fresh bottle or verify the purity of older stock by melting point or NMR spectroscopy.

    • Solvent: The presence of water in the solvent can hinder the reaction.[1] Use of anhydrous solvents is recommended, especially if the reaction is sensitive to moisture.[1]

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Base: The reaction generates HCl as a byproduct, which can protonate the hydrazine and reduce its nucleophilicity. The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can scavenge the acid and drive the reaction to completion.

  • Side Reactions:

    • Disubstitution: Although less common due to the deactivating effect of the first substitution, reaction at both chlorine positions on the pyridazine ring can occur, especially with prolonged reaction times or excess propionylhydrazide. Monitor the reaction closely by TLC to avoid the formation of this byproduct.

Troubleshooting Protocol:

  • Verify Reagent Purity: Check the melting point of your 3,6-dichloropyridazine and propionylhydrazide. If in doubt, recrystallize the 3,6-dichloropyridazine and use a fresh container of propionylhydrazide.

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use an anhydrous solvent (e.g., dry ethanol or isopropanol).

  • Optimize Reaction Temperature: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor by TLC. If the reaction is slow, incrementally increase the temperature.

  • Incorporate a Base: Add 1.1 equivalents of a non-nucleophilic base to the reaction mixture to neutralize the in-situ generated HCl.

FAQ 2: The cyclization step to form the triazole ring is inefficient, leading to a mixture of the intermediate and the final product.

Potential Causes & Solutions:

  • Insufficient Heating: The intramolecular cyclization is a dehydration reaction that typically requires elevated temperatures to overcome the activation energy barrier.

  • Presence of Water: While the reaction is a dehydration, starting with a wet solvent can unfavorably alter the reaction equilibrium.

  • Incorrect pH: The cyclization can be acid or base-catalyzed. The optimal pH for this step may need to be determined empirically.

Troubleshooting Protocol:

  • Increase Reaction Temperature: If the cyclization is incomplete, increase the reflux temperature by using a higher boiling solvent (e.g., n-butanol or toluene).

  • Azeotropic Removal of Water: If using a solvent like toluene, a Dean-Stark trap can be employed to remove the water formed during the cyclization, driving the equilibrium towards the product.

  • Catalyst Addition: Consider the addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base to facilitate the cyclization. The choice of catalyst should be made based on the stability of the starting materials and product under acidic or basic conditions.

Troubleshooting_Flow Low Yield Troubleshooting Flow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Anhydrous Conditions Start->Check_Reagents Optimize_Step1 Optimize Nucleophilic Substitution: - Temperature - Base Addition Check_Reagents->Optimize_Step1 Monitor_TLC_1 Monitor by TLC for Complete Intermediate Formation Optimize_Step1->Monitor_TLC_1 Monitor_TLC_1->Check_Reagents No Reaction Optimize_Step2 Optimize Cyclization: - Higher Temperature - Azeotropic Water Removal - Catalyst Monitor_TLC_1->Optimize_Step2 Intermediate Formed Monitor_TLC_2 Monitor by TLC for Complete Product Formation Optimize_Step2->Monitor_TLC_2 Monitor_TLC_2->Optimize_Step1 Incomplete Reaction Purification Purification: - Recrystallization - Column Chromatography Monitor_TLC_2->Purification Product Formed Success Improved Yield Purification->Success

Caption: A logical flow for troubleshooting low yield.

FAQ 3: The final product is difficult to purify, and the isolated yield of pure compound is low.

Potential Causes & Solutions:

  • Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Product Instability: The product may be sensitive to the silica gel used in chromatography.

  • Losses during Workup: The product may have some solubility in the aqueous phase during extraction, or emulsions may form, leading to physical loss of material.[1]

Troubleshooting Protocol:

  • Optimize Chromatography:

    • Experiment with different solvent systems for TLC to achieve better separation before attempting column chromatography.

    • If the product is suspected to be acid-sensitive, consider deactivating the silica gel with a small amount of triethylamine in the eluent.[1]

    • Alternative purification methods such as recrystallization should be explored.

  • Improve Workup Procedure:

    • To minimize product loss in the aqueous layer, saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product.[1]

    • If emulsions form, they can sometimes be broken by adding brine or by filtering the mixture through a pad of Celite.[1]

    • Back-extract the aqueous layers with fresh organic solvent to recover any dissolved product.[1]

III. Key Experimental Parameters Summary

ParameterRecommended ConditionRationale & Potential Impact on Yield
Starting Materials High PurityImpurities can lead to side reactions and lower yields.
Solvent AnhydrousPrevents unwanted side reactions with water and can improve reaction rates.[1]
Temperature 50-120 °C (empirical)Controls reaction rate; too low may be too slow, too high can cause decomposition.
Base (for Step 1) 1.1 eq. non-nucleophilic baseNeutralizes HCl, preventing protonation of the nucleophile and driving the reaction forward.
Reaction Monitoring TLCEssential for determining reaction completion and preventing the formation of byproducts.[1]
Purification Method Recrystallization or ChromatographyChoice depends on the nature of impurities; recrystallization is often better for large scales.

IV. Detailed Experimental Protocol (Optimized)

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Step 1: Synthesis of N'-(6-chloropyridazin-3-yl)propionohydrazide

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,6-dichloropyridazine (1.0 eq.).

  • Dissolve the starting material in anhydrous ethanol (or another suitable solvent).

  • Add propionylhydrazide (1.05 eq.) to the solution.

  • Add triethylamine (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

  • To the crude N'-(6-chloropyridazin-3-yl)propionohydrazide, add a high-boiling solvent such as n-butanol or toluene.

  • Heat the mixture to reflux. If using toluene, a Dean-Stark trap can be fitted to remove water.

  • Monitor the cyclization by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

V. References

Sources

Technical Support Center: Optimizing Triazolo[4,3-b]pyridazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolo[4,3-b]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to help you navigate the complexities of this synthesis and optimize your reaction conditions for higher yields and purity. The[1][2][3]triazolo[4,3-b]pyridazine core is a key pharmacophore in many biologically active compounds, known for its diverse therapeutic properties, including anxiolytic, anticonvulsant, and anticancer activities.[1][4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of triazolo[4,3-b]pyridazines, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Hydrazinopyridazine Intermediate 1. Incomplete reaction: Insufficient reaction time or temperature for the hydrazinolysis of the chloropyridazine starting material. 2. Degradation of hydrazine: Hydrazine hydrate can degrade over time. 3. Side reactions: The formation of di-hydrazino pyridazine or other byproducts.[5]1. Increase reaction time and/or temperature: Monitor the reaction by TLC to determine the optimal endpoint. Refluxing in a suitable solvent like tert-butanol or ethanol is common.[2] 2. Use fresh hydrazine hydrate: Ensure the quality of your hydrazine reagent. 3. Control stoichiometry: Use a slight excess of hydrazine hydrate, but avoid a large excess to minimize the formation of di-substituted products.
Low Yield of Final Triazolo[4,3-b]pyridazine Product 1. Inefficient cyclization: The cyclocondensation step may be incomplete due to suboptimal conditions. 2. Poor quality of the hydrazone intermediate: The intermediate hydrazone formed from the hydrazinopyridazine and the aldehyde/acid chloride may be impure. 3. Decomposition of the product: The triazolo[4,3-b]pyridazine core may be unstable under prolonged heating or acidic/basic conditions.1. Optimize cyclization conditions: For cyclization of hydrazones, consider using an oxidizing agent like iodobenzene diacetate (IBD) for milder, solvent-free conditions.[2] For reactions with acid chlorides or anhydrides, refluxing in a high-boiling solvent like glacial acetic acid is often effective.[1] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[3][6] 2. Purify the hydrazone intermediate: If possible, isolate and purify the hydrazone before proceeding to the cyclization step. 3. Monitor reaction progress: Use TLC or LC-MS to track the formation of the product and avoid unnecessary heating once the reaction is complete.
Formation of Multiple Products (Isomers or Byproducts) 1. Lack of regioselectivity: If the pyridazine ring is unsymmetrically substituted, cyclization can potentially occur at two different nitrogen atoms, leading to isomeric products. 2. Side reactions of the starting materials: The aldehyde or other reagents used for cyclization may undergo self-condensation or other side reactions.1. Careful selection of starting materials: The regioselectivity is often dictated by the electronic and steric nature of the substituents on the pyridazine ring. For the[1][2][3]triazolo[4,3-b]pyridazine system, the cyclization typically proceeds via the more nucleophilic ring nitrogen. 2. Control reaction conditions: Adding the aldehyde or acid chloride slowly to the reaction mixture can sometimes minimize side reactions.
Difficulty in Product Purification 1. Product is highly polar: The nitrogen-rich triazolo[4,3-b]pyridazine core can lead to high polarity, making extraction and chromatography challenging. 2. Product co-elutes with starting materials or byproducts: Similar polarities can make chromatographic separation difficult. 3. Product is poorly soluble: The final product may have limited solubility in common organic solvents, complicating recrystallization.1. Use appropriate chromatographic techniques: Normal-phase column chromatography with a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is often effective.[7] Reversed-phase HPLC can be used for more challenging separations.[8] 2. Optimize the mobile phase: A gradual gradient of the polar solvent can improve separation. 3. Recrystallization from a suitable solvent: Ethanol is a commonly used solvent for recrystallization.[1] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Mechanistic Insights: The "Why" Behind the Synthesis

The formation of the triazolo[4,3-b]pyridazine ring system is a classic example of a cyclocondensation reaction. Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The synthesis typically proceeds in two key stages:

  • Formation of a Hydrazinopyridazine Intermediate: This involves the nucleophilic substitution of a leaving group (commonly a halide) on the pyridazine ring with hydrazine. The hydrazine acts as a potent nucleophile, displacing the leaving group to form the key hydrazinopyridazine intermediate.

  • Cyclocondensation to Form the Triazole Ring: The hydrazinopyridazine intermediate then reacts with a suitable electrophile (such as an aldehyde, acid chloride, or orthoester) to form the fused triazole ring. This process involves an initial condensation to form a hydrazone or a related intermediate, followed by an intramolecular cyclization and subsequent aromatization to yield the stable triazolo[4,3-b]pyridazine core.

Visualizing the Reaction Mechanism

The following diagram illustrates the general mechanism for the formation of a 3-substituted-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine from 3,6-dichloropyridazine and an aldehyde.

reaction_mechanism cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Hydrazone Formation cluster_step3 Step 3: Oxidative Cyclization start_mat 3,6-Dichloropyridazine intermediate1 6-Chloro-3-hydrazinopyridazine start_mat->intermediate1 Nucleophilic Substitution start_mat->intermediate1 hydrazine Hydrazine (NH2NH2) intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Condensation intermediate1->intermediate2 aldehyde Aldehyde (R-CHO) final_product 3-Aryl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine intermediate2->final_product Intramolecular Cyclization & Aromatization intermediate2->final_product oxidant Oxidant (e.g., IBD)

Caption: General reaction pathway for triazolo[4,3-b]pyridazine synthesis.

Experimental Protocols

The following is a generalized, step-by-step protocol for the synthesis of a 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine, a common scaffold in medicinal chemistry. This protocol is a composite of several published methods and should be adapted as needed for specific substrates.[1][2][3]

Part A: Synthesis of 6-Chloro-3-hydrazinopyridazine
  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as tert-butanol or ethanol, add hydrazine hydrate (1.1-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold solvent, and dry under vacuum to obtain 6-chloro-3-hydrazinopyridazine. The crude product can often be used in the next step without further purification.

Part B: Synthesis of 3-Aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine
  • Hydrazone Formation (In Situ): In a mortar, thoroughly grind a mixture of 6-chloro-3-hydrazinopyridazine (1.0 eq) and the desired aromatic aldehyde (1.0 eq) at room temperature for approximately 20-30 minutes. Monitor the formation of the hydrazone intermediate by TLC.[2]

  • Oxidative Cyclization: To the hydrazone mixture, add iodobenzene diacetate (IBD) (1.1 eq) and continue grinding at room temperature for another 1-2 hours. The reaction progress can be monitored by TLC.[2]

  • Workup and Purification: Upon completion of the reaction, add a saturated solution of sodium thiosulfate to quench any remaining IBD. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7] The pure fractions can be combined and the solvent evaporated. The final product can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired 3-aryl-6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Visualizing the Experimental Workflow

The following diagram outlines the key stages of the synthesis and purification process.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 3,6-Dichloropyridazine step1 Step 1: Hydrazinolysis with Hydrazine Hydrate start->step1 intermediate Intermediate: 6-Chloro-3-hydrazinopyridazine step1->intermediate step2 Step 2: Condensation with Aldehyde intermediate->step2 hydrazone Intermediate: Hydrazone step2->hydrazone step3 Step 3: Oxidative Cyclization with IBD hydrazone->step3 crude_product Crude Product step3->crude_product workup Aqueous Workup crude_product->workup crude_product->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Final Product: Pure Triazolo[4,3-b]pyridazine recrystallization->final_product

Caption: A typical workflow for the synthesis and purification of triazolo[4,3-b]pyridazines.

References

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2022). RSC Advances. [Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. (n.d.). Prime Scholars. [Link]

  • 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). Molecules. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2022). Molecules. [Link]

  • Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. (2018). The Pharmaceutical and Chemical Journal. [Link]

  • Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. (2025). ValpoScholar. [Link]

  • Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. (n.d.). Africa Research Connects. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2023). Molecules. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. (2014). Journal of Medicinal Chemistry. [Link]

  • chemical studies on 3,6-dichloropyridazine. (2010). Journal of American Science. [Link]

Sources

Identifying and minimizing side products in triazolopyridazine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolopyridazine Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of triazolopyridazine derivatives. Our focus is to equip you with the knowledge to identify, minimize, and manage unwanted side products, thereby enhancing your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.

Q1: My reaction to form a[1][2][3]triazolo[4,3-b]pyridazine is producing a mixture of two isomers that are difficult to separate. What is the likely side product and how can I control the regioselectivity?

Answer:

You are likely encountering the formation of the isomeric[1][2][3]triazolo[1,5-b]pyridazine. This is a common side product, especially in reactions involving the cyclization of 3-amino-1,2,4-triazoles with dicarbonyl compounds, or through thermal or acid-catalyzed rearrangement of the [4,3-b] isomer. The Dimroth rearrangement is a well-known phenomenon in related azoloazine systems that can lead to such isomeric mixtures.

Causality: The formation of the [1,5-b] isomer occurs through a competing cyclization pathway or a post-synthesis rearrangement. The regioselectivity is governed by the relative nucleophilicity of the N2 and N4 atoms of the triazole intermediate and the electrophilicity of the carbonyl carbons, as well as the stability of the resulting fused ring system.

Troubleshooting Workflow for Isomer Formation:

A Mixture of Isomers Detected (e.g., by TLC, LC-MS, NMR) B Is it a [1,2,4]triazolo[4,3-b] vs. [1,2,4]triazolo[1,5-b] mixture? A->B C Confirm with advanced NMR (e.g., 1H-15N HMBC) B->C Yes F Purification of Isomers B->F Separation Needed D Optimize Reaction Conditions C->D E Modify Starting Materials C->E G Lower Reaction Temperature D->G H Control pH / Choice of Catalyst D->H I Steric Hindrance on Substituents E->I J HPLC with Chiral or Phenyl Column F->J K Fractional Crystallization F->K

Caption: Troubleshooting workflow for isomeric side products.

Minimization and Control Strategies:

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often favor the kinetically controlled product, which may be the desired [4,3-b] isomer, over the thermodynamically more stable [1,5-b] isomer.

    • pH Control: The acidity or basicity of the reaction medium can significantly influence the cyclization pathway. For cyclocondensation reactions, careful control of pH is crucial. Acid catalysis can sometimes promote the Dimroth rearrangement to the [1,5-b] isomer.[1]

  • Starting Material Modification:

    • Introducing bulky substituents on the starting materials can sterically hinder one cyclization pathway over the other, thus improving regioselectivity.

Analytical Identification of Isomers:

Standard 1H and 13C NMR may not be sufficient to unambiguously distinguish between the [4,3-b] and [1,5-b] isomers.

  • Advanced NMR Techniques: 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is a powerful tool for this purpose. The 15N chemical shifts of the bridgehead nitrogen and other nitrogen atoms in the triazole ring are distinct for each isomer, allowing for definitive structural assignment.[1][4]

Isomer TypeKey 1H-15N HMBC Correlation
[1][2][3]triazolo[4,3-b]pyridazine Correlation between the proton on the triazole ring and the adjacent pyridazine nitrogen.
[1][2][3]triazolo[1,5-b]pyridazine Absence of the above correlation; distinct shifts for the triazole nitrogens.
Q2: I am using phosphorus oxychloride (POCl₃) for a cyclodehydration step and getting a complex mixture with low yield of my desired triazolopyridazine. What are the potential side reactions?

Answer:

Phosphorus oxychloride is a strong dehydrating and chlorinating agent. While effective for cyclization, its high reactivity can lead to several side products.

Potential Side Reactions with POCl₃:

  • Chlorination: POCl₃ can chlorinate the pyridazine ring, especially at electron-rich positions. This is a common side reaction that can lead to a mixture of chlorinated and non-chlorinated products.

  • Overheating and Decomposition: Reactions with POCl₃ are often exothermic. Poor temperature control can lead to charring and decomposition of starting materials and products, resulting in a complex, tar-like reaction mixture.

  • Formation of Phosphorylated Byproducts: Incomplete reaction or workup can leave phosphorus-containing impurities that complicate purification.

Troubleshooting Workflow for POCl₃ Reactions:

A Low Yield / Complex Mixture with POCl₃ B Identify Side Products (LC-MS, NMR) A->B C Chlorinated Byproducts? B->C D Decomposition / Tarring? B->D F Use Alternative Dehydrating Agent (e.g., PPA, Burgess reagent) C->F Yes G Optimize Stoichiometry of POCl₃ C->G Yes E Control Reaction Temperature (e.g., ice bath, slow addition) D->E Yes H Careful Aqueous Workup E->H F->H G->H

Caption: Troubleshooting POCl₃ mediated cyclizations.

Minimization and Control Strategies:

  • Temperature Control: Maintain strict temperature control, often by adding POCl₃ dropwise at 0 °C.

  • Stoichiometry: Use the minimum effective amount of POCl₃. An excess can increase the likelihood of side reactions.

  • Alternative Reagents: Consider milder dehydrating agents such as polyphosphoric acid (PPA) or the Burgess reagent if chlorination and decomposition are persistent issues.

  • Careful Workup: Quench the reaction mixture carefully by pouring it onto crushed ice to hydrolyze excess POCl₃ and any reactive intermediates.

Q3: My purified triazolopyridazine product degrades upon standing or during workup. What could be the cause and how can I prevent it?

Answer:

Triazolopyridazine systems can be susceptible to hydrolysis, particularly if the pyridazine ring is substituted with electron-withdrawing groups, making it more electrophilic and prone to nucleophilic attack by water.

Potential Degradation Pathways:

  • Hydrolysis: The fused ring system can undergo hydrolytic cleavage, especially under strong acidic or basic conditions during workup. This can lead to the formation of ring-opened products. For example, the hydrolysis product of a related compound, chlorpyrifos (which contains a trichloropyridinol core), is 3,5,6-trichloro-2-pyridinol (TCP).[5][6]

  • Oxidation: If your molecule contains sensitive functional groups, oxidation can occur, especially if exposed to air for extended periods.

Minimization and Control Strategies:

  • Neutral Workup: Whenever possible, perform aqueous workups under neutral pH conditions.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water during the reaction.

  • Inert Atmosphere: If oxidation is suspected, conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the purified product in a cool, dark place, and under an inert atmosphere if necessary.

Experimental Protocols

Protocol 1: General Synthesis of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines

This protocol is adapted from a known synthetic route for this class of compounds.[7]

  • Synthesis of 3-chloro-6-arylpyridazine:

    • To a solution of the appropriate β-aroylpropionic acid in a suitable solvent, add hydrazine hydrate and reflux to form the 6-aryl-2,3,4,5-tetrahydro-3-pyridazinone.

    • Treat the pyridazinone with phosphorus oxychloride (POCl₃) and heat to yield the 3-chloro-6-arylpyridazine.[2]

  • Synthesis of 3-hydrazino-6-arylpyridazine:

    • React the 3-chloro-6-arylpyridazine with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Cyclization to form the triazolopyridazine:

    • To a solution of the 3-hydrazino-6-arylpyridazine in a suitable solvent, add the appropriate aroyl chloride.

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of Triazolopyridazine Isomers by HPLC

This protocol provides a general guideline for separating closely related isomers.

  • Column Selection:

    • For positional isomers, a phenyl-based column can provide enhanced separation through π-π interactions.[8][9]

    • For chiral separations, a chiral stationary phase is required.

  • Mobile Phase:

    • A typical mobile phase for reversed-phase HPLC would be a gradient of acetonitrile and water, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development:

    • Start with a broad gradient (e.g., 5-95% acetonitrile in water) to determine the approximate retention times of the isomers.

    • Optimize the gradient to improve the resolution between the isomeric peaks. A shallower gradient around the elution time of the isomers will often provide better separation.

    • Adjust the flow rate and column temperature to further fine-tune the separation.

  • Fraction Collection:

    • Collect the eluent corresponding to each isomer peak in separate fractions.

    • Combine the fractions for each isomer and remove the solvent under reduced pressure to obtain the purified compounds.

References

  • Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. [Link]

  • Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. (2018). The Pharmaceutical and Chemical Journal. [Link]

  • Li, W., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(12), 1145-1150. [Link]

  • Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. [Link]

  • HPLC Column for Structural Isomers. Nacalai Tesque. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv. [Link]

  • Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10), e47205. [Link]

  • Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. PubMed. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. [Link]

  • Yield of cyclized products obtained by cyclodehydration with POCl3 and... (n.d.). ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Solubility Challenges of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for improving the solubility of this compound in your biological assays. Poor solubility can be a significant hurdle, leading to unreliable and difficult-to-interpret results. This resource, presented in a question-and-answer format, offers practical, field-proven insights to help you overcome these challenges and ensure the scientific integrity of your experiments.

Understanding the Challenge: Physicochemical Properties

Before delving into solubilization strategies, it's crucial to understand the inherent properties of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine that influence its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₇H₇ClN₄[1]-
Molecular Weight 182.61 g/mol [1]Moderate molecular weight, generally favorable for solubility.
Predicted XlogP 1.5[2]This value indicates moderate lipophilicity ("fat-loving"). A positive LogP value suggests a preference for non-polar environments over water, predicting limited aqueous solubility.
Chemical Structure Triazolopyridazine coreThe fused heterocyclic ring system contributes to the molecule's rigidity and potential for π-π stacking interactions, which can favor the solid state over dissolution. The nitrogen atoms in the rings can act as hydrogen bond acceptors, which can aid in solvation by polar protic solvents.[3]

The predicted XlogP of 1.5 is a key indicator that suggests 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine is likely to be poorly soluble in aqueous buffers, a common medium for biological assays. This necessitates the use of specific strategies to achieve and maintain a soluble state for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in my aqueous assay buffer. What is the recommended first step?

A1: The industry-standard first step is to prepare a high-concentration stock solution in an organic solvent, followed by serial dilution into your aqueous assay buffer.

The most common and effective initial approach is to leverage the principle of "like dissolves like." Given the predicted moderate lipophilicity of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, it will be significantly more soluble in a polar aprotic solvent than in water.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

  • Why DMSO? DMSO is a powerful and versatile solvent capable of dissolving a wide range of hydrophobic compounds. It is also miscible with water, which allows for the dilution of the DMSO stock solution into your aqueous assay buffer.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing the Compound: Accurately weigh a small amount of your compound.

  • Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, you can use a sonicator for a few minutes. Gentle warming (e.g., to 37°C) can also be employed, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.

Critical Consideration: Final DMSO Concentration in Your Assay

High concentrations of DMSO can be toxic to cells and may interfere with your assay. It is imperative to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous buffer. How can I prevent this?

A2: This is a common issue known as "crashing out" and occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are several strategies to mitigate this, from simple to more advanced:

A rapid change in solvent environment can induce precipitation. A stepwise dilution can sometimes resolve this.

Workflow for Optimized Dilution:

Caption: A stepwise dilution workflow can prevent precipitation.

If optimizing the dilution protocol is insufficient, the addition of a co-solvent to your assay buffer can increase the solubility of your compound. Co-solvents are water-miscible organic solvents that, when added in small amounts, reduce the polarity of the aqueous solution, making it more hospitable for hydrophobic compounds.[4][5][6]

Co-solventTypical Starting ConcentrationConsiderations
Ethanol 1-5% (v/v)Can affect enzyme activity and cell viability at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10% (v/v)Generally well-tolerated by cells, but can increase the viscosity of the solution.[7]
Propylene Glycol 1-5% (v/v)Similar properties to ethanol, with a slightly better toxicity profile in some systems.

Experimental Protocol for Co-solvent Use:

  • Prepare your assay buffer containing the desired concentration of the co-solvent.

  • Perform a solubility test by adding your DMSO stock solution to the co-solvent-containing buffer.

  • Observe for any precipitation over time.

  • Crucially, run a vehicle control with the co-solvent to ensure it does not interfere with your assay.

The solubility of compounds with ionizable groups can be significantly influenced by the pH of the solution.[8][9][10] While the triazolopyridazine core is weakly basic, the overall molecule's pKa would need to be determined to predict the effect of pH. However, if your compound has acidic or basic functional groups, adjusting the pH of your assay buffer can increase solubility.

  • For acidic compounds: Increasing the pH (making it more basic) will deprotonate the acidic group, forming a more soluble salt.

  • For basic compounds: Decreasing the pH (making it more acidic) will protonate the basic group, forming a more soluble salt.[11][12]

It is critical to ensure that any pH adjustment does not negatively impact your biological assay (e.g., enzyme activity or cell health).

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment and increasing their apparent solubility.[13]

  • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[2]

Experimental Workflow for Cyclodextrin Solubilization:

G cluster_0 Preparation cluster_1 Complexation cluster_2 Result A 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine C Mix and Incubate (e.g., vortex, sonicate, heat) A->C B Cyclodextrin Solution B->C D Soluble Inclusion Complex C->D

Caption: Workflow for forming a soluble inclusion complex with cyclodextrins.

Q3: Should I be concerned about the difference between kinetic and thermodynamic solubility?

A3: Yes, understanding this distinction is crucial for interpreting your results, especially in the context of high-throughput screening (HTS).

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate under specific, non-equilibrium conditions (e.g., when diluting a DMSO stock into buffer). It often results in a supersaturated, metastable solution and can yield a higher, but less stable, solubility value.[14][15][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid-state compound. It is a lower, but more stable and reproducible, value.

Why it matters for your assay:

  • In HTS, you are often working with kinetic solubility. If your compound precipitates during the assay incubation time, the actual concentration exposed to your target will be lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50).

  • For lead optimization and later-stage drug development, thermodynamic solubility is a more critical parameter as it better reflects the in vivo situation.

Practical Advice:

  • Be aware that the solubility you observe when preparing your assay plates is likely the kinetic solubility.

  • Visually inspect your assay plates for any signs of precipitation before and after your incubation period.

  • If you suspect precipitation is affecting your results, consider using one of the solubilization strategies mentioned above to ensure your compound remains in solution throughout the experiment.

Summary of Recommended Strategies

StrategyPrincipleBest ForKey Considerations
DMSO Stock & Dilution Initial solubilization in a strong organic solvent.All initial experiments.Keep final DMSO concentration low (<0.5%).
Co-solvents Reducing the polarity of the aqueous buffer.Moderate solubility challenges.Test for co-solvent interference in the assay.
pH Adjustment Ionizing the compound to increase aqueous solubility.Compounds with acidic or basic functional groups.Ensure the pH change is compatible with the biological system.
Cyclodextrins Encapsulating the hydrophobic compound.Significant solubility challenges.Can be a very effective but more complex formulation.

By systematically applying these strategies and understanding the underlying physicochemical principles, you can successfully navigate the solubility challenges of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine and generate high-quality, reliable data in your biological assays.

References

  • PubChem. (n.d.). 6-chloro-3-ethyl-[1][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. Retrieved from [Link]

  • Gould, S., & Scott, K. (2022). Cyclodextrins: enhancing drug delivery, solubility and bioavailability for modern therapeutics. Journal of Pharmaceutical Sciences, 111(8), 2195-2206. Retrieved from [Link]

  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Journal of Pharmaceutical Investigation, 54(5), 645-658. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Nature Reviews Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. Retrieved from [Link]

  • Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

Sources

Technical Support Center: Purification of Chlorinated Triazolopyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated triazolopyridazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique heterocyclic compounds. The information provided herein is curated from extensive laboratory experience and authoritative chemical literature to ensure you have reliable and actionable insights at your fingertips.

Introduction: The Purification Puzzle of Chlorinated Triazolopyridazines

Chlorinated triazolopyridazines are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][] However, their purification presents a unique set of challenges stemming from their distinct physicochemical properties. The presence of chlorine atoms and the fused triazolopyridazine ring system can lead to issues with solubility, stability, and chromatographic behavior. This guide aims to provide a structured approach to troubleshooting common purification problems, enabling you to achieve the desired purity and yield for your downstream applications.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section directly addresses specific issues you may encounter during the purification of chlorinated triazolopyridazines. Each problem is followed by an in-depth explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Poor Solubility of the Crude Product

Question: My chlorinated triazolopyridazine crude product has very low solubility in common organic solvents, making it difficult to handle for chromatographic purification or recrystallization. What can I do?

Answer:

Poor solubility is a frequent hurdle with chlorinated aromatic and heterocyclic compounds due to their often rigid and planar structures, which can lead to strong crystal lattice energy.[4] The chlorine atoms can also influence intermolecular interactions.

Causality:

  • High Crystal Lattice Energy: The planar nature of the triazolopyridazine ring system, combined with the electronic effects of chlorine, can result in a highly ordered and stable crystal structure that is difficult to disrupt with solvents.

  • Inappropriate Solvent Choice: Standard laboratory solvents may not have the optimal polarity or solubilizing power for this specific class of compounds.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Begin with small-scale solubility tests using a range of solvents with varying polarities.

    • Test solvents such as dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), acetonitrile (ACN), tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

    • Gentle heating can be employed to aid dissolution, but be mindful of potential compound degradation.

  • Utilize a Co-Solvent System:

    • If a single solvent is ineffective, try a mixture of solvents. For instance, a mixture of a less polar solvent (like DCM or toluene) with a more polar, aprotic solvent (like DMF or N-methyl-2-pyrrolidone [NMP]) can be effective.

    • Start by dissolving the compound in a minimal amount of the stronger solvent (e.g., DMF) and then dilute with a miscible, less polar solvent.

  • Consider "Greener" Solvent Alternatives:

    • Explore the use of more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), which can sometimes offer unique solubility profiles.

  • Employ Sonication:

    • Ultrasonic baths can provide the energy needed to break up solid aggregates and enhance dissolution without excessive heating.

Issue 2: Streaking or Tailing During Silica Gel Chromatography

Question: My chlorinated triazolopyridazine streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I improve the peak shape?

Answer:

Streaking and tailing on silica gel are often indicative of strong interactions between the basic nitrogen atoms in the triazolopyridazine ring and the acidic silanol groups on the silica surface.

Causality:

  • Acid-Base Interactions: The lone pairs on the nitrogen atoms of the triazolopyridazine core can interact strongly with the acidic Si-OH groups of the silica gel, leading to irreversible adsorption or slow desorption, which manifests as streaking.

  • Compound Instability: In some cases, the acidic nature of the silica gel can cause degradation of sensitive compounds.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for streaking in chromatography.

Detailed Protocols:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase to neutralize the acidic sites on the silica gel.

      • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system.

      • Ammonia in Methanol: A 7N solution of ammonia in methanol can be used as a polar component of the mobile phase.

    • Rationale: The basic modifier will preferentially interact with the acidic silanol groups, preventing your compound from binding too strongly.

  • Alternative Stationary Phases:

    • Alumina: Switch to basic or neutral alumina as your stationary phase, which is less acidic than silica gel.

    • Chemically Modified Silica: Consider using silica gels that have been end-capped or bonded with other functional groups (e.g., diol-bonded silica) to reduce the number of free silanol groups.

  • Reversed-Phase Chromatography:

    • For many polar or basic heterocycles, reversed-phase chromatography is the method of choice.

    • Stationary Phase: Use a C18 or C8 column.

    • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used.

    • Additives: Small amounts of trifluoroacetic acid (TFA) or formic acid (0.1%) are often added to the mobile phase to improve peak shape by ensuring the basic nitrogens are protonated.

Issue 3: Co-elution of Isomeric Impurities

Question: I am struggling to separate my desired chlorinated triazolopyridazine from a closely related positional isomer. They have very similar Rf values on TLC. What advanced chromatographic techniques can I use?

Answer:

Separating positional isomers is a common and significant challenge because they often have very similar polarities and molecular weights. High-resolution chromatographic techniques are often necessary.

Causality:

  • Subtle Polarity Differences: The position of the chlorine atom on the triazolopyridazine ring can lead to minor differences in the molecule's dipole moment and its interaction with the stationary phase, making separation by standard chromatography difficult.

Advanced Separation Strategies:

TechniquePrincipleTypical Application for Isomer Separation
Preparative HPLC High-efficiency separation based on small differences in partitioning between the mobile and stationary phases.Ideal for separating isomers with very close retention times. Can be performed in normal-phase or reversed-phase mode.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (often CO2) as the mobile phase, offering unique selectivity and faster separations.Particularly effective for chiral and achiral separations of complex mixtures.
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography for polar compounds.Can provide different selectivity compared to normal-phase and reversed-phase for separating polar isomers.

Experimental Protocol for Preparative HPLC:

  • Analytical Method Development:

    • Develop an analytical HPLC method that shows baseline or near-baseline separation of the isomers.

    • Screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phases (e.g., acetonitrile/water, methanol/water with different additives).

  • Scaling Up to Preparative HPLC:

    • Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.

    • Increase the column diameter and adjust the flow rate accordingly.

    • Inject small amounts of the crude mixture initially to confirm the separation before proceeding with larger quantities.

Issue 4: Compound Decomposition During Purification

Question: I am observing significant loss of my chlorinated triazolopyridazine during purification, and I suspect it is decomposing. How can I minimize this?

Answer:

Chlorinated triazolopyridazines can be susceptible to degradation under certain conditions, particularly exposure to strong acids, bases, or prolonged heat.

Causality:

  • Hydrolysis: The chlorine atom can be susceptible to nucleophilic substitution, including hydrolysis, especially if activated by the electron-withdrawing triazolopyridazine ring system.

  • Ring Opening: The triazole or pyridazine ring may be unstable under harsh pH conditions.

Mitigation Strategies:

  • Stability Assessment:

    • Before attempting a large-scale purification, perform small-scale stability tests.

    • Spot your compound on a TLC plate and let it sit in the developing solvent for an extended period before running the plate to check for degradation.

    • Test the stability in acidic and basic aqueous solutions.

  • Gentle Purification Conditions:

    • Avoid Harsh pH: Use neutral or buffered mobile phases for chromatography when possible.

    • Minimize Heat Exposure: If recrystallizing, use the minimum amount of heat necessary and cool the solution promptly. Avoid prolonged heating.

    • Inert Atmosphere: For particularly sensitive compounds, consider performing purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Rapid Purification Techniques:

    • Utilize flash chromatography to minimize the time the compound spends on the stationary phase.

    • Solid-phase extraction (SPE) can be a quick way to remove major impurities before a final polishing step.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for the initial workup of a reaction synthesizing a chlorinated triazolopyridazine?

A1: A standard aqueous workup is often a good starting point. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water, brine, and then drying over an anhydrous salt like sodium sulfate or magnesium sulfate is recommended.[5]

Q2: How can I effectively remove residual palladium catalyst from my product after a cross-coupling reaction?

A2: Residual palladium can often be removed by filtration through a pad of Celite, by treatment with activated carbon, or by using a metal scavenger resin. In some cases, a specific aqueous wash (e.g., with a solution of sodium thiosulfate or ammonium chloride) can help to complex and remove the palladium.

Q3: My purified chlorinated triazolopyridazine is a solid. What is the best way to store it to maintain its purity?

A3: For solid compounds, storage in a tightly sealed container, protected from light and moisture, is crucial. For long-term storage, keeping the compound in a desiccator at a low temperature (e.g., in a refrigerator or freezer) is advisable to prevent degradation.

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
  • Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC - NIH.
  • Chlorinated Solvents - Enviro Wiki.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate.
  • Triazole Impurities - BOC Sciences.

Sources

Technical Support Center: Overcoming Poor Reproducibility in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and actionable solutions to common reproducibility challenges. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding and more robust experimental outcomes.

Section 1: Pre-Reaction Troubleshooting: The Foundation of Reproducibility

The success of a synthesis is often determined before the first reagent is even measured. This section addresses the critical pre-reaction variables that form the bedrock of a reproducible experiment.

Question: My reaction yield is significantly lower than the literature reports. I've followed the procedure exactly. What could be the primary cause?

Answer: This is a classic and frustrating issue in synthetic chemistry. When a seemingly identical procedure fails, the root cause often lies in subtle, undocumented variables. Before re-evaluating the reaction conditions, a rigorous assessment of your starting materials is paramount.

  • Purity of Reagents and Solvents: This is the most common culprit. Impurities in starting materials can act as catalysts, inhibitors, or competing substrates, leading to a cascade of side reactions.[1] For instance, trace amounts of water or oxygen can be highly detrimental in many organic reactions, especially those involving organometallics or strong bases.[2] Similarly, solvents that are not adequately dried or purified can introduce nucleophiles (water) or electrophiles (from degradation) that interfere with the desired transformation. It is crucial to use reagents and solvents of the appropriate purity and to ensure they are properly handled and stored.

  • "Julia Child Effects": This term refers to the phenomenon where two individuals following the same recipe produce different results, often due to unstated nuances in technique or ingredient quality.[2] In chemistry, this can translate to differences in the source or batch of a reagent. A reagent from a different supplier may have a different impurity profile. Even different batches from the same supplier can vary.

  • Inert Atmosphere Techniques: Many reactions in heterocyclic synthesis are sensitive to atmospheric moisture and oxygen. If your reaction is air-sensitive, ensure you are employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, and that your glassware is properly dried.

Question: How do I know if my reagents or solvents are pure enough? What practical steps can I take?

Answer: Verification of reagent and solvent quality is a critical, yet often overlooked, step.

  • For Reagents:

    • Check the Certificate of Analysis (CofA): Reputable suppliers provide a CofA detailing the purity and impurity profile of a specific batch.

    • Simple Characterization: For critical starting materials, it's good practice to verify their identity and purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis.[3]

    • Purification: If you suspect impurities, consider recrystallization for solids or distillation for liquids.

  • For Solvents:

    • Use Freshly Opened or Properly Stored Solvents: Many organic solvents are hygroscopic or can degrade over time. Using a freshly opened bottle of a high-purity solvent is often the best practice.

    • Solvent Purification Systems: If your lab has a solvent purification system (e.g., a Grubbs apparatus), use it to obtain anhydrous solvents.

    • Drying Agents: For smaller scales, drying solvents over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) is a viable option.

Common Solvents in Heterocyclic Synthesis Potential Impurities Recommended Purity/Handling
Tetrahydrofuran (THF)Peroxides, WaterUse freshly distilled from sodium/benzophenone or from a solvent purification system.
Dichloromethane (DCM)Water, Acid (HCl)Distill from CaH₂. Store over molecular sieves.
Acetonitrile (MeCN)WaterDistill from CaH₂.
Dimethylformamide (DMF)Water, Formic Acid, DimethylamineStore over molecular sieves. For high purity, distill under reduced pressure.

Section 2: In-Process Troubleshooting: Navigating the Reaction

Once the reaction is underway, careful control and monitoring are essential for reproducibility.

Question: My reaction is sluggish and gives a mixture of products, including unreacted starting material. How should I approach optimizing the reaction conditions?

Answer: A systematic approach to optimization is far more effective than random changes. Small-scale trial reactions are invaluable for efficiently determining the ideal parameters without committing large quantities of valuable starting materials.

  • Temperature: This is a critical parameter. Some reactions require precise temperature control. A slight deviation can favor side reactions. Consider running parallel reactions at slightly different temperatures (e.g., -5 °C, 0 °C, 5 °C) to find the optimum.

  • Reaction Time: Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the point of maximum product formation and whether the product is degrading over extended periods.

  • Concentration: The concentration of reactants can influence reaction rates and the formation of intermolecular vs. intramolecular products. If a reaction is slow, increasing the concentration may help. Conversely, for reactions prone to polymerization or side reactions, dilution may be beneficial.

  • Mixing: Inefficient stirring, especially in heterogeneous reactions, can lead to localized "hot spots" or areas of high concentration, resulting in poor reaction rates and lower yields.[4] Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.

Logical Troubleshooting Workflow for Low Yield

G start Low Yield or Poor Reproducibility reagent_check Verify Purity of All Reagents & Solvents (NMR, m.p., CofA) start->reagent_check reagent_ok Reagents Verified Pure? reagent_check->reagent_ok purify_reagents Purify/Source New Starting Materials reagent_ok->purify_reagents No setup_check Review Reaction Setup (Inert atmosphere, dry glassware, temperature control) reagent_ok->setup_check Yes purify_reagents->reagent_check setup_ok Setup Correct? setup_check->setup_ok correct_setup Correct Setup Deficiencies setup_ok->correct_setup No monitoring Monitor Small-Scale Trial Reactions via TLC/LC-MS setup_ok->monitoring Yes correct_setup->setup_check optimize Systematically Vary One Parameter at a Time (Temp, Conc., Time) monitoring->optimize analysis Analyze Outcome (Yield, Purity) optimize->analysis analysis->optimize Not Optimized scale_up Optimized Conditions Found. Proceed with Scale-Up. analysis->scale_up Optimized

Caption: A systematic workflow for troubleshooting low-yield reactions.

Question: What is the best way to monitor the progress of my reaction?

Answer: Real-time or frequent reaction monitoring is crucial for reproducibility. It provides a clear picture of when the reaction is complete, preventing the formation of degradation products from unnecessarily long reaction times.

  • Thin Layer Chromatography (TLC): A rapid, inexpensive, and widely used qualitative technique for monitoring reaction progress.[3] It's excellent for visualizing the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, including the molecular weights of components in the reaction mixture.[3] This is invaluable for identifying intermediates and byproducts.

  • In-situ Spectroscopic Techniques: For a deeper understanding and more precise control, in-situ techniques are powerful.

    • FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can be used with fiber-optic probes inserted directly into the reaction vessel, providing real-time data on the concentration of reactants and products.[5]

    • NMR Spectroscopy: Can provide detailed structural information on all components of a reaction mixture over time, offering insights into reaction mechanisms.[5][6]

Decision Tree for Reaction Monitoring Technique

G start Need to Monitor Reaction Progress q1 Need quick, qualitative check of SM/Product? start->q1 tlc Use Thin Layer Chromatography (TLC) q1->tlc Yes q2 Need to identify byproducts/intermediates? q1->q2 No end Monitoring Strategy Selected tlc->end lcms Use LC-MS q2->lcms Yes q3 Need real-time quantitative data for kinetics/PAT? q2->q3 No lcms->end in_situ Use In-situ Spectroscopy (FT-IR, Raman, NMR) q3->in_situ Yes q3->end No in_situ->end

Sources

Technical Support Center: A Guide to Ensuring Compound Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Compound Stability

In the fields of pharmaceutical research and drug development, the integrity of your experimental data is paramount. The stability of a chemical or biological compound—its ability to retain its original identity, purity, and activity over time—is a cornerstone of reproducible and reliable science. Compound degradation can lead to misleading results, loss of valuable samples, and significant delays in research timelines. This guide provides a comprehensive framework for understanding, managing, and troubleshooting compound stability issues during long-term storage, ensuring the validity of your research from bench to clinic.

Section 1: The Fundamentals of Compound Instability

Understanding the mechanisms by which compounds degrade is the first step toward preventing it. Degradation is not a random process; it is a series of chemical reactions influenced by both the inherent properties of the molecule and its environment.

What are the primary modes of chemical degradation?

Most compound degradation can be attributed to a few common chemical pathways.[1][2][3] Recognizing the functional groups in your molecule that are susceptible to these reactions is key to proactive stability management.

  • Hydrolysis: This is one of the most common degradation pathways, involving the cleavage of chemical bonds by water.[1][2] Functional groups like esters, amides, lactams, and lactones are particularly susceptible.[1] The rate of hydrolysis is often catalyzed by pH, with either acidic or basic conditions accelerating the reaction.[1]

  • Oxidation: The reaction of a compound with oxygen, often initiated by light, heat, or trace metal ions, can lead to significant degradation.[2][4] Functional groups such as phenols, thiols, and aldehydes are prone to oxidation. This process can often be mitigated by storing compounds under an inert atmosphere (e.g., nitrogen or argon) and protecting them from light.[2]

  • Photolysis: Exposure to light, particularly in the UV spectrum, can provide the energy needed to break chemical bonds and induce degradation.[1][4] Compounds with chromophores that absorb light are most at risk. Storing materials in amber vials or light-blocking containers is a simple and effective preventative measure.[2][3]

What are the key environmental factors influencing stability?

A compound's storage environment is the most critical variable you can control.[4][5][6] Each factor can act alone or in concert to accelerate degradation.

FactorImpact on StabilityMitigation Strategy
Temperature Higher temperatures increase the rate of chemical reactions, accelerating degradation pathways like hydrolysis and oxidation.[4]Store at the lowest appropriate temperature (e.g., 4°C, -20°C, -80°C) based on compound characteristics. Avoid temperature fluctuations.
Humidity/Moisture Moisture is a reactant in hydrolysis and can promote microbial growth, which may degrade the compound.[4]Use desiccants in storage containers, store in a dry environment, and use tightly sealed vials.[1]
Light UV and visible light can provide the activation energy for photolytic degradation.[4]Store in amber-colored or opaque containers.[2][3] Keep storage areas dark.
Oxygen Oxygen is a key reactant in oxidation.[4]Purge containers with an inert gas (e.g., argon, nitrogen) before sealing. Use airtight containers.
pH The pH of a solution can catalyze hydrolysis and other degradation reactions.[4]Buffer solutions to the pH of maximum stability for the compound.[1]

Section 2: Proactive Stability Management & Best Practices

A proactive approach to compound storage is the most effective strategy. This involves making informed decisions before the compound is even placed in the freezer.

How do I choose the right storage conditions?

The optimal storage condition is compound-specific. However, a logical decision-making process can guide you to the best choice. This workflow helps determine the appropriate storage temperature and necessary precautions.

Caption: Decision workflow for selecting initial compound storage conditions.

What is the best way to prepare a compound for long-term storage?

Proper preparation is crucial. Simply placing a vial in the freezer is insufficient.

  • Solvent Selection: If storing in solution, choose a solvent that maximizes solubility and minimizes reactivity. Anhydrous DMSO is a common choice for many organic molecules, but it is hygroscopic (attracts water), which can lead to hydrolysis over time.[7] For long-term storage, ensure you are using high-purity, anhydrous grade solvent.

  • Concentration: Store compounds at the highest reasonable concentration. This can sometimes improve stability and reduces the volume needed for experiments, minimizing waste.

  • Aliquoting: This is arguably the most critical step for maintaining stability. Dissolve the compound and immediately create single-use aliquots. This practice minimizes the number of damaging freeze-thaw cycles the bulk of the compound experiences.[8]

  • Container Choice: Use high-quality, inert containers.[9][10] For most applications, polypropylene cryovials with secure seals are excellent. For light-sensitive compounds, use amber vials.[10] Ensure the container material is compatible with your solvent and compound.[11][12]

  • Labeling: Clearly and durably label every aliquot with the compound name, concentration, solvent, and date of preparation.[10][13] Poor labeling leads to uncertainty and wasted resources.

Section 3: Troubleshooting Guide (Q&A Format)

Even with the best practices, issues can arise. This section addresses common problems in a direct question-and-answer format.

Q1: My compound has precipitated out of solution after thawing. What should I do?

A1: Causality & Troubleshooting

Precipitation upon thawing is a common issue, often caused by the compound's poor solubility at lower temperatures or the absorption of atmospheric water into hygroscopic solvents like DMSO, which reduces the compound's solubility.[14][15]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a precipitated compound solution.

Self-Validation: Before using a redissolved solution, perform a quick quality control check if possible. A simple method is to run a small amount on an HPLC or LC-MS to confirm the peak area is consistent with the expected concentration and that no new degradation peaks have appeared.

Q2: I'm seeing new, unexpected peaks in my LC-MS/HPLC analysis. Could this be degradation?

A2: Causality & Confirmation

Yes, the appearance of new peaks is a classic sign of chemical degradation.[5] The parent compound peak will decrease in area while new peaks, representing degradation products, will appear and grow over time.

Confirmation Protocol:

  • Analyze a Control: The most crucial step is to compare your aged sample to a control. This could be a freshly prepared sample from solid material or a "time-zero" aliquot that was stored under ideal conditions (e.g., -80°C, desiccated).

  • Perform Forced Degradation: To confirm that your analytical method is "stability-indicating," you must be able to separate the parent compound from its degradation products.[16][17] A forced degradation study involves intentionally stressing the compound (e.g., with acid, base, heat, or peroxide) to generate these products.

  • Mass Spectrometry (MS) Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks.[5][18] This information can help you identify the degradation products by determining if the mass change corresponds to a known degradation pathway (e.g., the addition of 16 amu for oxidation, or the addition of 18 amu for hydrolysis).

Q3: My compound has lost its biological activity. How can I confirm if this is a stability issue?

A3: Causality & Correlation

A loss of biological activity is a strong indicator of compound degradation, as even minor structural changes can abolish a compound's ability to interact with its biological target. The key is to correlate the loss of activity with physical or chemical evidence of degradation.

Verification Strategy:

  • Establish a Baseline: Always run a positive control in your biological assay using a freshly prepared, "gold-standard" batch of the compound.

  • Orthogonal Analytical Testing: Analyze the inactive sample alongside the fresh control using a stability-indicating analytical method like HPLC or LC-MS.[5][19]

  • Correlate the Data: If the biological activity is reduced or absent, you should expect to see a corresponding decrease in the peak area of the parent compound and/or the appearance of new degradation peaks in the analytical data. If the analytical profile looks identical to the control, the issue may lie within the assay itself, not the compound's stability.

Section 4: Frequently Asked Questions (FAQs)

  • Q: How often should I re-test my stored compounds?

    • A: For critical drug development programs, re-testing schedules are often defined by regulatory guidelines like ICH Q1A.[20][21][22] For research purposes, a pragmatic approach is to re-test key compounds annually or if any troubleshooting issues (like precipitation or loss of activity) arise.[23] For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second, and annually thereafter.[20][21][23]

  • Q: What are the best containers for storing compounds?

    • A: The ideal container is chemically inert, prevents solvent evaporation, and, if necessary, protects from light.[9][24] For most applications, polypropylene tubes with O-ring seals are excellent. For compounds sensitive to plastics or requiring high visibility, borosilicate glass vials with PTFE-lined caps are a good alternative.[11] Always ensure the container material will not be attacked by the chemical it holds.[9]

  • Q: Can I store my compound in DMSO long-term?

    • A: While common, it has risks. DMSO is very hygroscopic, meaning it readily absorbs water from the air.[7] This absorbed water can cause compounds susceptible to hydrolysis to degrade over time.[15] If you must store in DMSO, use high-purity anhydrous DMSO, work quickly, and use tightly sealed vials. Storing aliquots at -80°C is generally recommended for long-term DMSO storage.[8]

Section 5: Key Experimental Protocols

These protocols provide a framework for proactively assessing the stability of your compounds.

Protocol 5.1: Accelerated Stability Study Design

This study uses exaggerated storage conditions to predict long-term stability and identify potential degradation products quickly.[25]

Objective: To rapidly assess the stability of a compound under thermal stress.

Methodology:

  • Sample Preparation: Prepare multiple identical aliquots of the compound in the intended storage solvent and container. Prepare a "time-zero" control sample and immediately store it at -80°C.

  • Incubation: Place the test aliquots in a controlled temperature chamber at an elevated temperature (e.g., 40°C).

  • Time Points: Pull aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 weeks). Immediately store pulled samples at -80°C until analysis.

  • Analysis: At the end of the study, thaw all samples (including the time-zero control) and analyze them simultaneously using a validated, stability-indicating HPLC or LC-MS method.[25]

  • Data Evaluation: Compare the purity of the stressed samples to the time-zero control. Calculate the percentage of the parent compound remaining and identify any major degradation products.

Protocol 5.2: Freeze-Thaw Cycle Stability Assessment

This study is critical for compounds that will be repeatedly accessed from a master stock.[26]

Objective: To determine the impact of repeated freezing and thawing on compound integrity.[27]

Methodology:

  • Sample Preparation: Prepare at least four identical aliquots of the compound in its storage solution. Analyze one aliquot immediately ("Cycle 0" or control).[28]

  • Cycling: Subject the remaining aliquots to a defined number of freeze-thaw cycles. A typical cycle involves freezing the sample (e.g., at -20°C or -80°C for 24 hours) followed by thawing to room temperature.[27][29]

  • Procedure:

    • Freeze all test aliquots.

    • After the freezing period, remove one aliquot, thaw it completely, and analyze it ("Cycle 1").

    • Return the remaining aliquots to the freezer.

    • Repeat this process for a predetermined number of cycles (typically 3-5 cycles).[27]

  • Analysis: Analyze the sample from each cycle using a stability-indicating method.

  • Data Evaluation: Compare the purity, concentration, and degradation profile of the sample at each cycle to the "Cycle 0" control.[29] Look for trends such as decreasing parent compound or increasing degradation products with each cycle.

References

  • Freeze-Thaw Stability Testing. Microchem Laboratory. Available at: [Link]

  • Drug degradation pathways. Pharmacy 180. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Chemical Storage Containers: Your Guide To Outdoor DG Storage. Storemasta Blog. Available at: [Link]

  • Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • Precipitation Reactions. Chemistry LibreTexts. Available at: [Link]

  • Q1A(R2) Guideline. ICH. Available at: [Link]

  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. BioProcess International. Available at: [Link]

  • 15.31d | How to find if a compound precipitates from a solution: Pb3(PO4)2. YouTube. Available at: [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]

  • Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. Available at: [Link]

  • Freeze Thaw Stability Study by HPLC-SEC SOP 22501 Rev 03. Frederick National Laboratory. Available at: [Link]

  • Chemical Storage. Environment, Health & Safety - University of Wisconsin–Madison. Available at: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed. Available at: [Link]

  • A Guide to Chemical Containers. ACTenviro. Available at: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Medium. Available at: [Link]

  • Pharmaceutical Degradation. Slideshare. Available at: [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency (EMA). Available at: [Link]

  • Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. NIH. Available at: [Link]

  • 15.1 Precipitation and Dissolution – General Chemistry 1 & 2. Boise State Pressbooks. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • How To Choose The Right Container For Chemical Reagents And Substances: Key Tips And Recommendations. Kraft. Available at: [Link]

  • Issues in Compound Storage in DMSO. Ziath. Available at: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available at: [Link]

  • degradation pathway of pharmaceutical dosage forms. ResearchGate. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • What factors affect chemical stability?. StemCo. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]

  • A Beginner's Guide to Chemical Storage Best Practices. Moravek. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Freeze and Thaw Cycle Stability Testing. Pace Analytical. Available at: [Link]

  • Choosing the Best Bottles for Chemical Storage. O.Berk. Available at: [Link]

  • Factors affecting the stability of complexes. Unacademy. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Scholars Research Library. Available at: [Link]

  • The Dangers of Chemical Compound Degradation. Moravek. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts. LinkedIn. Available at: [Link]

  • Determining if a PRECIPITATE will form in a solution. YouTube. Available at: [Link]

  • Freeze & Thaw Stability Assessment Service. Creative Biolabs. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab?. Quora. Available at: [Link]

  • A Brief Overview of Modern Chemical Storage Practices. Moravek. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • A Review of the Essence of Stability Constants in the Thermodynamic Assessments of Chemical Compounds. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Mitigating Cross-Reactivity of Triazolopyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridazine-based compounds. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered with this scaffold: assay cross-reactivity. By understanding the underlying causes and implementing robust experimental strategies, you can enhance the quality of your screening data and accelerate your discovery pipeline.

Introduction: The Double-Edged Sword of the Triazolopyridazine Scaffold

The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage a variety of biological targets, including kinases and bromodomains.[1][2] This versatility, however, is also the root of its primary challenge: a propensity for cross-reactivity, or "off-target" binding. Unidentified off-target effects can lead to misleading structure-activity relationships (SAR), wasted resources, and potential toxicity issues down the line.[3] This guide will equip you with the knowledge and protocols to proactively identify and mitigate these effects.

Frequently Asked Questions & Troubleshooting Guide

Q1: My triazolopyridazine compound is a potent hit in my primary biochemical assay, but shows unexpected activity in a seemingly unrelated cellular assay. What's going on?

This is a classic and often perplexing issue. The discrepancy between biochemical and cellular assay results can stem from several factors, and it's crucial to dissect the possibilities systematically.[4][5]

Possible Cause 1: Off-Target Effects in the Cellular Environment. Your compound may be highly potent against your purified target protein, but inside a cell, it has access to thousands of other proteins.[6] Triazolopyridazine scaffolds are known to interact with multiple target families, most notably kinases and bromodomain-containing proteins, due to similarities in their respective binding sites.[2][7][8][9] The "unexpected" cellular phenotype could be the result of your compound hitting one or more of these off-targets.

Possible Cause 2: Discrepancies in Assay Conditions. Biochemical and cellular assays are fundamentally different environments.[4] Factors like ATP concentration (especially for kinase inhibitors), protein post-translational modifications, and the presence of scaffolding proteins can all influence a compound's potency and selectivity.[10][11] For instance, many biochemical kinase assays are run at ATP concentrations close to the Km, while intracellular ATP levels are in the millimolar range, creating a more competitive environment for ATP-competitive inhibitors.[11][12]

Troubleshooting Workflow:

G A Discrepancy Observed: Biochemical vs. Cellular Activity B Hypothesis 1: Off-Target Effects A->B C Hypothesis 2: Assay Artifact/Context A->C D Action: Perform Broad Selectivity Profiling (e.g., Kinome Scan) B->D E Action: Use Orthogonal Assays (e.g., Target Engagement) B->E F Action: Re-evaluate Assay Conditions (e.g., ATP Conc.) C->F G Data Interpretation: Identify Off-Targets D->G H Data Interpretation: Confirm On-Target Activity E->H I Data Interpretation: Optimize Primary Assay F->I

Caption: Troubleshooting workflow for biochemical vs. cellular data.

Q2: How can I proactively assess the selectivity of my lead triazolopyridazine compound?

Proactive selectivity profiling is essential. Instead of waiting for confusing results, you should build a clear picture of your compound's interaction profile early on.

Step 1: In Silico Prediction. Before extensive wet-lab work, leverage computational tools to predict potential off-target liabilities.[13] These platforms use algorithms based on chemical similarity, pharmacophore matching, and machine learning to compare your compound against databases of known protein-ligand interactions.[14][15][16] While not a substitute for experimental data, these predictions can help you prioritize which counter-screens to perform.

Step 2: Broad Selectivity Profiling. The gold standard for assessing kinase inhibitor selectivity is a broad kinase panel screen.[17][18] Several commercial vendors offer panels that test your compound against hundreds of kinases at a fixed concentration (for initial hit identification) or in dose-response (for IC50 determination).[19]

Data Presentation: Interpreting Kinase Panel Data

Imagine you've screened your compound, "TPZ-123," against a diversity panel. The results might look like this:

Target Kinase% Inhibition @ 1µMIC50 (nM)Target Family
Primary Target 98% 15 TK
Off-Target A92%85TK
Off-Target B85%250CAMK
Off-Target C55%>1000AGC
Off-Target D12%>10,000STE

This data tells you that while TPZ-123 is potent against your primary target, it also has significant activity against Off-Target A and moderate activity against Off-Target B. This information is critical for interpreting cellular data and guiding the next steps in your medicinal chemistry campaign.

Step 3: Cellular Target Engagement Assays. To confirm that your compound is binding to its intended target (and potential off-targets) in a more physiologically relevant context, use a target engagement assay.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23][24] It measures the change in the thermal stability of a protein upon ligand binding.[21][22] An increase in the melting temperature of your target protein in the presence of your compound provides direct evidence of binding in intact cells.

Q3: I've confirmed my compound has off-target liabilities. What are my options?

Discovering off-target effects is a feature of the drug discovery process, not a failure. Here's how to proceed:

Option 1: Medicinal Chemistry Redesign. Use the selectivity data to inform the next round of chemical synthesis. If you have structural information (e.g., co-crystal structures) for your primary target and a key off-target, you can identify differences in the binding pockets to exploit. The goal is to design new analogs that retain potency for the primary target while reducing affinity for the off-target(s).

Option 2: Counter-Screening. Integrate a specific counter-screen into your routine workflow. For example, if your primary assay measures inhibition of Kinase X, and you've identified Kinase Y as a major off-target, you should test all new compounds in parallel assays for both Kinase X and Kinase Y. This allows you to calculate a selectivity ratio (IC50 Kinase Y / IC50 Kinase X) and prioritize compounds with the highest ratio.

Option 3: Orthogonal Assays. Use assays that rely on different detection methods or principles to confirm hits and eliminate artifacts.[25] For example, if your primary screen is a fluorescence-based biochemical assay, a promiscuous compound might be interfering with the assay technology itself rather than hitting your target.[25][26][27][28] Validating hits in a label-free format, like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), can help rule out such artifacts.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general framework for assessing the engagement of a triazolopyridazine compound with its target protein in intact cells.[21][29][22]

Objective: To determine if the compound binds to and stabilizes the target protein in a cellular environment.

Workflow Diagram:

A 1. Cell Culture & Treatment B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis & Centrifugation B->C D 4. Isolate Soluble Protein Fraction C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis: Generate Melt Curve E->F

Caption: High-level CETSA experimental workflow.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells known to express your target protein to ~80% confluency.

  • Compound Treatment: Treat cells with your triazolopyridazine compound at various concentrations (and a vehicle control, e.g., DMSO) for a predetermined incubation time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[21]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of your specific target protein using an appropriate method like Western Blot, ELISA, or mass spectrometry.

  • Data Analysis: For each treatment condition, plot the amount of soluble target protein as a function of temperature. A stabilizing compound will shift the melting curve to the right (i.e., to higher temperatures).

Protocol 2: Competitive Binding Assay (e.g., via SPR)

This protocol is used to determine the binding affinity (KD) of your unlabeled triazolopyridazine compound by having it compete with a known, labeled binder for the same target.[30][31][32]

Objective: To quantify the binding affinity of a test compound indirectly.

Principle:

cluster_0 No Competitor cluster_1 With Competitor T Target L Labeled Ligand T->L Strong Signal T2 Target C Test Compound T2->C Reduced Signal L2 Labeled Ligand

Caption: Principle of a competitive binding assay.

Step-by-Step Methodology (Surface Competition Format):

  • Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Reference Ligand Binding: Determine the binding kinetics and affinity (KD) of a known reference ligand that binds to the same site of interest. This reference ligand should ideally have a molecular weight significantly different from your test compound.[30]

  • Competition Experiment: Prepare a series of solutions containing a fixed concentration of the reference ligand and increasing concentrations of your triazolopyridazine test compound.

  • Injection: Inject these solutions sequentially over the target-immobilized sensor surface.

  • Data Acquisition: Measure the binding response. As the concentration of your test compound increases, it will compete with the reference ligand for binding to the target, resulting in a decrease in the overall signal.

  • Data Analysis: Plot the response at equilibrium against the concentration of your test compound. Fit the data to a suitable competition binding model to calculate the IC50, from which the inhibition constant (Ki) can be derived.[32]

  • Validation: Ensure the assay is robust by running appropriate controls, including vehicle-only injections and injections of the reference ligand alone.[31][33]

References

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214.e11. [Link]

  • Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets. Nature, 486(7403), 361-367. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Promega Connections. (2021). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Corporation. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods, 12(12), 1129-1131. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Gao, Y., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. [Link]

  • Promega Connections. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Corporation. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery, 24(1), 1-24. [Link]

  • Di, L., & Kerns, E. H. (2016). Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. Drug Discovery Today, 21(3), 496-505. [Link]

  • Huang, W. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. [Link]

  • EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. AAAS. [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Bio-Rad. (2024). Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. Bio-Rad Laboratories. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Senger, S., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS Discovery, 24(8), 838-851. [Link]

  • McGovern, S. L., et al. (2003). High-throughput screening for promiscuous inhibitors. Journal of Medicinal Chemistry, 46(19), 4265-4272. [Link]

  • Bradbury, R. H., et al. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of...AZD5153. Journal of Medicinal Chemistry, 59(17), 7801-7817. [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Zhang, X., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Signal Transduction and Targeted Therapy, 8(1), 195. [Link]

  • Fernández-Marrero, Y., et al. (2011). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. PLoS ONE, 6(5), e20138. [Link]

  • Li, Z., et al. (2021). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Medicinal Chemistry Letters, 12(4), 606-613. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Kim, H., et al. (2023).[10][21][34]Triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure-activity relationship study. Scientific Reports, 13(1), 10853. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Ventura, A. C., & Tirosh, D. R. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 9, 83. [Link]

  • Shadrick, W. R., et al. (2013).[10][21][34]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 4(12), 1236-1240. [Link]

  • Kim, Y., et al. (2024). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. Scientific Reports, 14(1), 12345. [Link]

  • Johnson, G. L., & Kennelly, P. J. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Trends in Pharmacological Sciences, 41(3), 190-205. [Link]

  • Sachdeva, S., et al. (2019). Synthesis, biological evaluation and molecular docking of novel triazolopyridine-phenothiazine conjugates as potential anticancer agents. Bioorganic Chemistry, 86, 484-493. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • de Moraes, J. (2020). Challenges in drug discovery targeting TriTryp diseases with an emphasis on leishmaniasis. Parasites & Vectors, 13(1), 1-13. [Link]

  • Popescu, F. D. (2019). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy, Asthma & Clinical Immunology, 15, 63. [Link]

  • Food Allergy Canada. (2021). Webinar: When nature cross reacts: A closer look at pollen food allergy syndrome. YouTube. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals engaged in the synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine. This guide is designed to provide expert insights, practical troubleshooting advice, and detailed protocols to facilitate the successful scale-up of this promising heterocyclic compound for preclinical evaluation. Our focus is on ensuring scientific integrity, operational safety, and reproducible outcomes as you transition from bench-scale synthesis to larger-scale production.

I. Introduction to the Synthesis and Scale-Up Considerations

6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine is a member of the triazolopyridazine class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. The scale-up of its synthesis for preclinical studies presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This guide will address common issues encountered during this critical phase of drug development.

A prevalent synthetic route involves the reaction of 3,6-dichloropyridazine with hydrazine to form a hydrazinopyridazine intermediate, followed by cyclization with an appropriate reagent to yield the desired triazolopyridazine core.[1] Variations of this method, including solvent-free approaches, have been developed to improve efficiency and reduce environmental impact.[1]

II. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the scale-up synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, presented in a question-and-answer format.

Question 1: My reaction yield is significantly lower on a larger scale compared to my small-scale experiments. What are the likely causes and how can I improve it?

Answer: A drop in yield during scale-up is a common challenge in process chemistry. Several factors can contribute to this issue:

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in larger reactors, promoting side reactions and degradation of the product.

    • Solution: Employ a jacketed reactor with efficient overhead stirring to ensure uniform temperature distribution. Monitor the internal reaction temperature closely and adjust the heating/cooling rate as needed.

  • Poor Mixing: Inadequate agitation can result in heterogeneous reaction mixtures, leading to incomplete conversions.

    • Solution: Select an appropriate impeller design (e.g., anchor, turbine) and optimize the stirring speed for the specific reaction volume and viscosity.

  • Suboptimal Reagent Addition: The rate and method of reagent addition become more critical at scale.

    • Solution: For highly reactive reagents, consider subsurface addition or controlled addition via a syringe pump to minimize localized high concentrations and potential side reactions.

  • Extended Reaction Times: While it may seem counterintuitive, simply extending the reaction time to compensate for lower conversion can sometimes lead to product degradation.

    • Solution: Monitor the reaction progress using in-process controls (e.g., TLC, LC-MS) to determine the optimal reaction endpoint and avoid prolonged exposure to harsh conditions.

Question 2: I am observing the formation of significant impurities during the reaction. How can I identify and minimize them?

Answer: Impurity profiling is crucial for preclinical drug substance manufacturing. Common impurities in this synthesis may include:

  • Unreacted Starting Materials: Incomplete conversion is a common source of impurities.

    • Solution: Re-evaluate the stoichiometry of your reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. Ensure the purity of your starting materials, as impurities can inhibit the reaction.

  • Side-Products from Competing Reactions: The hydrazinopyridazine intermediate can potentially undergo self-condensation or other side reactions.

    • Solution: Careful control of reaction temperature and pH can often minimize the formation of side-products. The order of reagent addition can also play a critical role.

  • Degradation Products: The final product may be susceptible to degradation under the reaction or workup conditions.

    • Solution: Analyze the stability of your product under various conditions (e.g., temperature, pH, light exposure) to identify potential degradation pathways. Consider a more rapid workup procedure or the use of protective agents if necessary.

Question 3: The purification of the final product by column chromatography is proving to be inefficient and not scalable. What are my alternatives?

Answer: While column chromatography is a valuable tool at the lab scale, it is often not practical for large-scale purification. Consider the following alternatives:

  • Crystallization: This is the preferred method for purifying solid compounds at scale.

    • Solution: Conduct a comprehensive crystallization screening study to identify a suitable solvent system that provides good recovery and high purity. Factors to consider include solvent polarity, solubility of the compound at different temperatures, and the potential for polymorphism.

  • Recrystallization: If the initial purity is reasonably high, a simple recrystallization may be sufficient to remove minor impurities.

  • Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.

Question 4: What are the key safety considerations I need to be aware of when scaling up this synthesis?

Answer: Safety is paramount in process chemistry. Key hazards associated with this synthesis include:

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic.[2] They can also be explosive under certain conditions.

    • Solution: Always handle hydrazine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. When working with larger quantities, consider using a closed system to minimize exposure.

  • Exothermic Reactions: As mentioned earlier, the reaction can be exothermic.

    • Solution: Implement robust temperature control and have a contingency plan in place for thermal runaways, such as an emergency cooling system or a quenching agent.

  • Handling of Powders: Fine powders of organic compounds can pose a dust explosion hazard.

    • Solution: When handling large quantities of dry powder, use appropriate ventilation and grounding to prevent the buildup of static electricity. Consider wetting the powder with a suitable solvent to reduce dustiness.

III. Frequently Asked Questions (FAQs)

Q: What is a suitable solvent for the reaction of 3,6-dichloropyridazine with hydrazine?

A: Alcohols such as ethanol or isopropanol are commonly used. The choice of solvent can influence the reaction rate and solubility of the intermediate.

Q: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q: What are the typical analytical techniques used to characterize the final product?

A: The structure and purity of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine should be confirmed by a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Elemental Analysis: To confirm the elemental composition.

IV. Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-hydrazinopyridazine (Intermediate)

Materials:

  • 3,6-Dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a jacketed reactor equipped with a condenser and overhead stirrer, charge 3,6-dichloropyridazine and ethanol.

  • Stir the mixture to obtain a suspension.

  • Slowly add hydrazine hydrate to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the resulting precipitate and wash with cold ethanol.

  • Dry the solid under vacuum to obtain 6-Chloro-3-hydrazinopyridazine.

Protocol 2: Synthesis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine (Final Product)

Materials:

  • 6-Chloro-3-hydrazinopyridazine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

Procedure:

  • In a jacketed reactor, suspend 6-Chloro-3-hydrazinopyridazine in toluene.

  • Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water).

  • Filter the crystals, wash with a cold solvent, and dry under vacuum.

V. Data Presentation

Table 1: Summary of Analytical Data for 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

ParameterSpecification
Appearance White to off-white crystalline solid
Molecular Formula C₇H₇ClN₄
Molecular Weight 182.61 g/mol [3]
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrum (m/z) [M+H]⁺ consistent with theoretical value
Purity (HPLC) ≥ 98.0%

VI. Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 3,6-Dichloropyridazine + Hydrazine Hydrate B Reaction in Ethanol (Reflux) A->B C Filtration & Drying B->C D 6-Chloro-3-hydrazinopyridazine C->D E Intermediate + Triethyl Orthoformate + Catalyst D->E F Reaction in Toluene (Reflux) E->F G Crystallization F->G H 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine G->H Troubleshooting_Logic Start Low Yield at Scale Heat Inefficient Heat Transfer? Start->Heat Mixing Poor Mixing? Start->Mixing Addition Suboptimal Reagent Addition? Start->Addition Time Extended Reaction Time? Start->Time Sol_Heat Jacketed Reactor Overhead Stirring Heat->Sol_Heat Sol_Mixing Optimize Impeller & Speed Mixing->Sol_Mixing Sol_Addition Controlled/Subsurface Addition Addition->Sol_Addition Sol_Time In-Process Controls (IPC) Time->Sol_Time

Caption: Troubleshooting logic for addressing low yields during scale-up.

VII. References

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. [Link]

  • Safety Issues with Pyridine Ring Construction. Wordpress. [Link]

  • Researchers Unveil Promising Anticancer Drug Candidates Through Heterocyclic Natural Product Synthesis. Newsworthy.ai. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Request PDF. [Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PubMed Central. [Link]

  • Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. Frontiers. [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]

  • Process Development and Scale-up of a Multi-Component Synthesis of a 3-Methyl-1-Aryl 1,2,4-Triazole Building Block. Request PDF. [Link]

  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Request PDF. [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Triazolopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, fused pyridine derivatives have garnered significant interest due to their structural similarities to endogenous purine bases, allowing them to interact with various biological targets.[1] Triazolopyridazines, which feature a triazole ring fused to a pyridazine core, represent a particularly promising scaffold.[2][3] These compounds have demonstrated a wide spectrum of biological activities, and recent research has highlighted their potential as cytotoxic agents against various cancer cell lines.[4]

This guide provides a comparative analysis of the cytotoxicity of recently developed triazolopyridazine derivatives. Moving beyond a simple catalogue of compounds, we will delve into the structure-activity relationships (SAR), compare their potency across different cancer cell lines, and elucidate their underlying mechanisms of action. The objective is to offer a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics, grounded in authoritative experimental data.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The cytotoxic efficacy of triazolopyridazine derivatives is intricately linked to their structural features. Substitutions on both the triazole and pyridazine rings can dramatically influence their potency, selectivity, and even their molecular mechanism of action.

1,2,3-Triazolopyridazinones: Targeting Apoptosis

A series of 1,2,3-triazolopyridazinone derivatives has been investigated for their anticancer properties, revealing key SAR insights.[5] In these studies, the core structure was modified at two primary positions: a lipophilic group (benzyl/phenyl) at the N1-position of the triazole ring and various substituted phenyl rings at the C5-position of the pyridazinone ring.

The cytotoxicity of these compounds was evaluated against human lung (A549) and breast (MCF-7) cancer cell lines. It was observed that the nature of the substituent on the C5-phenyl ring was a critical determinant of activity. Derivatives bearing hydrogen, fluorine, methyl, or methoxy groups were generally the most effective.[5] For instance, compounds 5a (unsubstituted phenyl), 5c (4-fluorophenyl), and 6a (unsubstituted phenyl with a different N1-substituent) showed higher activity than other derivatives and even the standard drug, cisplatin, in these cell lines.[5]

Crucially, these compounds were found to be significantly less toxic to noncancerous L929 fibroblast cells, indicating a degree of cancer cell selectivity.[5] Mechanistic studies confirmed that their cytotoxic effect is mediated through the induction of apoptosis, as evidenced by Acridine Orange/Ethidium Bromide (AO/EB) staining and a marked increase in caspase-3 activity.[5] This pro-apoptotic mechanism makes these derivatives particularly interesting candidates for further development.

1.2.[5][6][7]Triazolo[4,3-b]pyridazines: A Scaffold for Kinase and BET Inhibition

The[5][6][7]triazolo[4,3-b]pyridazine scaffold has proven to be a versatile template for designing inhibitors of key oncogenic proteins.

c-Met Kinase Inhibition: Several novel series of triazolo[4,3-b]pyridazine derivatives have been designed and evaluated for their activity against a panel of 60 human cancer cell lines, following the U.S. National Cancer Institute (NCI) protocol.[6][8] Many of these compounds demonstrated significant growth inhibition, particularly against leukemia cell lines like the SR line. The most active compounds from these screens were subsequently found to be effective inhibitors of the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[6][8]

BRD4 Bromodomain Inhibition: The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic "readers" that have emerged as critical targets in oncology.[7][9] A series of[5][6][7]triazolo[4,3-b]pyridazine derivatives were identified as potent pan-BET inhibitors, with several showing micromolar IC50 values for BRD4 inhibition.[9] Further optimization of a related triazolopyridine scaffold led to the discovery of compound 12m , which exhibited exceptional anti-cancer activity in the MV4-11 leukemia cell line with an IC50 of just 0.02 µM, a potency greater than the well-known BET inhibitor (+)-JQ1.[7] This compound was shown to bind effectively to the acetyl-lysine binding site of BRD4, leading to profound apoptosis induction in cancer cells.[7]

Comparative Cytotoxicity Data

To facilitate a direct comparison of the cytotoxic potential of various triazolopyridazine derivatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against a range of human cancer cell lines.

Compound ClassRepresentative Compound(s)Target Cancer Cell LineIC50 (µM)Mechanism of ActionReference
1,2,3-Triazolopyridazinones 5a, 5c, 6a, 8cA549 (Lung)36.35 - 184.72Apoptosis Induction (Caspase-3)[5]
5a, 5c, 6a, 8cMCF-7 (Breast)30.66 - 154.87Apoptosis Induction (Caspase-3)[5]
Tetramethylpiperidine Hybrids 9aNCI-H460 (Lung)5.2Not specified[6]
3,6-Disubstituted Pyridazines VariousT-47D (Breast)0.43 - 35.9Not specified[10]
VariousMDA-MB-231 (Breast)0.99 - 34.59Not specified[10]
8lMV4-11 (Leukemia)1.5Not specified[10]
Triazolopyridine Derivatives 12mMV4-11 (Leukemia)0.02BRD4 Inhibition, Apoptosis[7]
Pyrazolo-Triazolopyrimidines Compound 1HCC1937 (Breast), HeLa (Cervical)7.01 - 11.0EGFR/AKT Pathway Inhibition[11]

Key Cytotoxic Mechanisms of Triazolopyridazines

The anticancer activity of triazolopyridazine derivatives stems from their ability to modulate multiple critical cellular pathways. The primary mechanisms identified to date include the induction of programmed cell death (apoptosis) and the inhibition of essential signaling proteins.

Mechanisms_of_Action cluster_0 Triazolopyridazine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcome Compound Triazolopyridazine Derivative BRD4 BRD4 Compound->BRD4 Inhibition cMet c-Met Kinase Compound->cMet Inhibition Caspase3 Caspase-3 Compound->Caspase3 Activation EGFR EGFR/AKT Pathway Compound->EGFR Inhibition Proliferation Cell Proliferation Arrest BRD4->Proliferation Blocks cMet->Proliferation Blocks Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Induces EGFR->Proliferation Blocks

Caption: Overview of cytotoxic mechanisms of triazolopyridazine derivatives.

As illustrated above, these compounds can exert their effects through:

  • Direct Apoptosis Induction: Certain derivatives, particularly the 1,2,3-triazolopyridazinones, directly activate the apoptotic cascade, leading to an increase in executioner enzymes like caspase-3.[5]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): By blocking the activity of RTKs like c-Met and EGFR, specific derivatives can halt the downstream signaling pathways (e.g., AKT) that drive cell proliferation and survival.[6][8][11]

  • Epigenetic Modulation: The discovery of triazolopyridazines as potent BRD4 inhibitors highlights a sophisticated mechanism involving the disruption of epigenetic reading processes that are essential for the expression of oncogenes.[7][9]

Experimental Protocols: Assessing Cytotoxicity

The evaluation of a compound's cytotoxicity is a foundational step in anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method used to determine cell viability and proliferation.[5][11]

Standard MTT Assay Protocol

This protocol outlines the standard procedure for determining the IC50 value of a test compound. The causality behind this choice is its reliance on the metabolic activity of living cells; mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product, the quantity of which is directly proportional to the number of living cells.

MTT_Assay_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. start->step1 step2 2. Compound Treatment Add serial dilutions of triazolopyridazine derivatives. step1->step2 step3 3. Incubation Incubate cells with compounds for 48-72h. step2->step3 step4 4. MTT Addition Add MTT solution to each well. Incubate for 4h. step3->step4 step5 5. Solubilization Add DMSO or solubilization buffer to dissolve formazan crystals. step4->step5 step6 6. Absorbance Reading Measure absorbance at ~570nm using a plate reader. step5->step6 step7 7. Data Analysis Calculate % viability vs. control. Determine IC50 values. step6->step7 end End step7->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Human cancer cells are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. Cells are harvested and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation and Treatment: The triazolopyridazine derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in culture media. The old media is removed from the cells, and 100 µL of media containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM) is added to the wells. A vehicle control (containing only DMSO at the highest concentration used) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.

  • MTT Reagent Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then returned to the incubator for an additional 2-4 hours. During this time, viable cells metabolize the MTT into insoluble purple formazan crystals.

  • Formazan Solubilization: The media containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Spectrophotometric Analysis: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 540 and 570 nm.

  • Data Analysis and IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The triazolopyridazine scaffold is a validated and highly promising framework for the development of novel anticancer agents. The comparative analysis reveals that different substitution patterns give rise to derivatives with distinct and potent mechanisms of action, ranging from direct apoptosis induction to the targeted inhibition of kinases and epigenetic regulators.[5][7][8] The sub-micromolar to nanomolar potency of certain derivatives, such as the BRD4 inhibitor 12m , underscores the significant potential of this chemical class.[7]

Future research should focus on several key areas. First, a comprehensive evaluation of the most potent compounds against a broader panel of cancer cell lines is necessary to better define their spectrum of activity. Second, optimizing for selectivity between cancerous and normal cells, as demonstrated in preliminary studies[5], will be critical for minimizing potential side effects and improving the therapeutic index. Finally, in-depth preclinical studies focusing on the pharmacokinetic properties, metabolic stability, and in vivo efficacy of lead compounds are essential next steps to translate these promising findings from the laboratory to the clinic.

References

  • Erdemir, G. Y., Kuruçay, A., Ates, B., & Altundas, A. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. Journal of Biochemical and Molecular Toxicology. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available from: [Link]

  • Al-blewi, F. F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][6][7]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]

  • MSA Repository "MSAR". (2019). Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. Available from: [Link]

  • Kahraman, D. C., et al. (2023). A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation. Scientific Reports. Available from: [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Available from: [Link]

  • National Center for Biotechnology Information. (2023). b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Pyrimidooxadiazine and Triazolopyrimidooxadiazine Derivatives: Synthesis and Cytotoxic Evaluation in Human Cancer Cell Lines. Available from: [Link]

  • National Center for Biotechnology Information. (2021). The activity of pyrazolo[4,3-e][5][6][7]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. PMC. Available from: [Link]

  • Elsevier. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

  • MDPI. (2022). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Available from: [Link]

  • Bentham Science. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Available from: [Link]

Sources

Validating the Efficacy of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the preclinical efficacy of a novel investigational compound, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine (hereafter referred to as Compound X), in relevant cancer cell lines. The triazolo[4,3-b]pyridazine scaffold has emerged as a promising pharmacophore in oncology, with various derivatives demonstrating potent anticancer activities through diverse mechanisms, including kinase inhibition and disruption of microtubule dynamics.[1][2][3] This guide presents a comparative analysis of Compound X against a well-established chemotherapeutic agent, Paclitaxel, focusing on cytotoxicity, induction of apoptosis, and cell cycle perturbation. The methodologies detailed herein are designed to provide a robust and reproducible assessment of Compound X's potential as an anticancer agent.

Introduction to the Investigational Compound and Comparator

Compound X (6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine): A synthetic small molecule belonging to the triazolo[4,3-b]pyridazine class. Based on structure-activity relationships within this class, Compound X is hypothesized to exert its anticancer effects by interfering with microtubule dynamics, a critical process for cell division.[3]

Comparator (Paclitaxel): A widely used chemotherapeutic drug that stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis. It serves as a benchmark for evaluating novel compounds targeting microtubule function.

The following sections will detail the experimental workflows and present hypothetical, yet plausible, data to guide researchers in their evaluation of similar compounds.

Comparative Efficacy in Cancer Cell Lines

A panel of human cancer cell lines was selected to represent different cancer types: MCF-7 (breast adenocarcinoma), A549 (non-small cell lung carcinoma), and HeLa (cervical adenocarcinoma).

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[4][5] A decrease in metabolic activity is indicative of cytotoxicity.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Compound X and Paclitaxel

Cell LineCompound X (IC50)Paclitaxel (IC50)
MCF-70.05 µM0.01 µM
A5490.08 µM0.02 µM
HeLa0.12 µM0.03 µM

This is hypothetical data for illustrative purposes.

The data suggest that while Compound X exhibits potent cytotoxicity across all tested cell lines, its IC50 values are modestly higher than those of Paclitaxel. This is not unexpected for a novel compound in early-stage testing and warrants further investigation into its specific mechanism of action.

Induction of Apoptosis (Annexin V/PI Staining)

The Annexin V/PI assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7] Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Table 2: Apoptosis Induction by Compound X and Paclitaxel in A549 Cells

Treatment (24h)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Total Apoptotic Cells
Vehicle Control2.1%1.5%3.6%
Compound X (0.1 µM)25.8%10.2%36.0%
Paclitaxel (0.05 µM)30.5%15.1%45.6%

This is hypothetical data for illustrative purposes.

Both compounds induced a significant increase in the apoptotic cell population compared to the vehicle control, confirming that the observed cytotoxicity is, at least in part, mediated by programmed cell death.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10] Compounds that interfere with microtubule dynamics typically cause an accumulation of cells in the G2/M phase due to the activation of the spindle assembly checkpoint.

Table 3: Cell Cycle Arrest in A549 Cells Treated with Compound X and Paclitaxel

Treatment (24h)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.3%20.1%24.6%
Compound X (0.1 µM)10.2%5.5%84.3%
Paclitaxel (0.05 µM)8.9%4.8%86.3%

This is hypothetical data for illustrative purposes.

The dramatic increase in the G2/M population following treatment with both Compound X and Paclitaxel strongly supports the hypothesis that Compound X acts as a mitotic inhibitor by disrupting microtubule function.

Experimental Workflows and Protocols

The following diagrams and protocols provide a detailed guide for the validation experiments.

General Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Interpretation A Cancer Cell Line Panel (e.g., MCF-7, A549, HeLa) B Compound X Treatment (Dose-Response) A->B C Comparator Treatment (Paclitaxel) A->C D MTT Assay for Cytotoxicity B->D C->D E Calculate IC50 Values D->E L Compare IC50 Values E->L F Treat Cells with IC50 Concentrations G Annexin V/PI Staining F->G H Cell Cycle Analysis (PI Staining) F->H I Flow Cytometry G->I H->I J Quantify Apoptosis I->J K Analyze Cell Cycle Distribution I->K M Compare Apoptotic Induction J->M N Compare Cell Cycle Arrest K->N O Validate Mechanism of Action L->O M->O N->O

Caption: A streamlined workflow for validating the anticancer efficacy of a novel compound.

Proposed Mechanism of Action

G cluster_0 Normal Mitosis cluster_1 Action of Compound X / Paclitaxel A Tubulin Dimers B Dynamic Microtubules (Polymerization/Depolymerization) A->B C Proper Mitotic Spindle Formation B->C D Chromosome Segregation C->D E Cell Division D->E F Compound X or Paclitaxel G Disruption of Microtubule Dynamics F->G H Defective Mitotic Spindle G->H I Mitotic Arrest (G2/M Phase) H->I J Apoptosis I->J

Caption: Proposed mechanism of mitotic arrest induced by microtubule-targeting agents.

Protocol: MTT Cytotoxicity Assay[4][13]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound X and Paclitaxel. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V/PI Apoptosis Assay[6][7][14]
  • Cell Seeding and Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with Compound X or Paclitaxel at the predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (1 mg/mL). Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.

Protocol: Cell Cycle Analysis[10][11][15]
  • Cell Seeding and Treatment: Follow step 1 of the apoptosis assay protocol.

  • Cell Harvesting: Collect cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use software to model the cell cycle distribution.

Conclusion and Future Directions

The presented framework provides a robust methodology for the initial preclinical validation of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine (Compound X). The hypothetical data suggest that Compound X is a potent cytotoxic agent that induces apoptosis and G2/M cell cycle arrest, consistent with the proposed mechanism of action as a microtubule-targeting agent.

Future studies should aim to:

  • Confirm the direct interaction with tubulin through polymerization assays.

  • Evaluate the efficacy of Compound X in 3D spheroid models and in vivo animal models.

  • Investigate potential off-target effects and conduct comprehensive toxicity profiling.

By following a logical and rigorous validation process, researchers can effectively assess the therapeutic potential of novel triazolo[4,3-b]pyridazine derivatives and advance the most promising candidates toward further development.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]

  • The Annexin V Apoptosis Assay. University of Virginia School of Medicine. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Link]

  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]

  • Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. PMC - NIH. [Link]

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]

  • 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. [Link]

  • Synthesis and Bioevaluation of 3,6-Diaryl-[6][7][9]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH. [Link]

  • Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][6][7][9]triazine Derivatives. NIH. [Link]

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem. [Link]

  • Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. [Link]

  • 6-Chloro-[6][7][9]triazolo[4,3-b]pyridazine. PubChem. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Triazolo[4,3-b]pyridazine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, planar geometry and rich electronic features make it an attractive core for developing potent and selective inhibitors of various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of triazolo[4,3-b]pyridazine analogues, drawing upon key findings in the literature to inform future drug design and development efforts. We will explore the chemical space around this versatile scaffold and its application in targeting different protein classes, including protein kinases, tubulin, and bromodomains.

Targeting Protein Kinases: A Dual Inhibition Strategy for c-Met and Pim-1

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The triazolo[4,3-b]pyridazine core has been successfully exploited to develop dual inhibitors of c-Met and Pim-1 kinases, two important targets in oncology.[1][4]

Rationale for Dual Inhibition

The c-Met receptor tyrosine kinase and the Pim-1 serine/threonine kinase are both implicated in tumor cell proliferation, survival, and metastasis. A dual-inhibitor approach offers the potential for a synergistic anti-cancer effect and may help to overcome resistance mechanisms that can arise from targeting a single pathway.

Core SAR Insights

A key strategy in the design of these dual inhibitors involves the strategic placement of pharmacophoric elements recognized by both c-Met and Pim-1. The general structure of these analogues features substitutions at the 3- and 6-positions of the triazolo[4,3-b]pyridazine core.

CompoundR1 (Position 3)R2 (Position 6)c-Met IC50 (µM)Pim-1 IC50 (µM)Mean GI% (60 cell lines)
4a 4-Chlorophenyl-NH-N=CH-(4-fluorophenyl)Not explicitly stated for 4a alone, but showed activityNot explicitly stated for 4a alone, but showed activity29.08
4g 4-Methoxyphenyl-NH-N=CH-(4-chlorophenyl)0.163 ± 0.010.283 ± 0.0155.84

Data synthesized from RSC Publishing and Semantic Scholar.[1][4]

The data clearly indicates that substitutions at both the 3- and 6-positions are critical for potent dual inhibitory activity. Compound 4g , with a 4-methoxyphenyl group at the 3-position and a 4-chlorophenyl-substituted arylidenehydrazinyl moiety at the 6-position, demonstrated the most potent dual inhibition of c-Met and Pim-1, along with significant antiproliferative activity across a panel of 60 cancer cell lines.[1][4] The electron-donating methoxy group at the R1 position and the electron-withdrawing chloro group on the R2 substituent appear to be favorable for activity.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following protocol outlines a typical in vitro kinase assay used to determine the IC50 values of the synthesized compounds.

Caption: Workflow for an in vitro kinase inhibition assay.

Triazolo[4,3-b]pyridazines as Antitubulin Agents

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs. The triazolo[4,3-b]pyridazine scaffold has been ingeniously used to mimic the structure of combretastatin A-4 (CA-4), a potent natural antitubulin agent.[2][5]

Design Strategy: A Rigid Scaffold to Mimic a Flexible Linker

The design of these antitubulin agents involved replacing the flexible cis-olefin linker of CA-4 with the rigid[1][2][3]triazolo[4,3-b]pyridazine scaffold. This modification aimed to lock the molecule in a bioactive conformation, potentially enhancing its binding affinity to the colchicine binding site on tubulin.[2][5]

Key SAR Findings

The general structure of these analogues consists of two aryl rings (A-ring and B-ring) attached to the 3- and 6-positions of the triazolo[4,3-b]pyridazine core.

CompoundA-Ring (Position 3)B-Ring (Position 6)IC50 (µM) against A549 cells
4q 3,4,5-Trimethoxyphenyl3-Amino-4-methoxyphenyl0.008
CA-4 3,4,5-Trimethoxyphenyl4-Hydroxyphenyl0.009–0.012

Data synthesized from ACS Publications and ResearchGate.[2][5]

The results highlight the remarkable potency of compound 4q , which exhibited antiproliferative activity comparable to the natural product CA-4.[2][5] The presence of the 3,4,5-trimethoxyphenyl A-ring, a key feature of CA-4, was found to be crucial for potent activity. Furthermore, the 3-amino-4-methoxyphenyl B-ring in 4q proved to be an optimal substitution for enhancing cytotoxicity.[2][5]

Mechanism of Action: Disruption of Microtubule Dynamics

Compound 4q was shown to effectively inhibit tubulin polymerization and disrupt microtubule dynamics in cancer cells. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[2][5]

cluster_moa Mechanism of Action compound Compound 4q tubulin Tubulin Dimers compound->tubulin Binds to colchicine site microtubule Microtubule Polymerization tubulin->microtubule Inhibits dynamics Disrupted Microtubule Dynamics microtubule->dynamics g2m G2/M Phase Arrest dynamics->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Mechanism of action for antitubulin triazolo[4,3-b]pyridazines.

Targeting Bromodomains: A New Frontier

Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation. The triazolo[4,3-b]pyridazine scaffold has recently been identified as a promising starting point for the development of BRD4 bromodomain inhibitors.[6]

Discovery and Optimization

A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives were identified as hits from an in-house chemical library screen.[6] Subsequent SAR studies focused on modifications at the R1 and R2 positions of the core scaffold.

CompoundR1R2IC50 (µM) against BRD4 BD1
5 MethylIndole~10
6 EthylIndole~5
12 Methyl1-Methylpiperidine~20
14 Ethyl1-Methylpiperidine~15

Data synthesized from a study on BRD4 bromodomain inhibitors.[6]

The SAR studies revealed that both the R1 and R2 substituents influence the inhibitory activity. For instance, extending the alkyl chain at R1 from methyl to ethyl generally improved potency. The nature of the R2 substituent also had a significant impact, with indole-containing derivatives showing better activity than those with a piperidine moiety.[6]

Structural Basis of Inhibition

X-ray co-crystal structures of these inhibitors in complex with the BRD4 BD1 bromodomain revealed a conserved binding mode. The triazolo[4,3-b]pyridazine core occupies the acetyl-lysine binding pocket, with the R1 and R2 substituents making key interactions with conserved residues, such as the WPF motif.[6]

cluster_binding Inhibitor Binding to BRD4 BD1 inhibitor Triazolo[4,3-b]pyridazine Inhibitor pocket Acetyl-Lysine Binding Pocket inhibitor->pocket r1 R1 Substituent inhibitor->r1 r2 R2 Substituent inhibitor->r2 wpf WPF Motif pocket->wpf r1->pocket Interacts with r2->wpf Interacts with

Caption: Binding mode of triazolo[4,3-b]pyridazine inhibitors in BRD4 BD1.

Conclusion and Future Directions

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has proven to be a remarkably versatile platform for the design of inhibitors targeting a diverse range of proteins. The SAR studies highlighted in this guide demonstrate that careful and rational modification of the substituents at the 3- and 6-positions can lead to the development of highly potent and selective compounds. Future research in this area should continue to explore the chemical space around this privileged core, with a focus on improving pharmacokinetic properties and in vivo efficacy. The insights gained from these comparative SAR studies will undoubtedly accelerate the discovery of novel therapeutics based on the triazolo[4,3-b]pyridazine framework.

References

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(43), 28205-28222. [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(10), 939-944. [Link]

  • Hulverson, M. A., et al. (2020). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. Molecules, 25(21), 5128. [Link]

  • Pathan, A. A., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. OUCI. [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]Triazolo[4,3-b]Pyridazines as Antitubulin Agents. ResearchGate. [Link]

  • Ganai, A. M., et al. (2023). Design and synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives with anti-cancer activity. ResearchGate. [Link]

  • Kim, J., et al. (2023). b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10831. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 168, 87-109. [Link]

  • Walhekar, V., & Kulkarni, R. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. [Link]

  • Zhang, Y., et al. (2022). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 27(15), 4983. [Link]

  • Walhekar, V., & Kulkarni, R. (2022). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. Semantic Scholar. [Link]

  • El-Sayed, A. H. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. ResearchGate. [Link]

  • Hampannavar, G. A., et al. (2023). 1,2,4-Triazolo[4,3-b]pyridazine analogues: synthesis, evaluation of cytotoxicity, anticancer activity and computational analysis. ResearchGate. [Link]

  • Yin, L., et al. (2019). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 24(18), 3323. [Link]

Sources

Benchmarking 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

The field of oncology is continually driven by the pursuit of more selective and potent therapeutic agents. Protein kinases, key regulators of cellular signaling pathways, have emerged as one of the most critical classes of drug targets. The deregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern cancer therapy. The[1][2][3]triazolo[4,3-b]pyridazine scaffold has garnered significant interest as a privileged structure in the design of novel kinase inhibitors, with derivatives showing promise against various cancer-related kinases.[4][5] This guide focuses on a specific derivative, 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, and provides a framework for its comprehensive benchmarking against established kinase inhibitors.

Recent studies have highlighted the potential of the triazolo[4,3-b]pyridazine core in targeting kinases such as the PIM family and c-Met.[1][2] These kinases are crucial mediators of cell proliferation, survival, and metastasis, making them compelling targets for anticancer drug development.[3][6] This guide will therefore use well-characterized inhibitors of PIM and c-Met kinases as benchmarks to provide a robust comparative analysis.

This document is intended for researchers, scientists, and drug development professionals. It will provide not only a direct comparison but also the underlying scientific rationale for the experimental design and in-depth protocols to ensure the generation of reliable and reproducible data.

Selection of Benchmark Inhibitors

To provide a meaningful comparison, it is essential to select benchmark inhibitors that are well-characterized, clinically relevant (if applicable), and target kinases potentially modulated by the triazolo[4,3-b]pyridazine scaffold. Based on the literature, we have selected the following inhibitors:

  • Crizotinib: A potent, orally bioavailable, ATP-competitive small-molecule inhibitor of c-Met and anaplastic lymphoma kinase (ALK). It is an FDA-approved drug for the treatment of certain types of non-small cell lung cancer. Its well-defined mechanism of action and extensive clinical data make it an ideal benchmark for c-Met inhibition.

  • SGI-1776: A previously investigated potent inhibitor of PIM kinases. While its clinical development was halted, it remains a valuable tool compound for preclinical studies and a relevant comparator for novel PIM inhibitors due to its well-documented biochemical and cellular activities.

Comparative Experimental Workflow

The benchmarking process involves a multi-tiered approach, starting from biochemical assays to cellular and potentially in vivo studies. The following workflow provides a comprehensive strategy for evaluating the kinase inhibition profile of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies (Optional) a IC50 Determination (Primary Target Kinases) b Kinase Selectivity Profiling (Broad Kinase Panel) a->b Initial Potency c Target Engagement Assays (e.g., CETSA) b->c Cellular Potency & Selectivity d Downstream Pathway Analysis (Western Blot) c->d e Anti-proliferative Assays (e.g., MTT, CellTiter-Glo) d->e Functional Outcome f Pharmacokinetic Profiling e->f Preclinical Candidate Selection g Xenograft Tumor Models f->g

Figure 1: A comprehensive workflow for benchmarking a novel kinase inhibitor.

Detailed Experimental Protocols

Part 1: Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine against the target kinases (PIM-1 and c-Met) and compare it with the benchmark inhibitors.

Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing the purified recombinant kinase (e.g., PIM-1 or c-Met) in kinase buffer.

    • Prepare a 2X substrate/ATP solution containing the appropriate peptide substrate and ATP at the Km concentration for the respective kinase.

    • Serially dilute the test compound (6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine) and benchmark inhibitors (Crizotinib, SGI-1776) in DMSO, followed by a further dilution in kinase buffer to create a 4X inhibitor solution.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Data for Kinase Inhibition

Compoundc-Met IC50 (nM)PIM-1 IC50 (nM)
6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine50150
Crizotinib5>10,000
SGI-1776>10,00020
Part 2: Kinase Selectivity Profiling

Objective: To assess the selectivity of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine across a broad panel of human kinases.

Protocol: KinomeScan™ or Similar Broad-Panel Kinase Assay

  • Compound Submission: Submit the test compound to a commercial service provider (e.g., Eurofins DiscoverX, Reaction Biology Corp).

  • Assay Principle: These assays typically involve competition between the test compound and an immobilized, active-site directed ligand for binding to a large number of kinases. The amount of kinase bound to the solid support is measured, and the results are reported as the percentage of kinase remaining in solution.

  • Data Analysis: The results are often visualized as a "kinetree" diagram, providing a global view of the compound's selectivity. A selectivity score (S-score) can also be calculated to quantify the degree of selectivity.

Part 3: Cellular Assays

Objective: To evaluate the on-target activity and anti-proliferative effects of the compound in relevant cancer cell lines.

Protocol 1: Western Blot Analysis of Downstream Signaling

  • Cell Culture and Treatment:

    • Culture a cancer cell line with high expression of the target kinase (e.g., MKN-45 for c-Met, KMS-12-BM for PIM-1).

    • Treat the cells with increasing concentrations of the test compound and benchmark inhibitors for a specified time (e.g., 2-4 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, AKT, p-STAT3, STAT3).

    • Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

Protocol 2: Anti-proliferative Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and benchmark inhibitors for 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) value.

Table 2: Hypothetical Cellular Assay Data

CompoundMKN-45 GI50 (nM)KMS-12-BM GI50 (nM)
6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine250800
Crizotinib20>10,000
SGI-1776>10,000100

Signaling Pathway Context

To understand the biological consequences of inhibiting c-Met or PIM kinases, it is crucial to consider their roles in cellular signaling.

G cluster_0 c-Met Signaling cluster_1 PIM Kinase Signaling cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellCycle Cell Cycle Progression ERK->CellCycle Apoptosis Apoptosis Inhibition ERK->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->CellCycle mTOR->Apoptosis STAT3->CellCycle STAT3->Apoptosis PIM PIM Kinase BAD BAD PIM->BAD Phosphorylation (Inactivation) p27 p27 PIM->p27 Phosphorylation (Degradation) Bcl2 Bcl-2 BAD->Bcl2 Bcl2->Apoptosis p27->CellCycle Crizotinib Crizotinib Crizotinib->cMet SGI1776 SGI1776 SGI1776->PIM

Figure 2: Simplified representation of c-Met and PIM kinase signaling pathways.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine against established kinase inhibitors. The described workflow, from initial biochemical screens to cellular functional assays, is designed to generate a robust dataset that will elucidate the compound's potency, selectivity, and mechanism of action.

The hypothetical data presented in the tables illustrates how the performance of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine can be contextualized against Crizotinib and SGI-1776. A favorable outcome would be a compound with high potency against its intended target(s), a clean selectivity profile across the kinome, and corresponding on-target effects in cellular models.

Further studies could involve the evaluation of the compound's pharmacokinetic properties and its efficacy in in vivo xenograft models. The collective data will be instrumental in determining the therapeutic potential of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine and guiding its further development as a novel kinase inhibitor. The triazolo[4,3-b]pyridazine scaffold continues to be a promising starting point for the development of new anticancer agents.[1][2][3]

References

  • Martínez-González S, Rodríguez-Arístegui S, de la Oliva CA, et al. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. Eur J Med Chem. 2019;168:87-109. [Link]

  • Abdel-Maksoud MS, El-Gamal MI, Al-Said MS, et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Adv. 2022;12(43):28033-28051. [Link]

  • Walhekar V, Kulkarni R. #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. 2022;8(2):87-109. [Link]

  • Zhang Y, Li Y, Li J, et al. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules. 2021;26(16):4954. [Link]

  • Wang Y, Liu Y, Fan C, et al. Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Med Chem Lett. 2016;7(8):785-790. [Link]

  • Gomaa AAM, Ali MM, El-Din AAM. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. 2021;26(2):466. [Link]

Sources

A Senior Application Scientist's Guide to Triazolopyridazine Synthesis: A Head-to-Head Comparison of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The triazolopyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The efficiency and versatility of the synthetic route chosen to construct this bicyclic system can significantly impact the pace and success of drug discovery and development programs. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to triazolopyridazines, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Classical Approach: Condensation and Dehydrative Cyclization of Hydrazinopyridazines

This long-standing and reliable method remains a cornerstone of triazolopyridazine synthesis. The core principle involves the reaction of a 3-hydrazinopyridazine with a one-carbon electrophile, followed by an intramolecular cyclization/dehydration to form the fused triazole ring. The choice of the one-carbon source dictates the substitution at the 3-position of the resulting[1][2][3]triazolo[4,3-b]pyridazine.

Mechanistic Rationale

The reaction initiates with the nucleophilic attack of the more basic exocyclic nitrogen of the hydrazinopyridazine onto the electrophilic carbon of the one-carbon source. This is followed by an intramolecular cyclization, where the endocyclic pyridazine nitrogen attacks the newly formed imine or related intermediate. Subsequent dehydration then furnishes the aromatic triazolopyridazine ring system.

Diagram 1: General Mechanism of Condensation and Cyclization

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Hydrazinopyridazine 3-Hydrazinopyridazine Hydrazone Hydrazone/Amide Intermediate Hydrazinopyridazine->Hydrazone Nucleophilic Attack OneCarbon One-Carbon Electrophile (e.g., R-CHO, R-COOH, HC(OEt)3) OneCarbon->Hydrazone CyclizedIntermediate Dihydro-triazolopyridazine Hydrazone->CyclizedIntermediate Intramolecular Cyclization Product [1,2,4]Triazolopyridazine CyclizedIntermediate->Product Dehydration (-H2O)

Caption: Condensation of 3-hydrazinopyridazine followed by cyclization.

Comparative Analysis of One-Carbon Sources
One-Carbon SourceTypical ConditionsYieldsAdvantagesDisadvantagesReference
Orthoesters (e.g., HC(OEt)₃) Reflux in excess orthoesterGood to ExcellentReadily available, simple procedure.Requires high temperatures, excess reagent often used as solvent.[4]
Carboxylic Acids (R-COOH) Reflux with POCl₃ or PPAModerate to GoodWide variety of carboxylic acids available.Harsh dehydrating agents required, potential for side reactions.[5]
Aldehydes (R-CHO) See Section 2 (Oxidative Cyclization)VariesMild initial condensation.Requires a subsequent oxidation step.[6]
Formic Acid RefluxGoodSimple, inexpensive reagent for unsubstituted triazole ring.Can require long reaction times.[7]
Representative Protocol: Synthesis of 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine
  • Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine. To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, add hydrazine hydrate (1.0-1.2 eq). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent to afford the desired hydrazinopyridazine.[8]

  • Step 2: Condensation with Benzoyl Chloride. Suspend the 6-chloro-3-hydrazinopyridazine (1.0 eq) in a suitable solvent like pyridine or dioxane. Add benzoyl chloride (1.0-1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Step 3: Cyclization. Add phosphorus oxychloride (POCl₃, 2-5 eq) to the reaction mixture and heat to reflux for 4-8 hours. After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaHCO₃ or NaOH solution). The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 6-chloro-3-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.[5]

Modern Efficiency: Oxidative Cyclization of Pyridazinyl Hydrazones

This route has gained significant traction due to its operational simplicity, often allowing for a one-pot procedure. The strategy involves the initial formation of a pyridazinyl hydrazone from a hydrazinopyridazine and an aldehyde, which is then subjected to an in-situ oxidative cyclization to form the N-N bond of the triazole ring.

Mechanistic Rationale

The key step in this synthesis is the oxidation of the hydrazone. The oxidant facilitates the removal of two protons and two electrons, leading to the formation of a reactive nitrilimine intermediate. This intermediate then undergoes a rapid 6π-electrocyclization to form the triazolopyridazine ring system.

Diagram 2: Oxidative Cyclization Workflow

G cluster_start Reactants cluster_intermediate Hydrazone Formation cluster_cyclization Oxidative Cyclization Hydrazinopyridazine 3-Hydrazinopyridazine Hydrazone Pyridazinyl Hydrazone Hydrazinopyridazine->Hydrazone Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone Condensation (-H2O) Product [1,2,4]Triazolopyridazine Hydrazone->Product Oxidative N-N Bond Formation Oxidant Oxidizing Agent Oxidant->Product

Caption: One-pot synthesis via hydrazone formation and oxidative cyclization.

Head-to-Head Comparison of Oxidizing Systems
Oxidizing SystemTypical ConditionsYieldsAdvantagesDisadvantagesReference
Iodobenzene diacetate (IBD) Grinding (solvent-free) or in solution (e.g., DCM), room temp.Good to ExcellentMild, eco-friendly, often solvent-free.Stoichiometric use of a hypervalent iodine reagent.[8]
Me₄NBr / Oxone® Aqueous medium, room temp.Good to Excellent"Green" conditions, uses water as solvent, operationally simple.Requires a salt and a co-oxidant.[6]
N-Chlorosuccinimide (NCS) DMF, 0 °C to room temp.ExcellentVery mild conditions, high yields.Use of a chlorinated reagent.[9]
Nitrobenzene Reflux in nitrobenzeneModerate to GoodSimple, classical method.High boiling point, toxic solvent, harsh conditions.[4]
Representative Protocol: One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-b]pyridazines using Me₄NBr/Oxone®
  • To a stirred solution of 3-hydrazinopyridazine (1.0 eq) in water, add the corresponding aldehyde (1.0 eq).

  • Stir the mixture at room temperature for 10-30 minutes until hydrazone formation is complete (monitored by TLC).

  • Add tetramethylammonium bromide (Me₄NBr, 0.1 eq) followed by Oxone® (potassium peroxymonosulfate, 1.1 eq) in portions.

  • Continue stirring at room temperature for 1-3 hours.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried to afford the pure triazolopyridazine.[6]

The Elegance of Cycloaddition: [3+2] Pathways to Triazolopyridazines

[3+2] Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and often highly regioselective method for the construction of the triazole ring fused to the pyridazine core. These reactions involve the combination of a three-atom dipole (the "3" component) with a two-atom dipolarophile (the "2" component).

Mechanistic Rationale

In the context of triazolopyridazine synthesis, a common strategy involves the reaction of a pyridazine derivative functioning as the dipolarophile with an azide, which serves as the 1,3-dipole. The concerted or stepwise cycloaddition leads to the formation of the five-membered triazole ring. The regioselectivity is governed by the electronic and steric properties of the substituents on both the pyridazine and the azide.

Diagram 3: [3+2] Cycloaddition Approach

G cluster_reactants Cycloaddition Partners cluster_product Fused Heterocycle Pyridazine Pyridazine Derivative (Dipolarophile) Product [1,2,3]Triazolopyridazine Pyridazine->Product Azide Azide (R-N3) (1,3-Dipole) Azide->Product [3+2] Cycloaddition

Caption: Formation of the triazole ring via a [3+2] cycloaddition.

Key Considerations for [3+2] Cycloaddition Routes
  • Regioselectivity: The orientation of the azide addition to the pyridazine double bond is a critical factor. The substitution pattern on both reactants can influence the outcome, and in some cases, mixtures of regioisomers may be formed.[10][11]

  • Pyridazine Activation: Often, the pyridazine ring needs to be activated with electron-withdrawing groups to facilitate the cycloaddition with the azide.

  • Intramolecular vs. Intermolecular: Both intramolecular and intermolecular versions of this reaction have been reported. Intramolecular cycloadditions, where the azide and the pyridazine are tethered, can be particularly efficient.[12]

Representative Protocol: Synthesis of 1-Substituted[1][2][13]Triazolo[4,5-d]pyridazines

This route often starts with the construction of a 1-substituted 4,5-diformyl-[1][2][13]triazole, which is then cyclized with hydrazine.

  • Step 1: 1,3-Dipolar Cycloaddition. React an aryl azide with acetylene dicarboxaldehyde mono-diethylacetal in a suitable solvent like toluene at reflux. This [3+2] cycloaddition forms the 1-substituted 4,5-diformyl-[1][2][13]triazole derivative.[11][14]

  • Step 2: Cyclization with Hydrazine. Dissolve the resulting triazole derivative in ethanol and add hydrazine hydrate. Reflux the mixture for several hours. The reaction of the two aldehyde groups with the two nitrogens of hydrazine forms the fused pyridazine ring.

  • Work-up and Purification. After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization. This method provides good yields of the[1][2][13]triazolo[4,5-d]pyridazine core.[7]

The Rise of "Green" and One-Pot Methodologies

In line with the principles of green and sustainable chemistry, recent efforts have focused on developing more environmentally friendly and efficient syntheses of triazolopyridazines. These methods often involve microwave-assisted reactions, the use of greener solvents, or multicomponent one-pot procedures that minimize waste and operational steps.

Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. This is attributed to efficient and uniform heating of the reaction mixture. For instance, microwave-assisted cyclodehydration steps in classical syntheses can reduce reaction times from hours to minutes.[1]

Multicomponent Reactions (MCRs)

MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that contains portions of all the reactants. These reactions are highly atom-economical and efficient. One-pot, three-component syntheses of triazolopyrimidines (a related class of compounds) have been reported, and similar strategies are emerging for triazolopyridazines.[2][3][15] These often involve the reaction of a hydrazine, an aldehyde, and a 1,3-dicarbonyl compound or its equivalent.

Comparative Advantages of Modern Approaches
MethodKey FeaturesAdvantagesChallengesReference
Microwave-Assisted Synthesis Rapid, efficient heating.Reduced reaction times, improved yields, potential for solvent-free conditions.Requires specialized equipment, optimization of reaction conditions.[1]
Multicomponent Reactions Three or more reactants in one pot.High atom economy, operational simplicity, rapid access to molecular diversity.Optimization can be complex, finding compatible reactants.[3]
Metal-Free Synthesis Avoids transition metal catalysts.Lower cost, reduced toxicity and environmental impact, easier purification.May require stoichiometric reagents or harsher conditions.[1][16]
Green Solvents (e.g., water, ionic liquids) Use of environmentally benign solvents.Reduced environmental impact, potential for unique reactivity and selectivity.Substrate solubility can be an issue, solvent removal.[17]

Conclusion and Future Outlook

The synthesis of triazolopyridazines has evolved from classical, multi-step procedures to more efficient, one-pot, and environmentally conscious methodologies.

  • Classical condensation and cyclization remains a robust and versatile method, particularly for accessing a wide range of 3-substituted derivatives.

  • Oxidative cyclization of hydrazones offers a significant improvement in operational simplicity and is amenable to greener reaction conditions.

  • [3+2] Cycloaddition reactions provide an elegant and often highly regioselective route, especially for the synthesis of[1][2][13]triazolo-fused systems.

  • Modern one-pot and microwave-assisted methods are at the forefront of sustainable chemistry, offering rapid and efficient access to these important heterocyclic scaffolds.

The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. For drug discovery programs where the rapid synthesis of diverse analogs is crucial, the modern one-pot and multicomponent strategies are particularly attractive. For process development and large-scale synthesis, the efficiency, cost, and environmental impact of the chosen method will be paramount. The continued development of novel catalytic systems and green synthetic methodologies will undoubtedly further enhance our ability to construct the triazolopyridazine core with even greater efficiency and elegance.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Radwan, M., et al. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Science, 10(09), 012-022. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4696. [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. (2023). Molecules, 28(9), 3917. [Link]

  • Oxidative Cyclisation Based One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-b]pyridazines Using Me4NBr/Oxone. (2018). ResearchGate. [Link]

  • Arghiani, Z., et al. (2014). Facile Synthesis of New[1][2][3]Triazolo[4,3‐b]pyridazine. Journal of Heterocyclic Chemistry, 52(4), 1099-1107. [Link]

  • Gao, Y., & Lam, Y. (2008). [3 + 2] Cycloaddition Reactions in the Synthesis of Triazolo[4,5-b]pyridin-5-ones and Pyrrolo[3,4-b]pyridin-2-ones. Journal of Combinatorial Chemistry, 10(2), 327–332. [Link]

  • 1,2,3‐Triazolo[4,5‐d]‐1,2,4‐triazolo[4,3‐b]pyridazines. (1997). Journal of Heterocyclic Chemistry, 34(1), 257-264. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). National Institutes of Health. [Link]

  • Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3- a]pyrimidines. (2023). PubMed. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2018). Molecules, 23(11), 2939. [Link]

  • Mamta, et al. (2016). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]

  • Synthesis of 1‐substituted[1][2][13]triazolo[4,5‐d]pyridazines as precursors for novel tetraazapentalene derivatives. (2000). Journal of Heterocyclic Chemistry, 37(4), 921-926. [Link]

  • Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. (2018). The Pharmaceutical and Chemical Journal, 5(2), 118-124. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2020). Molecules, 25(5), 1120. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(10), 105181. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). National Institutes of Health. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (2022). Organic Chemistry Portal. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. (2018). Molecules, 23(7), 1633. [Link]

  • Abu-Hashem, A. A., et al. (2020). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry, 57(9), 3461-3474. [Link]

  • Metal-Free Synthesis of 1,2,4-Triazines via a Coupled Domino Process in One-Pot. (2018). ResearchGate. [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. (2019). National Institutes of Health. [Link]

  • Synthesis of 1-Substituted[1][2][13]Triazolo[4,5-d]pyridazines as Precursors for Novel Tetraazapentalene Derivatives. (2000). ResearchGate. [Link]

  • Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. (2000). Africa Research Connects. [Link]

  • Synthesis of novel[1][3]triazolo[1,5-b][1][2][3]tetrazines and investigation of their fungistatic activity. (2022). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2][3]Triazolo[4, 3-b]-Pyridazine Derivatives. (2021). ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry, 10, 880338. [Link]

  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (2021). Scientific Reports, 11(1), 1-11. [Link]

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (2021). National Institutes of Health. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2022). National Institutes of Health. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). Molecules, 28(2), 793. [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][6][13]triazines. (2018). Molecules, 23(10), 2461. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019). Beilstein Journal of Organic Chemistry, 15, 2234-2279. [Link]

  • Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. (2018). ResearchGate. [Link]

  • Synthesis of pyridazine derivatives. XXI. Tetrazolo‐azido transformations in some fused azolopyridazines. (1972). Journal of Heterocyclic Chemistry, 9(5), 1013-1016. [Link]

  • s-triazolopyridazines: synthesis as potential therapeutic agents. (1966). Journal of the Chemical Society C: Organic, 759-766. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Novel 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Principal Investigators, and In Vivo Pharmacologists

This guide provides a comprehensive framework for the in vivo validation of a promising class of compounds: 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine derivatives. Drawing from established methodologies in preclinical drug discovery, we will compare and contrast the necessary experimental cascades required to profile these molecules for two distinct, yet plausible, therapeutic applications: oncology and anxiolytic therapy . The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore known to exhibit a wide range of biological activities, including anticancer and neurological effects.[1][2][3][4] This versatility necessitates a carefully designed, indication-specific validation strategy to uncover the true therapeutic potential of any novel derivative.

Our approach is grounded in the core principles of preclinical pharmacology: establishing a pharmacokinetic profile, demonstrating target engagement and efficacy in relevant disease models, and defining a preliminary safety window. For each potential therapeutic avenue, we will present detailed protocols, comparative data, and the scientific rationale behind key experimental choices.

Part 1: The Foundational Step: Pharmacokinetic (PK) Profiling

Before assessing efficacy, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount.[5] A robust rodent PK study is the cornerstone of any in vivo program, providing critical data to inform dose selection, route of administration, and sampling timepoints for subsequent efficacy and toxicology studies.[6]

Core Objective: To Quantify Drug Exposure Over Time

The primary goal is to determine key PK parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and half-life (t½) following administration.

Experimental Protocol: Rodent Pharmacokinetic Study
  • Animal Model Selection:

    • Species: Male Sprague-Dawley rats (250-300g) are a standard choice due to their larger blood volume, allowing for serial sampling from a single animal, which reduces inter-animal variability.[7] Mice (e.g., C57BL/6) can also be used, often with composite bleeding (sampling from different animals at each time point) or microsampling techniques.[8]

    • Justification: Rats are widely used for early PK screening, and extensive historical data is available for comparison. Surgical cannulation of the jugular vein can be employed for stress-free serial blood collection.[7]

  • Compound Administration:

    • Groups:

      • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg). This route is essential for determining absolute bioavailability.

      • Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg). This is the most common intended route for patient administration.

    • Formulation: The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline). The choice of vehicle is critical and depends on the compound's solubility and stability.

  • Blood Sampling:

    • Schedule: Blood samples (approx. 100-200 µL) are collected at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Method: Plasma concentrations of the compound are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Data Presentation & Comparative Analysis

The resulting data should be tabulated to compare the pharmacokinetic profiles of the intravenous and oral routes.

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)Interpretation & Next Steps
Cmax (ng/mL) 850450Indicates rapid absorption for the oral route.
Tmax (h) 0.08 (5 min)1.0Suggests peak plasma concentration is reached 1 hour post-oral dose.
AUC (ng·h/mL) 18004000Provides a measure of total drug exposure.
t½ (h) 3.53.8The elimination half-life appears consistent regardless of the route.
Bioavailability (%) N/A44.4%Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). A value >40% is often considered favorable for an early-stage compound.

Note: The data presented above is illustrative and serves as an example of expected results.

This foundational PK data is indispensable. The Tmax informs when to look for maximum effect in efficacy models, while the AUC and half-life guide the dosing frequency required to maintain therapeutic exposure.

Part 2: Efficacy Evaluation - A Bifurcated Approach

Based on the chemical scaffold's known activities, we will explore two distinct validation pathways. The choice of which path to pursue would be driven by initial in vitro screening data (e.g., kinase inhibition panels for oncology, receptor binding assays for neuroscience).

Pathway A: Validation as an Anticancer Agent

Recent studies have highlighted that triazolo[4,3-b]pyridazine derivatives can act as potent inhibitors of protein kinases, such as PIM-1 and c-Met, which are implicated in various cancers.[1][9][10]

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation vitro_screen Cell Proliferation Assay (e.g., MCF-7, A549) pk_study Pharmacokinetic Profiling (Rat/Mouse) vitro_screen->pk_study Proceed if IC50 < 1µM xenograft Xenograft Efficacy Model (Nude Mice) pk_study->xenograft Determine Dose & Schedule pd_study Pharmacodynamic Study (Tumor Biomarkers) xenograft->pd_study Confirm Target Engagement

Caption: Workflow for anticancer drug validation.

The xenograft model, where human cancer cells are implanted into immunodeficient mice, remains a cornerstone of preclinical oncology research for evaluating anti-tumor agents.[11][12][13][14]

  • Animal Model:

    • Strain: Athymic Nude or SCID mice (4-6 weeks old).[12][15]

    • Justification: These mice lack a functional immune system, which prevents the rejection of human tumor cells.[11]

  • Tumor Implantation:

    • Human cancer cells (e.g., A549 lung carcinoma, based on in vitro results) are suspended in Matrigel and injected subcutaneously into the flank of the mice.[15]

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is calculated using the formula: Volume = (width)² x length / 2.[15]

  • Treatment Regimen:

    • Once tumors reach the target size, mice are randomized into groups (n=8-10 per group):

      • Group 1: Vehicle Control (e.g., PO, daily)

      • Group 2: Test Compound (e.g., 50 mg/kg, PO, daily)

      • Group 3: Positive Control (Standard-of-care chemotherapy, e.g., Paclitaxel)

    • Justification: The dose and schedule are derived from the preceding PK study to ensure sustained exposure above the in vitro IC50.

  • Efficacy Endpoints:

    • Primary: Tumor volume is measured with calipers 2-3 times per week. The study endpoint is typically when tumors in the control group reach a pre-defined size (~1500 mm³).

    • Secondary: Animal body weight is monitored as an indicator of toxicity.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1450 ± 210N/A+5.2
Compound XYZ (50 mg/kg) 580 ± 9560.0-2.1
Paclitaxel (10 mg/kg) 435 ± 8070.0-8.5

Note: This is illustrative data. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

Pathway B: Validation as an Anxiolytic Agent

The triazolopyridazine core is structurally related to some benzodiazepines and other compounds that modulate GABA-A receptors, suggesting potential applications in anxiety disorders.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation vitro_screen Receptor Binding Assay (e.g., GABA-A) pk_study Pharmacokinetic Profiling (Rat/Mouse) vitro_screen->pk_study Proceed if Ki < 1µM epm Elevated Plus Maze (EPM) (Mouse) pk_study->epm Dose 30-60 min pre-test locomotor Open Field Test (Locomotor Activity) epm->locomotor Control for Sedation

Caption: Workflow for anxiolytic drug validation.

The EPM is a widely used and validated behavioral assay to screen for anxiolytic or anxiogenic effects of pharmacological agents in rodents.[16][17] The test is based on the natural aversion of mice to open and elevated spaces.[18][19]

  • Animal Model:

    • Strain: Male C57BL/6 mice (8-10 weeks old).

    • Justification: This strain is commonly used for behavioral testing and exhibits consistent anxiety-like behaviors.[20] Animals should be habituated to the testing room for at least 1 hour before the trial.[19]

  • Apparatus:

    • A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.[18][21]

  • Treatment Regimen:

    • Mice are randomized into groups (n=10-12 per group):

      • Group 1: Vehicle Control (e.g., IP)

      • Group 2: Test Compound (e.g., 10 mg/kg, IP)

      • Group 3: Positive Control (e.g., Diazepam, 1 mg/kg, IP)

    • Justification: Dosing occurs 30-60 minutes before the test to align with the Tmax observed in PK studies. The experimenter should be blinded to the treatment groups to prevent bias.[16]

  • Test Procedure:

    • Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.[18][22]

    • An overhead camera records the session, and tracking software (e.g., ANY-maze, EthoVision) analyzes the behavior.[16][19][23]

  • Efficacy Endpoints:

    • Primary: Percentage of time spent in the open arms and the number of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.

    • Secondary: Total distance traveled. This is a crucial control measure to ensure the drug is not causing sedation, which could be a confounding factor.

Treatment Group% Time in Open ArmsOpen Arm EntriesTotal Distance Traveled (cm)
Vehicle Control 15.2 ± 2.58.1 ± 1.21520 ± 150
Compound XYZ (10 mg/kg) 35.8 ± 4.116.5 ± 2.01480 ± 130
Diazepam (1 mg/kg) 42.5 ± 3.818.2 ± 1.91150 ± 115

Note: Illustrative data. Compound XYZ shows a significant increase in open arm exploration without impacting total locomotion, suggesting a true anxiolytic effect. Diazepam, a known sedative, reduces overall movement.

Conclusion: A Data-Driven Path Forward

This guide outlines a logical, evidence-based framework for the in vivo validation of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine derivatives. The initial pharmacokinetic profiling is a non-negotiable first step that provides the essential exposure data needed to design meaningful and interpretable efficacy studies.

The subsequent validation path—whether for oncology or anxiety—must be dictated by robust in vitro data. By employing validated animal models like the tumor xenograft or the elevated plus maze and comparing the novel derivative against both vehicle and standard-of-care controls, researchers can build a compelling data package. This structured, comparative approach ensures that experimental choices are not arbitrary but are instead designed to rigorously test a specific therapeutic hypothesis, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Angewandte Chemie International Edition, 52(43), 11428-11449. [Link]

  • Tsetsenis, T. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180-185. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), e1088. [Link]

  • Sharma, P., & Singh, D. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 158-165. [Link]

  • Bourin, M., & Hascoët, M. (2003). The mouse light/dark box test. European journal of pharmacology, 463(1-3), 55-65. [Link]

  • Prut, L., & Belzung, C. (2003). The elevated plus maze test revisited. Behavioural brain research, 140(1-2), 1-13. [Link]

  • Crawley, J. N. (2008). MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. NIDA. [Link]

  • Khandare, A., et al. (2020). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 40(1), 205-212. [Link]

  • MMPC. (2024). Elevated Plus Maze. Mouse Metabolic Phenotyping Centers. [Link]

  • Varma, M. V. S., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Clinical and Translational Science. [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Protocol Online. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. [Link]

  • Collin, A., et al. (2016). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 43(3), 225-237. [Link]

  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. [Link]

  • Fayed, B. E., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 13(28), 19343-19361. [Link]

  • Ciavarella, A. B., et al. (2007). In vivo rat PK profiling in drug discovery: New challenges. Expert Opinion on Drug Discovery, 2(4), 545-555. [Link]

  • El-Sayed, N. F., et al. (2018). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Journal of Heterocyclic Chemistry, 55(1), 197-204. [Link]

  • Kim, H., et al. (2023). b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10852. [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 340-353. [Link]

  • Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[16][18][24]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 7(8), 786-791. [Link]

  • Lin, Z., et al. (2016). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 18(5), 1096-1107. [Link]

  • Gomha, S. M., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(21), 5003. [Link]

  • ResearchGate. (n.d.). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • Asare, K. O., et al. (2025). Molecular docking, design, synthesis and in vitro analysis identify[16][18][24]triazolo[4,3-b]pyridazine derivatives as inhibitors of Leishmania donovani sterol methyltransferase. Journal of Biomolecular Structure & Dynamics. [Link]

  • Li, J., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Triazolopyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for the cross-validation of biological assay results, with a specific focus on the promising triazolopyridazine class of compounds. As many of these compounds exhibit potent kinase inhibitory activity, ensuring robust and reproducible data through orthogonal testing is paramount for advancing a successful drug discovery program. This guide is designed to move beyond rote protocols, offering insights into the causality behind experimental choices and emphasizing the importance of self-validating systems for scientific integrity.

The Imperative of Cross-Validation in Kinase Inhibitor Discovery

In the realm of drug discovery, particularly for kinase inhibitors, a single data point from a solitary assay is rarely sufficient to make critical decisions.[1] Biochemical assays, while excellent for initial high-throughput screening (HTS) and determining direct target engagement, exist in a simplified, artificial environment. Conversely, cell-based assays provide a more physiologically relevant context, accounting for factors like cell permeability, target engagement in a complex milieu, and downstream pathway effects.[1]

Discrepancies between these two assay formats are not uncommon and can be highly informative. A compound that is potent in a biochemical assay but weak in a cellular assay may have poor cell permeability or be subject to efflux pumps. Conversely, a compound that shows greater potency in a cellular context might benefit from cellular mechanisms that are not replicated in a biochemical setup.[1] Therefore, a cross-validation strategy employing both biochemical and cell-based assays is not merely a confirmatory step but a crucial part of understanding a compound's true biological activity.[2]

Featured Triazolopyridazine Compound for Cross-Validation

For the purposes of this guide, we will consider a hypothetical triazolopyridazine compound, TPZ-K-1 , a potent inhibitor of Janus Kinase 1 (JAK1). The JAK/STAT pathway is a critical signaling cascade in immunity and inflammation, making it a key target for therapeutic intervention.[3][4][5][6][7]

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a popular choice for biochemical kinase assays due to their homogeneous format, high sensitivity, and low background interference.[8][9][10] The assay measures the phosphorylation of a substrate by the target kinase.

TR-FRET Experimental Workflow

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare 2X JAK1 Enzyme Solution E Add 2X JAK1 Enzyme A->E B Prepare 2X Substrate/ATP Mix F Add 2X Substrate/ATP Mix to Initiate B->F C Prepare TPZ-K-1 Serial Dilution D Dispense TPZ-K-1 to Assay Plate C->D D->E E->F G Incubate at Room Temperature F->G I Add Stop/Detection Solution G->I H Prepare Stop/Detection Solution (EDTA & Tb-labeled Antibody) H->I J Incubate at Room Temperature I->J K Read TR-FRET Signal J->K

Caption: Step-by-step workflow for the TR-FRET kinase inhibition assay.

Detailed TR-FRET Protocol for JAK1 Inhibition by TPZ-K-1

1. Reagent Preparation:

  • 1X Kinase Buffer: Prepare a buffer solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
  • 2X JAK1 Enzyme Solution: Dilute recombinant human JAK1 enzyme in 1X Kinase Buffer to a 2X final concentration. The optimal concentration should be empirically determined to be at the EC50-EC80 of the enzyme's activity range.
  • 2X Substrate/ATP Master Mix: Prepare a solution of a suitable fluorescently labeled peptide substrate (e.g., a peptide derived from a known JAK1 substrate) and ATP in 1X Kinase Buffer. The ATP concentration should be at the Km for the enzyme to ensure competitive binding can be accurately assessed.
  • TPZ-K-1 Serial Dilution: Perform a serial dilution of TPZ-K-1 in 1X Kinase Buffer with a consistent, low percentage of DMSO (e.g., <1%) to generate a range of concentrations for IC50 determination.

2. Kinase Reaction (in a 384-well plate):

  • Add 2.5 µL of the TPZ-K-1 serial dilutions or vehicle control (DMSO) to the appropriate wells.
  • Add 2.5 µL of the 2X JAK1 Enzyme Solution to all wells except the negative control wells.
  • Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP Master Mix to all wells.
  • Incubate the plate at room temperature for 60 minutes.

3. Detection:

  • Prepare a Stop/Detection solution containing EDTA to chelate Mg2+ and stop the kinase reaction, and a terbium (Tb)-labeled anti-phospho-substrate antibody in a suitable TR-FRET dilution buffer.
  • Add 10 µL of the Stop/Detection solution to each well.
  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

4. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
  • Plot the TR-FRET ratio against the logarithm of the TPZ-K-1 concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement assay allows for the quantitative measurement of compound binding to a specific protein target within living cells.[2] This assay provides a more direct measure of target engagement in a physiological context.

NanoBRET™ Experimental Workflow

NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Target Engagement Assay cluster_detection Detection A Transfect Cells with JAK1-NanoLuc® Fusion Vector B Seed Transfected Cells into Assay Plate A->B C Incubate Overnight B->C E Add TPZ-K-1 to Cells C->E D Prepare TPZ-K-1 Serial Dilution D->E F Add NanoBRET® Tracer E->F G Incubate F->G H Add Nano-Glo® Substrate and Extracellular Inhibitor G->H I Read Luminescence and Filtered BRET Signal H->I

Caption: Step-by-step workflow for the NanoBRET™ target engagement assay.

Detailed NanoBRET™ Protocol for JAK1 Target Engagement by TPZ-K-1

1. Cell Preparation:

  • Transfect a suitable human cell line (e.g., HEK293) with a vector encoding for a full-length human JAK1 protein fused to NanoLuc® luciferase.
  • Seed the transfected cells into a 96-well or 384-well white assay plate at an appropriate density.
  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

2. Target Engagement Assay:

  • Prepare a serial dilution of TPZ-K-1 in Opti-MEM® I Reduced Serum Medium.
  • Add the TPZ-K-1 dilutions or vehicle control to the cells.
  • Prepare the NanoBRET® Tracer and Nano-Glo® Substrate according to the manufacturer's protocol.
  • Add the NanoBRET® Tracer to the wells.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow for compound entry and target binding.

3. Detection:

  • Add the Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor (to reduce background signal from any lysed cells) to each well.
  • Read the plate within 10 minutes on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) signals (e.g., 460 nm and >600 nm).

4. Data Analysis:

  • Calculate the raw BRET ratio (acceptor emission / donor emission).
  • Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
  • Plot the mBU against the logarithm of the TPZ-K-1 concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis of TPZ-K-1 Performance

The following table presents illustrative data for TPZ-K-1 in both the biochemical TR-FRET and cell-based NanoBRET™ assays.

Assay TypeParameterTPZ-K-1 ValueInterpretation
Biochemical IC50 (nM) 15High potency against the isolated JAK1 enzyme.
(TR-FRET)Hill Slope -1.1Indicates a standard dose-response relationship.
Max Inhibition (%) 98Nearly complete inhibition of kinase activity at high concentrations.
Cell-Based IC50 (nM) 75Potent target engagement in a cellular context, with a ~5-fold shift from the biochemical assay.
(NanoBRET™)Hill Slope -0.9Suggests a competitive binding mode in cells.
Max Inhibition (%) 95Strong target engagement at saturating concentrations.

Note: The data presented in this table is for illustrative purposes to demonstrate a typical outcome of a cross-validation study. Actual results may vary.

The ~5-fold rightward shift in IC50 from the biochemical to the cell-based assay is a common observation and can be attributed to several factors, including:

  • ATP Competition: The intracellular concentration of ATP is significantly higher than the Km used in most biochemical assays, leading to increased competition for ATP-competitive inhibitors like TPZ-K-1.

  • Cellular Factors: Compound uptake, efflux, and non-specific binding can all influence the effective concentration of the inhibitor at the target site.

Visualizing the Mechanism of Action: Signaling Pathway Inhibition

Triazolopyridazine compounds like TPZ-K-1 often exert their effects by inhibiting key nodes in signaling pathways. Understanding these pathways is crucial for interpreting assay results and predicting downstream cellular consequences.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors.[3][4][5][6][7] Inhibition of JAK1 by TPZ-K-1 would block the phosphorylation and subsequent activation of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes involved in inflammation and immune responses.

JAK_STAT_Pathway cluster_membrane Plasma Membrane Receptor Cytokine Receptor JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK1->STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor Binding STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Transcription Nucleus->Gene TPZ_K_1 TPZ-K-1 TPZ_K_1->JAK1 Inhibition

Caption: Inhibition of the JAK/STAT pathway by TPZ-K-1.

PI3K/Akt Signaling Pathway

Some triazolopyridazine compounds have also been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell proliferation, survival, and growth.[11][12][13][14][15]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment GF Growth Factor GF->RTK Binding PDK1->Akt Phosphorylation Akt_P pAkt Akt->Akt_P Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt_P->Downstream Response Cell Proliferation, Survival, Growth Downstream->Response TPZ_K_1 TPZ-K-1 TPZ_K_1->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by a hypothetical TPZ-K-1 analog.

Conclusion: A Holistic Approach to Data Interpretation

The cross-validation of biological assay results using both biochemical and cell-based methods is an indispensable strategy in the development of triazolopyridazine compounds as kinase inhibitors. This dual-pronged approach provides a more complete picture of a compound's activity, moving from direct target inhibition to target engagement in a more physiologically relevant setting. By carefully designing and executing these orthogonal assays, and by understanding the underlying biological pathways, researchers can make more informed decisions, leading to the selection of more promising drug candidates and ultimately, a higher probability of success in the clinic.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. Available at: [Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers. Available at: [Link]

  • JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. Available at: [Link]

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Schematic representation of the PI3K/AKT signaling pathway and its main components. ResearchGate. Available at: [Link]

  • JAK-STAT signaling pathway. Wikipedia. Available at: [Link]

  • The JAK-STAT Pathway and the JAK Inhibitors. Semantic Scholar. Available at: [Link]

  • Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. PubMed Central. Available at: [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Available at: [Link]

  • PI3K-AKT Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • KEGG PI3K-Akt signaling pathway - Homo sapiens (human). KEGG. Available at: [Link]

  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]

  • Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. Available at: [Link]

  • Biochemical IC50 values for CC-509 against selected human kinases. ResearchGate. Available at: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Accelerating Biologics & Biosimilars Development: Case Studies for Potency Bioassays. YouTube. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. NIH. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. NIH. Available at: [Link]

  • Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. ACS Publications. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. Available at: [Link]

  • In a biochemical and cellular assay, the IC 50 of an irreversible... ResearchGate. Available at: [https://www.researchgate.net/figure/In-a-biochemical-and-cellular-assay-the-IC-50-of-an-irreversible-inhibitor-will-shift_fig3_317188724]([Link] biochemical-and-cellular-assay-the-IC-50-of-an-irreversible-inhibitor-will-shift_fig3_317188724)

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available at: [Link]

  • One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. NIH. Available at: [Link]

  • Network pharmacology of JAK inhibitors. PMC. Available at: [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. Available at: [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery. BPS Bioscience. Available at: [Link]

  • TR-FRET Assays In Drug Discovery. BellBrook Labs. Available at: [Link]

  • FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]

Sources

A Researcher's Guide to Triazolopyridazine Derivatives: Comparative Analysis of Key Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: January 2026

The triazolopyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potential applications as anticancer, anti-inflammatory, and antimicrobial agents.[1] As with any promising class of therapeutic candidates, a thorough understanding of their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes these compounds (ADME)—is paramount for successful drug development. This guide provides a comparative overview of the key pharmacokinetic properties of various triazolopyridazine derivatives, supported by detailed experimental protocols and in-depth analysis to inform lead optimization and candidate selection.

Introduction to the Pharmacokinetic Challenges and Opportunities of Triazolopyridazines

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. For triazolopyridazine derivatives, as with many heterocyclic compounds, achieving a favorable balance of aqueous solubility, membrane permeability, metabolic stability, and appropriate plasma protein binding is a critical challenge. Early characterization of these ADME properties is essential to mitigate the risk of late-stage attrition in drug development. This guide will delve into the experimental methodologies used to assess these parameters, providing a framework for the rational design and selection of triazolopyridazine derivatives with desirable pharmacokinetic profiles.

Comparative Assessment of In Vitro ADME Properties

To facilitate a comparative analysis, we will examine key in vitro ADME parameters for a representative set of hypothetical triazolopyridazine derivatives (TPD-1, TPD-2, and TPD-3). The data presented in the following tables are illustrative and intended to highlight the types of variations that can be observed within a chemical series.

Metabolic Stability in Liver Microsomes

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[2] The in vitro metabolic stability of triazolopyridazine derivatives is commonly assessed using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[3]

Table 1: Comparative Metabolic Stability of Triazolopyridazine Derivatives

CompoundHalf-life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
TPD-1> 60< 10
TPD-22545
TPD-310115
Verapamil (Control)1577

Note: Data are hypothetical and for illustrative purposes.

A longer half-life and lower intrinsic clearance in human liver microsomes, as exemplified by TPD-1, are generally desirable, suggesting a lower rate of metabolism and potentially longer duration of action in vivo.

This protocol outlines the determination of the metabolic stability of a test compound by measuring its disappearance over time when incubated with liver microsomes.[4][5][6]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

Diagram: Metabolic Stability Assay Workflow

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents: - Microsomes - Test Compound - NADPH System Incubate Incubate at 37°C Reagents->Incubate Add to Plate Add_NADPH Initiate with NADPH Incubate->Add_NADPH Pre-incubate Time_Points Terminate at Time Points Add_NADPH->Time_Points Centrifuge Protein Precipitation Time_Points->Centrifuge Quench Reaction LCMS LC-MS/MS Analysis Centrifuge->LCMS Data_Analysis Calculate t½ and CLint LCMS->Data_Analysis

Caption: Workflow for the in vitro metabolic stability assay.

Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs.[7][8][] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[10]

Table 2: Comparative Caco-2 Permeability of Triazolopyridazine Derivatives

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp(B→A)/Papp(A→B))Predicted Human Absorption
TPD-10.50.61.2Low
TPD-28.09.21.15High
TPD-36.526.04.0Moderate (potential for efflux)
Atenolol (Low Permeability Control)< 1.0< 1.0~1.0Low
Propranolol (High Permeability Control)> 10.0> 10.0~1.0High

Note: Data are hypothetical and for illustrative purposes.

A high apparent permeability coefficient (Papp) in the apical to basolateral (A→B) direction, as seen with TPD-2, suggests good passive absorption. An efflux ratio significantly greater than 2, as observed for TPD-3, indicates that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its net absorption.[10]

This protocol describes the measurement of bidirectional permeability of a test compound across a Caco-2 cell monolayer.[7][8][11]

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • For A→B permeability, add the test compound (typically at 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • For B→A permeability, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio = Papp (B→A) / Papp (A→B).

Diagram: Caco-2 Permeability Assay Setup

Caco2Assay cluster_well Transwell® Insert Well Apical Chamber (Donor/Receiver) Caco-2 Monolayer on Porous Membrane Basolateral Chamber (Receiver/Donor) A_B_Sample Analyze A→B Permeation Well:basolateral->A_B_Sample Collect Sample B_A_Sample Analyze B→A Permeation Well:apical->B_A_Sample Collect Sample Apical_to_Basolateral A→B Permeability Basolateral_to_Apical B→A Permeability Compound_A Test Compound Compound_A->Well:apical Add Compound Compound_B Test Compound Compound_B->Well:basolateral Add Compound EquilibriumDialysis cluster_dialysis Dialysis Chamber Chamber Plasma Chamber (Bound + Unbound Drug) Semi-permeable Membrane Buffer Chamber (Unbound Drug) Equilibrium Incubate to Equilibrium (37°C) Chamber:plasma->Equilibrium Add Spiked Plasma Chamber:buffer->Equilibrium Add Buffer Equilibrium->Chamber:membrane Unbound Drug Diffuses Analysis LC-MS/MS Analysis of Plasma and Buffer Concentrations Equilibrium->Analysis Collect Samples Calculation Calculate % Bound Analysis->Calculation

Caption: Principle of the equilibrium dialysis assay.

In Vivo Pharmacokinetic Profiling

While in vitro assays are invaluable for screening, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile of a compound. [12][13]Rodent models, such as mice or rats, are commonly used for initial in vivo PK studies. [14][15] Table 4: Comparative In Vivo Pharmacokinetic Parameters of Triazolopyridazine Derivatives in Mice (Oral Administration)

CompoundCmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)Bioavailability (F%)
TPD-11502.090025
TPD-28001.0480070
TPD-34501.5270045

Note: Data are hypothetical and for illustrative purposes. Bioavailability is calculated relative to intravenous administration.

TPD-2 exhibits the most favorable oral pharmacokinetic profile with a high maximum concentration (Cmax), rapid time to maximum concentration (Tmax), large area under the curve (AUC), and high oral bioavailability (F%). This profile is consistent with its high permeability and good metabolic stability observed in vitro.

This protocol provides a general outline for a single-dose pharmacokinetic study in mice. [12][14]

  • Animal Dosing:

    • Acclimate male BALB/c mice for at least one week.

    • Fast the mice overnight before dosing.

    • Administer the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage. For bioavailability determination, a separate group of mice will receive the compound via intravenous injection.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Extract the drug from the plasma and analyze the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time profile.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. [12]

Diagram: In Vivo Pharmacokinetic Study Workflow

InVivoPKWorkflow Dosing Dose Animal (Oral or IV) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation LCMS_Analysis LC-MS/MS Quantification Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Modeling LCMS_Analysis->PK_Analysis Results Determine Cmax, Tmax, AUC, F% PK_Analysis->Results

Caption: Key steps in an in vivo pharmacokinetic study.

Conclusion and Future Directions

The pharmacokinetic properties of triazolopyridazine derivatives can be systematically evaluated and compared using a combination of in vitro and in vivo assays. Early and comprehensive ADME profiling is crucial for identifying compounds with the highest potential for clinical success. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers in the field of drug discovery to make informed decisions in the lead optimization process. Future work should focus on establishing clear structure-activity relationships (SAR) and structure-property relationships (SPR) to enable the rational design of novel triazolopyridazine derivatives with optimized pharmacokinetic profiles.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]

  • Springer Nature Experiments. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]

  • ResearchGate. DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Available from: [Link]

  • Evotec. Microsomal Stability. Available from: [Link]

  • AxisPharm. Plasma Protein Binding Assay. Available from: [Link]

  • National Center for Biotechnology Information. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • ResearchGate. Synthesis, in silico ADME, toxicity prediction and molecular docking studies of N-substitutedt[4][5][7]riazolo[4,3-a]pyrazine derivatives as potential anticonvulsant agents. Available from: [Link]

  • ResearchGate. How to analyze the bioavailability of a drug in plasma in mice?. Available from: [Link]

  • MDPI. The Bioavailability of Drugs—The Current State of Knowledge. Available from: [Link]

  • ResearchGate. Pharmacokinetics of the studied compounds. Available from: [Link]

  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]

  • National Center for Biotechnology Information. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. Available from: [Link]

  • PubMed. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Available from: [Link]

  • National Institutes of Health. Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. Available from: [Link]

  • ResearchGate. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Available from: [Link]

  • National Institutes of Health. Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System. Available from: [Link]

  • Journal of Chemical Technology. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Available from: [Link]

  • ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]

  • ResearchGate. (6-(5-((4-Chlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)-5-methyl-3-(2-oxo-2-(substituted-amino)ethyl)-t[4][5][7]riazolo[1,5-a]pyrimidin-7(4H)-one derivatives: design, synthesis, antimicrobial evaluation and molecular docking studies. Available from: [Link]

  • PubMed Central. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Available from: [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. Available from: [Link]

  • PubMed Central. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Available from: [Link]

  • ResearchGate. (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Available from: [Link]

  • PubMed Central. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[4][5][7]riazole and Imidazo[2,1-b]t[4][6][7]hiadiazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Available from: [Link]

  • PubMed. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Available from: [Link]

  • Indonesian Journal of Science & Technology. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Available from: [Link]

  • National Center for Biotechnology Information. In vitro inhibition of the cytochrome P450 (CYP450) system by the antiplatelet drug ticlopidine: potent effect on CYP2C19 and CYP2D6. Available from: [Link]

  • PubMed Central. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Available from: [Link]

  • Walsh Medical Media. Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Available from: [Link]

Sources

Ensuring Rigor: A Guide to the Reproducibility and Robustness of Findings on 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is relentless, with heterocyclic compounds forming the backbone of many discovery pipelines. Among these, the[1][2]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors for oncology.[3][4] This guide provides an in-depth analysis of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, a representative of this chemical class. Our focus extends beyond mere biological activity to the critical, yet often overlooked, aspects of experimental reproducibility and robustness. As Senior Application Scientists, we aim to equip you with the insights and methodologies necessary to generate reliable and comparable data, fostering confidence in your research and development endeavors.

The Synthetic Backbone: Reproducibility in Chemical Matter Generation

The integrity of any experimental finding is fundamentally tied to the quality and consistency of the chemical matter under investigation. The synthesis of 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazines typically involves a multi-step sequence. While various methods exist, a common and robust approach involves the oxidative cyclization of a hydrazone precursor.[2][5]

General Synthesis Workflow

A 3,6-Dichloropyridazine C Hydrazone Intermediate A->C Reaction with Hydrazine B Propionylhydrazine B->C D 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine C->D Oxidative Cyclization

Caption: A generalized synthetic workflow for 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine.

A reproducible synthesis is paramount. Minor variations in reaction conditions, purification methods, or the quality of starting materials can lead to inconsistencies in yield, purity, and even the identity of the final compound. These inconsistencies can have profound, and often confounding, effects on subsequent biological assays.

Protocol: Synthesis of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine

This protocol is a generalized representation based on established methods for similar structures.[2]

  • Hydrazone Formation:

    • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add propionylhydrazine (1.1 eq).

    • The reaction mixture is stirred at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure. The crude hydrazone intermediate can be purified by recrystallization or column chromatography.

  • Oxidative Cyclization:

    • The purified hydrazone intermediate is dissolved in a suitable solvent, for example, dichloromethane.

    • An oxidizing agent, such as ferric chloride or iodobenzene diacetate, is added portion-wise at room temperature.[2]

    • The reaction is stirred for 2-4 hours, with progress monitored by TLC.

    • Upon completion, the reaction is quenched, and the product is extracted.

    • Purification of the final product, 6-Chloro-3-ethyl-[1][2]triazolo[4,3-b]pyridazine, is critical and should be performed using column chromatography on silica gel to ensure high purity.

  • Characterization:

    • The structure and purity of the final compound must be unequivocally confirmed by analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the chlorine atom plays a crucial role in the electronic properties and reactivity of the compound.[6]

Trustworthiness through Self-Validation: Each batch of synthesized compound should be rigorously characterized to ensure consistency. Maintaining detailed records of reaction conditions, yields, and analytical data for each batch is essential for troubleshooting and ensuring long-term reproducibility.

Comparative Biological Evaluation: A Focus on Kinase Inhibition

The[1][2]triazolo[4,3-b]pyridazine scaffold is a known hinge-binding motif for many protein kinases, making it a valuable starting point for the development of kinase inhibitors.[3][7] To contextualize the potential of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, we compare its hypothetical performance with other established kinase inhibitor scaffolds.

Table 1: Comparative Inhibitory Activity of Different Kinase Inhibitor Scaffolds
Compound/ScaffoldTarget KinaseIC50 (nM)Assay TypeReference Scaffold
6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine PIM-1 (Hypothetical)50Biochemical-
Triazolopyridine DerivativeBRD420Cellular[8]
Pyrazolo[3,4-d]pyrimidine Derivativec-MET150Biochemical[9]
Generic Kinase Signaling Pathway

Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., PIM-1) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Cell Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine Inhibitor->Kinase Inhibition

Caption: A simplified signaling pathway illustrating kinase activation and inhibition.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from established methodologies for assessing kinase inhibitor potency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the compound dilution (or DMSO for positive and negative controls).

    • Add 2 µL of the target kinase enzyme.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate at 30°C for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Enhancing Robustness in Biological Assays

Discrepancies between biochemical and cellular assay results are common and can arise from numerous factors.[10][11] A robust assay is one that is insensitive to minor variations in experimental conditions.

Key Considerations for Robustness:

  • ATP Concentration: In competitive kinase assays, the IC50 value is highly dependent on the ATP concentration. It is crucial to use an ATP concentration at or near the Michaelis constant (Km) of the kinase to obtain physiologically relevant and comparable IC50 values.

  • Enzyme Purity and Activity: The purity and specific activity of the kinase enzyme preparation can significantly impact assay results. It is essential to use highly purified and well-characterized enzyme preparations.

  • Assay Buffer Conditions: The composition of the assay buffer, including pH, salt concentration, and the presence of detergents, can affect enzyme activity and compound behavior.[12]

  • Compound Solubility: Poor solubility of test compounds can lead to artificially low potency. It is important to assess compound solubility in the assay buffer.

  • Plate Effects and Pipetting Accuracy: In high-throughput screening, variations across a multi-well plate can introduce errors. Proper mixing and the use of calibrated pipettes are essential.[13]

Conclusion

The successful development of novel therapeutics based on the[1][2]triazolo[4,3-b]pyridazine scaffold, exemplified by 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine, is contingent on the generation of reproducible and robust experimental data. By adhering to rigorous synthetic and analytical practices, and by designing and executing well-controlled biological assays, researchers can build a solid foundation of trustworthy findings. This guide provides a framework for achieving this, emphasizing the importance of understanding the underlying principles that govern experimental variability. By embracing these practices, the scientific community can accelerate the translation of promising chemical matter into effective medicines.

References

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. Retrieved from [Link]

  • Africa Research Connects. (n.d.). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Retrieved from [Link]

  • El-Sayed, A. H., et al. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(34), 20956-20974. Retrieved from [Link]

  • Wang, L., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules, 21(11), 1485. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. ChemistrySelect, 10(10), e202404532. Retrieved from [Link]

  • Li, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 285, 117272. Retrieved from [Link]

  • Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 169, 143-163. Retrieved from [Link]

  • Bentham Science. (n.d.). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Retrieved from [Link]

  • Promega Connections. (2018, June 21). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[1][2]Triazolo[4, 3-b]-Pyridazine Derivatives. Retrieved from [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 989. Retrieved from [Link]

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1104-1117. Retrieved from [Link]

  • ValpoScholar. (2025). Synthesis of 3,6-dichloro-[1][2]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. Retrieved from [Link]

  • Kim, H., et al. (2023). b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports, 13(1), 10839. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. Retrieved from [Link]

  • PubMed. (n.d.). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Retrieved from [Link]

  • Franzini, M., et al. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. Retrieved from [Link]

  • YouTube. (2021, March 29). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. Retrieved from [Link]

  • PubMed. (n.d.). Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Retrieved from [Link]

  • PubMed. (n.d.). Challenges in design of biochemical assays for the identification of small molecules to target multiple conformations of protein kinases. Retrieved from [Link]

  • BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]

  • MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-ethyl-triazolo[4,3-b]pyridazine

A Comprehensive Guide to the Safe Disposal of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed protocol for the proper disposal of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound utilized in synthetic chemistry. Due to the limited availability of specific safety data for this exact molecule, the following procedures are synthesized from best practices for structurally similar chlorinated and triazolo-pyridazine compounds.

Hazard Identification and Risk Assessment

6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine (CAS No. 1144442-91-0) is a solid with a molecular weight of 182.61 g/mol and the chemical formula C₇H₇ClN₄[3]. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous structures, such as 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, indicate that it should be handled with care. The primary hazards associated with similar compounds include:

  • Skin Sensitization: May cause an allergic skin reaction.[4][5]

  • Irritation: May cause skin and serious eye irritation.[6]

  • Acute Toxicity: May be harmful if swallowed.[6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Given its chlorinated nature, thermal decomposition may produce toxic and corrosive gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.

Table 1: Chemical and Hazard Summary

PropertyValueSource
CAS Number 1144442-91-0[3]
Molecular Formula C₇H₇ClN₄[3]
Molecular Weight 182.61 g/mol [3]
Physical Form Solid[4]
GHS Hazard Class (Analog) Skin Sensitizer (Category 1)[4][5]
Signal Word (Analog) Warning[4][5]
Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is critical. When handling 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically impermeable gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Always avoid dust formation and prevent contact with skin, eyes, and clothing[2].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition[2].

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Prevent further spread of the material. Do not allow the chemical to enter drains or waterways[2].

  • Absorb: For small spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a suitable, labeled, and closed container for disposal[2].

  • Decontaminate: Clean the spill area thoroughly with soap and water[2].

  • Dispose: All contaminated materials, including absorbents and PPE, must be disposed of as hazardous waste.

Disposal Procedures

The disposal of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine must be conducted in accordance with all local, state, and federal regulations. The primary recommended method of disposal is through a licensed chemical destruction facility.

Primary Disposal Method: Incineration

Controlled incineration with flue gas scrubbing is the preferred method for the disposal of chlorinated organic compounds[2]. This process ensures the complete destruction of the molecule while neutralizing harmful acidic byproducts like HCl.

Operational Steps for Waste Accumulation and Disposal:

  • Waste Collection:

    • Collect waste 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine and any contaminated materials in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly marked as hazardous waste.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • The storage area should have secondary containment to prevent environmental release in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.

DO NOT:

  • Dispose of this chemical down the drain[2].

  • Mix with other waste streams unless explicitly instructed to do so by a qualified EHS professional.

  • Attempt to neutralize the chemical without a validated and approved protocol.

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

DisposalWorkflowstartStart: Handling 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazineassess_wasteAssess Waste Typestart->assess_wastespillSpill or Contaminated Materialassess_waste->spillContaminatedunused_reagentUnused or Expired Reagentassess_waste->unused_reagentPurecontain_spillContain and Clean Spill (See Section 3)spill->contain_spillcollect_wasteCollect in Labeled, Sealed Containerunused_reagent->collect_wastecontain_spill->collect_wastestore_wasteStore in Designated Hazardous Waste Areacollect_waste->store_wastecontact_ehsContact EHS or Licensed Waste Contractorstore_waste->contact_ehstransportArrange for Professional Transportcontact_ehs->transportincinerateDispose via Controlled Incinerationtransport->incinerateendEnd: Disposal Completeincinerate->end

Caption: Disposal workflow for 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

References

  • 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine . PubChem. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association. [Link]

  • Chlorinated paraffins in the environment: A review on their production, fate, levels and trends between 2010 and 2015 . ScienceDirect. [Link]

Personal protective equipment for handling 6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

Comprehensive Safety and Handling Guide for 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine

This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine (CAS: 1144442-91-0)[4]. As a potent, halogenated heterocyclic compound, likely encountered as a solid, stringent adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.

Hazard Identification and Risk Assessment
  • Harmful if swallowed [2]

  • Causes skin irritation [2]

  • Causes serious eye irritation [2]

  • May cause respiratory irritation [2]

  • May cause skin sensitization[5]

Given its classification as a halogenated heterocyclic compound, it should be handled with the care afforded to potent pharmaceutical intermediates.[6]

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute Toxicity, Oral (Category 4)PubChem (CID 911387)[2]
Causes skin irritationSkin Corrosion/Irritation (Category 2)PubChem (CID 911387)[2]
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)PubChem (CID 911387)[2]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)PubChem (CID 911387)[2]
May cause an allergic skin reactionSkin Sensitization (Category 1)Sigma-Aldrich[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The goal is to create a barrier between the researcher and the chemical, mitigating risks of exposure through inhalation, ingestion, and skin or eye contact.[7][8]

dot

Caption: Required PPE and engineering controls for handling 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

2.1. Respiratory Protection:

  • Minimum Requirement: A NIOSH-approved N95 respirator.

  • Rationale: As the compound is a solid that can form dust and may cause respiratory irritation, a respirator is crucial to prevent inhalation.[2] For procedures with a higher risk of aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

2.2. Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles.

  • Recommended: Chemical splash goggles used in conjunction with a face shield.[8]

  • Rationale: This compound is expected to cause serious eye irritation.[2] Goggles provide a seal around the eyes, while a face shield offers an additional layer of protection against splashes for the entire face.

2.3. Hand Protection:

  • Minimum Requirement: Nitrile gloves.

  • Recommended: Double gloving with nitrile gloves.

  • Rationale: To prevent skin irritation and potential sensitization, gloves are mandatory.[2][5] Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. Always inspect gloves for any signs of degradation before use and change them frequently.

2.4. Body Protection:

  • Minimum Requirement: A long-sleeved laboratory coat and closed-toe shoes.

  • Rationale: A lab coat protects the skin on the arms and torso from accidental contact.[9][10] Closed-toe shoes are a standard laboratory requirement to protect the feet from spills.

Operational Plan: Safe Handling from Receipt to Use

A systematic approach to handling ensures safety at every stage.

dot

Handling_WorkflowReceivingReceiving and Storage(Cool, dry, well-ventilated)PreparationPreparation for Use(Weighing in fume hood)Receiving->PreparationTransport in secondary containmentReaction_SetupReaction Setup(Inert atmosphere if needed)Preparation->Reaction_SetupTransfer of materialWorkupReaction Work-up(Handle with care)Reaction_Setup->WorkupAfter reaction completionDecontaminationDecontamination(Clean all surfaces and glassware)Workup->DecontaminationPost-experiment

Caption: Step-by-step workflow for the safe handling of 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3.2. Weighing and Aliquoting:

  • All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • Handle the compound gently to avoid creating dust.

3.3. Reaction Setup and Execution:

  • When setting up reactions, ensure all glassware is clean, dry, and free of defects.

  • If the reaction is air-sensitive, use appropriate techniques such as a Schlenk line or a glove box.[11]

  • Conduct the reaction in a well-ventilated fume hood.

3.4. Emergency Procedures:

  • Spills: In the event of a small spill within the fume hood, carefully clean it up using appropriate absorbent materials. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Ingestion: Do not induce vomiting.

  • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information about the compound as possible.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any associated waste is crucial to protect the environment and comply with regulations.

4.1. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weighing paper, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Halogenated organic waste should be collected separately from non-halogenated waste streams.[12][13] The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[12]

  • Empty Containers: The original container, even if "empty," will contain residual compound and must be disposed of as hazardous waste.

4.2. Disposal Procedure:

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[9]

  • Never dispose of this compound down the drain or in the regular trash.[14]

  • Ensure all waste containers are securely sealed before being removed from the laboratory for disposal.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with 6-Chloro-3-ethyl-[1][2][3]triazolo[4,3-b]pyridazine, fostering a secure and productive research environment.

References

  • PubChem. (n.d.). 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. Retrieved from [Link]

  • Sentro Tech. (n.d.). What Personal Protective Equipment (Ppe) Is Recommended For Benchtop Furnace Use? Retrieved from [Link]

  • Pharma Manufacturing. (2019, March 2). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MIT Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.